2-Methoxy-3-methyl-[1,4]benzoquinone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-6(9)3-4-7(10)8(5)11-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXDGJNEZSLRCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CC1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448702 | |
| Record name | 2-methoxy-3-methyl-[1,4]benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2207-57-0 | |
| Record name | 2-methoxy-3-methyl-[1,4]benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Methoxy-3-methyl-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the core physicochemical properties, synthesis, and potential biological significance of 2-Methoxy-3-methyl-benzoquinone. The information is curated to support research and development efforts in medicinal chemistry, pharmacology, and related scientific disciplines.
Core Physicochemical Properties
2-Methoxy-3-methyl-benzoquinone, with the CAS number 2207-57-0, is a substituted p-benzoquinone. Its fundamental properties are summarized below, though experimental data for some parameters remain elusive in publicly accessible literature.
| Property | Value | Source |
| Molecular Formula | C₈H₈O₃ | --INVALID-LINK-- |
| Molecular Weight | 152.15 g/mol | --INVALID-LINK-- |
| Canonical SMILES | CC1=C(C(=O)C=CC1=O)OC | --INVALID-LINK-- |
| InChI | InChI=1S/C8H8O3/c1-5-6(11-2)9(10)4-3-8(5)9/h3-4H,1-2H3 | --INVALID-LINK-- |
| CAS Number | 2207-57-0 | --INVALID-LINK--[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Chemical Structure
The chemical structure of 2-Methoxy-3-methyl-benzoquinone consists of a benzoquinone ring substituted with a methoxy group at the 2-position and a methyl group at the 3-position.
Experimental Protocols
Synthesis of 2-Methoxy-3-methyl-[2][3]benzoquinone
A high-yielding and environmentally benign synthesis has been reported, offering a significant improvement over methods utilizing heavy metal oxidants.[2]
Telescoped Oxidation Procedure:
-
Initial Oxidation: To a solution of 2,6-dimethoxytoluene (1 equivalent) in glacial acetic acid, nitric acid (0.1 equivalents) is added as a catalyst. Hydrogen peroxide (30%, 2 equivalents) is then introduced. The reaction mixture is heated to 75-80°C for 15 minutes. An additional portion of hydrogen peroxide (30%, 1 equivalent) is added, and the reaction is continued for a total of 40 minutes.
-
Quenching: The reaction is cooled, and sodium metabisulfite is added to quench any remaining hydrogen peroxide.
-
Final Oxidation: The mixture is then cooled in an ice bath, and concentrated nitric acid is added to facilitate the final oxidation to the desired benzoquinone.
This procedure represents a "telescoped" process where sequential reactions are carried out in a single pot, improving efficiency and reducing waste.[2]
Spectral Data (Theoretical)
Vibrational Spectrum:
Density functional theory (DFT) calculations have been employed to predict the vibrational spectrum of 2-methoxy-3-methyl-1,4-benzoquinone. These calculations identified two stable conformers that differ in their predicted vibrational spectra. The study also modeled the interaction of the quinone with water and metal ions, showing that complexation significantly affects the vibrational modes in the C=O and C=C stretching regions.[3] This theoretical data can serve as a valuable reference for the analysis of experimental infrared and Raman spectra.
Biological Activity and Signaling Pathways (Inferred)
Direct experimental evidence for the biological activity and associated signaling pathways of 2-methoxy-3-methyl-benzoquinone is limited. However, based on the activities of structurally related benzoquinone derivatives, some potential biological roles can be inferred.
Benzoquinones are a class of compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[4] The specific effects are often dictated by the nature and position of substituents on the quinone ring.
For instance, the structurally related compound 2,6-dimethoxy-1,4-benzoquinone has been shown to increase skeletal muscle mass and performance. This effect is mediated through the regulation of the AKT/mTOR signaling pathway and by enhancing mitochondrial function.[5] This pathway is a central regulator of cell growth, proliferation, and survival.
Hypothesized Signaling Pathway:
Based on the findings for related compounds, it is plausible that 2-methoxy-3-methyl-benzoquinone could also modulate key cellular signaling pathways. A potential, though unconfirmed, mechanism could involve the activation of pro-growth and survival pathways.
It is critical to note that this pathway is speculative and requires experimental validation for 2-methoxy-3-methyl-benzoquinone. The diverse biological activities of benzoquinones suggest that this compound could have a range of cellular targets and effects that warrant further investigation. For example, other benzoquinones have been shown to activate the ERK/MAPK signaling pathway via the production of reactive oxygen species (ROS).[6]
Conclusion
2-Methoxy-3-methyl-benzoquinone is a readily synthesizable compound with potential for interesting biological activities, inferred from the study of related molecules. While there is a notable gap in the publicly available experimental data regarding its specific physicochemical properties and biological mechanisms, the existing information on its synthesis and the activities of similar compounds provides a solid foundation for future research. This whitepaper serves as a technical guide to encourage and support further investigation into the properties and potential applications of this intriguing molecule.
References
- 1. 2-METHOXY-3-METHYL-[1,4]BENZOQUINONE | 2207-57-0 [chemicalbook.com]
- 2. Efficient and green telescoped process to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Perspectives on medicinal properties of benzoquinone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,6-Dimethoxy-1,4-benzoquinone increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 2-Methoxy-3-methyl-benzoquinone
CAS Number: 2207-57-0
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methoxy-3-methyl-benzoquinone, a significant chemical intermediate and a member of the biologically active benzoquinone family. This document consolidates key data on its chemical properties, synthesis, and potential applications in drug discovery, supported by detailed experimental protocols and pathway visualizations.
Compound Identification and Properties
2-Methoxy-3-methyl-benzoquinone, registered under CAS number 2207-57-0, is a substituted 1,4-benzoquinone.[1] Benzoquinones are a class of compounds known for their distinctive odors and colors and play various roles in biological systems and chemical synthesis.[2] The structure of this compound makes it a valuable building block for more complex, biologically active molecules.[3]
Table 1: Physicochemical Properties of 2-Methoxy-3-methyl-benzoquinone
| Property | Value | Source(s) |
| CAS Number | 2207-57-0 | [1][4] |
| Molecular Formula | C₈H₈O₃ | [4][5] |
| Molecular Weight | 152.15 g/mol | [5] |
| IUPAC Name | 2-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione | [4] |
| Synonyms | 2-methoxy-3-methyl-1,4-benzoquinone, 2-methoxy-3-methyl-p-benzoquinone | [4] |
| InChIKey | BVXDGJNEZSLRCV-UHFFFAOYSA-N | [4] |
Synthesis and Experimental Protocols
A high-yield (95%), environmentally friendly "telescoped" process for synthesizing 2-Methoxy-3-methyl-benzoquinone has been developed as an alternative to methods using heavy metal oxidants like Na₂Cr₂O₇.[3] This process utilizes hydrogen peroxide and nitric acid as oxidants in an acetic acid medium.[3]
Green Telescoped Synthesis Protocol
This single-pot process involves a series of oxidation steps to achieve a high yield and selectivity.[3]
Materials:
-
2-methoxy-3-methyl-phenol (starting material)
-
Acetic Acid (CH₃COOH)
-
Hydrogen Peroxide (H₂O₂)
-
Nitric Acid (HNO₃) as a Brønsted acid catalyst
-
Sodium metabisulfite (for quenching excess oxidant)
-
Concentrated Nitric Acid (for final oxidation)
Methodology:
-
Initial Oxidation: The synthesis begins with the oxidation of the starting phenol using hydrogen peroxide. This step is catalyzed by a Brønsted acid, such as nitric acid, in an acetic acid reaction medium.
-
Quenching: Excess hydrogen peroxide is carefully eliminated from the reaction mixture using sodium metabisulfite.
-
Final Oxidation: The final oxidation step is carried out using concentrated nitric acid to yield the target compound, 2-methoxy-3-methyl-[1][5]benzoquinone.
-
Purification: The final product is purified from the reaction mixture.
This process is noted for its high efficiency, achieving a 95% yield.[3]
Biological Activity and Potential Applications
While direct extensive pharmacological data for 2-Methoxy-3-methyl-benzoquinone is limited, its primary documented role is in chemical ecology as a semiochemical. It functions as an allomone (a defensive compound) in the secretions of various millipede and insect species.[6][7][8]
The broader family of methoxy-substituted benzoquinones, however, exhibits significant potential in drug development, particularly in oncology. Closely related analogs serve as valuable models for predicting the biological activities of this compound.
Anticancer and Cell Signaling Activity of Analogs
A structurally similar compound, 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q₀) , has been demonstrated to possess anticancer properties. It induces apoptosis and autophagy in human ovarian carcinoma cells.[9] Mechanistically, Coenzyme Q₀ downregulates the proto-oncogene HER-2 and inhibits the crucial PI3K/Akt/mTOR signaling pathway .[9] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The inhibition of this pathway by a benzoquinone analog suggests a promising avenue of investigation for 2-Methoxy-3-methyl-benzoquinone.
Table 2: In-Silico Bioactivity Data for a Related Benzoquinone Isomer
The following data is for 2-methyl-5-methoxy-1,4-benzoquinone, an isomer of the target compound, and provides insight into potential bioavailability and enzyme interaction.
| Parameter | Compound | Value | Method | Source |
| Log P | 2-methyl-5-methoxy-1,4-benzoquinone | 0.92 | Hyperchem Software | [10] |
| IC₅₀ | 2-methyl-5-methoxy-1,4-benzoquinone | 13.68 ppm | Molecular Docking (CYP3A4) | [10] |
| IC₅₀ | Thymoquinone (Reference) | 65.617 ppm | Molecular Docking (CYP3A4) | [10] |
This in-silico data suggests that the methoxy-methyl-benzoquinone scaffold has better potential inhibitory activity against Cytochrome P450-3A4 than the well-known natural compound, thymoquinone.[10]
Potential Mechanism: PI3K/Akt/mTOR Signaling Pathway
Based on the activity of its close analog, Coenzyme Q₀, a potential mechanism of action for 2-Methoxy-3-methyl-benzoquinone could involve the modulation of the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to decreased cell proliferation and the induction of apoptosis.
This guide highlights the foundational knowledge of 2-Methoxy-3-methyl-benzoquinone (CAS 2207-57-0). While its direct application in drug development is still an emerging area, the potent biological activities of its close analogs, particularly in inhibiting key cancer-related signaling pathways, underscore its potential as a valuable scaffold for future research and therapeutic innovation.
References
- 1. 2-METHOXY-3-METHYL-[1,4]BENZOQUINONE | 2207-57-0 [chemicalbook.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Efficient and green telescoped process to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Semiochemical compound: 2-Methoxy-3-methyl-1,4-benzoquinone | C8H8O3 [pherobase.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Methoxy-3-methyl-benzoquinone
This guide provides a comprehensive overview of 2-Methoxy-3-methyl-benzoquinone, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical structure, physicochemical properties, synthesis protocols, spectroscopic data, and known biological activities, with a focus on its role in cellular signaling pathways.
Chemical Structure and Physicochemical Properties
2-Methoxy-3-methyl-benzoquinone, with the chemical formula C₈H₈O₃, is a substituted p-benzoquinone.[1] This class of molecules is recognized as a crucial building block in the synthesis of a wide array of biologically active compounds and natural products.[2] The core structure consists of a benzoquinone ring substituted with a methoxy and a methyl group.
IUPAC Name: 2-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione CAS Number: 2207-57-0[3]
The key physicochemical properties of 2-Methoxy-3-methyl-benzoquinone are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₈O₃ | [1] |
| Molecular Weight | 152.15 g/mol | [4][5] |
| Monoisotopic Mass | 152.047344113 Da | [4][5] |
| XLogP3 | 0.6 | [4][5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 1 | [5] |
| Topological Polar Surface Area | 43.4 Ų | [4][5] |
| Complexity | 271 | [5] |
Synthesis of 2-Methoxy-3-methyl-benzoquinone
An efficient, high-yielding (95%), and environmentally friendly synthesis process has been developed, presenting a significant improvement over methods that use heavy metal oxidants like Na₂Cr₂O₇.[2][6]
This single-pot process involves a telescoped oxidation composed of three main steps.[2]
Materials:
-
Starting material (e.g., 2-methoxy-3-methyl-phenol)
-
Hydrogen peroxide (H₂O₂)
-
Nitric acid (HNO₃) as a Brønsted acid catalyst
-
Acetic acid (CH₃COOH) as the reaction medium
-
Sodium metabisulfite
Procedure:
-
Initial Oxidation: The synthesis begins with the oxidation of the starting material using hydrogen peroxide in the presence of a catalytic amount of a Brønsted acid, such as nitric acid, within an acetic acid medium.[2]
-
Excess Oxidant Elimination: Following the initial oxidation, any excess hydrogen peroxide is eliminated from the reaction mixture using sodium metabisulfite.[2]
-
Final Oxidation: The process is completed by a final oxidation step using concentrated nitric acid to yield 2-Methoxy-3-methyl-[1][6]benzoquinone with high selectivity.[2]
The overall yield for this telescoped process is reported to be 95%.[2][6]
The diagram below illustrates the workflow for the green telescoped synthesis of 2-Methoxy-3-methyl-benzoquinone.
Caption: Workflow for the green telescoped synthesis process.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of 2-Methoxy-3-methyl-benzoquinone. Density functional methods have been employed to calculate its stable conformations and vibrational spectra.[7] Experimental data for a related isomer, 2-methyl-5-methoxy-1,4-benzoquinone, provides valuable reference points.[8]
| Spectroscopic Data | Observed Values | Source |
| FT-IR (-OCH₃ group) | 1210 cm⁻¹ | [8] |
| ¹H-NMR (-OCH₃ group) | δ = 3.81 ppm | [8] |
| ¹³C-NMR (-OCH₃ group) | δ = 56.38 ppm | [8] |
Note: The data presented is for the isomer 2-methyl-5-methoxy-1,4-benzoquinone, as detailed data for the 2-methoxy-3-methyl isomer was not available in the cited literature.
Biological Activity and Signaling Pathways
Benzoquinone derivatives are a class of compounds with a wide range of biological activities. 2-Methoxy-3-methyl-benzoquinone itself is found in the defensive secretions of various millipede species.[9] Related benzoquinone structures have demonstrated neuroprotective effects, the ability to induce apoptosis, and modulation of key cellular signaling pathways.[10]
A related compound, 2,6-Dimethoxy-1,4-benzoquinone (DMBQ), has been shown to increase skeletal muscle mass and performance by activating the AKT/mTOR signaling pathway.[11] This pathway is a central regulator of cell growth, proliferation, and survival. DMBQ supplementation leads to the phosphorylation and activation of AKT and mTOR, which in turn activates downstream targets like S6K and 4E-BP1, ultimately enhancing protein synthesis.[11]
The diagram below outlines the activation of the AKT/mTOR pathway by benzoquinone derivatives.
Caption: Activation of the AKT/mTOR pathway by benzoquinones.
1,4-benzoquinone (BQ), a metabolite of benzene, can induce cell proliferation in HL-60 cells by activating the ERK/MAPK signaling pathway.[12] This activation is mediated by the production of reactive oxygen species (ROS). BQ-induced ROS leads to the rapid and sustained phosphorylation of ERK1/2 proteins, which promotes cell cycle progression into the S-phase and increases DNA synthesis.[12]
The diagram below illustrates the logical relationship in the ROS-mediated activation of the ERK/MAPK pathway.
Caption: ROS-mediated activation of the ERK/MAPK pathway.
This technical guide provides a foundational understanding of 2-Methoxy-3-methyl-benzoquinone. The information on its green synthesis and the biological activities of related compounds, particularly their interaction with critical signaling pathways like AKT/mTOR and ERK/MAPK, highlights its potential as a lead compound for further investigation in drug discovery and development.
References
- 1. 2-Methoxy-3-methyl-1,4-benzoquinone | C8H8O3 | CID 10931620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Semiochemical compound: 2-Methoxy-3-methyl-1,4-benzoquinone | C8H8O3 [pherobase.com]
- 4. 2-Methoxy-5-methyl-1,4-benzoquinone | C8H8O3 | CID 11958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Efficient and green telescoped process to 2-methoxy-3-methyl-[1,4]benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. e-nps.or.kr [e-nps.or.kr]
- 11. 2,6-Dimethoxy-1,4-benzoquinone increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methoxy-3-methyl-benzoquinone: Discovery, Synthesis, and Biological Significance
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of 2-Methoxy-3-methyl-benzoquinone, a naturally occurring p-benzoquinone derivative. The document details its historical identification as a semiochemical in arthropods, outlines modern synthetic protocols and representative isolation procedures, and presents its physicochemical properties. Furthermore, it explores the significant biological activities and mechanisms of action of structurally related benzoquinones, offering insights into the potential pharmacological applications for this class of compounds.
Discovery and History
The discovery of 2-Methoxy-3-methyl-benzoquinone is not attributed to a singular event but rather to its identification as a key natural product, particularly within the defensive secretions of arthropods. Its history is primarily rooted in the field of chemical ecology.
Quinones are a well-documented class of defensive compounds used by many millipedes.[1] Early research into the chemical composition of these secretions identified 2-Methoxy-3-methyl-benzoquinone and toluquinone as two of the most common components.[1] It functions as an allomone—a type of semiochemical that benefits the producer by affecting the behavior of a receiving species.[2]
In detailed analyses of various millipede species, 2-Methoxy-3-methyl-1,4-benzoquinone was often found to be a major or the most abundant component of the defensive fluid. For instance, in the Austrian diplopod Allajulus dicentrus, it constituted approximately 40% of the total secretion.[1] It has been identified in the secretions of numerous species within the orders Spirobolida, Spirostreptida, and Julida, including Archispirostreptus gigas and Oriulus delus.[1][2] This widespread natural occurrence underscores its evolutionary importance as a defensive agent.
Physicochemical Properties
The fundamental chemical and physical properties of 2-Methoxy-3-methyl-benzoquinone are summarized below. This data is essential for experimental design, including solvent selection, purification, and analytical characterization.
| Property | Value | Source |
| CAS Number | 2207-57-0 | [3] |
| Molecular Formula | C₈H₈O₃ | [4] |
| Molecular Weight | 152.15 g/mol | [5] |
| IUPAC Name | 2-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione | [5] |
| Appearance | Not specified; related quinones are often colored crystalline solids. | |
| XLogP3 | 0.6 | [5] |
Experimental Protocols
Chemical Synthesis
While classical synthesis methods often relied on harsh oxidants like sodium dichromate (Na₂Cr₂O₇), modern protocols prioritize efficiency and environmental safety. A high-yielding, green telescoped process has been developed, which avoids heavy metals.[6]
Protocol: Green Telescoped Synthesis of 2-Methoxy-3-methyl-[6][7]benzoquinone [6]
This protocol utilizes hydrogen peroxide (H₂O₂) and nitric acid (HNO₃) as oxidants in an acetic acid medium.
-
Reaction Setup: A suitable reaction vessel is charged with the appropriate precursor, 2-methoxy-3-methyl-phenol, and acetic acid as the solvent.
-
Oxidation: A solution of hydrogen peroxide and a catalytic amount of nitric acid is added dropwise to the reaction mixture at a controlled temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is cooled and the product is precipitated by the addition of water.
-
Purification: The crude product is collected by filtration, washed with water to remove residual acid, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity (95% yield reported).[6]
Isolation from a Natural Source (Representative Protocol)
While a specific protocol for isolating 2-Methoxy-3-methyl-benzoquinone was not detailed in the search results, the following procedure for a structurally similar compound, 2-hydroxy-6-methoxy-3,5-dimethyl-l,4-benzoquinone from Phoma wasabiae, provides a representative workflow for researchers.[7]
Protocol: Isolation of Benzoquinones from Fungal Culture [7]
-
Cultivation: The fungus (Phoma wasabiae) is cultivated on a suitable medium (e.g., potato culture solution with 20% glucose) at 25°C for 3-4 weeks.[7]
-
Initial Extraction: The culture solution is filtered. A 20% lead acetate solution is added to the filtrate to precipitate dark brown substances, which are then removed by centrifugation.[7]
-
Concentration & Clarification: The supernatant is concentrated, centrifuged again, and then acidified with sulfuric acid to remove excess lead. The resulting lead sulfate is removed by filtration.[7]
-
Solvent Partitioning: The clarified filtrate is extracted three times with an equal volume of diethyl ether. The ether extracts are combined and evaporated to yield a crude residue.[7]
-
Chromatographic Separation: The residue is separated using silica-gel chromatography with a suitable mobile phase (e.g., benzene-methanol, 9:1).[7]
-
Final Purification: The band corresponding to the target quinone is collected, extracted from the silica, and the solvent is evaporated. The final product is purified by crystallization from a solvent like petroleum ether.[7]
Biological Activity and Potential Signaling Pathways
While 2-Methoxy-3-methyl-benzoquinone is primarily documented as a semiochemical, its structural analogs exhibit potent and well-characterized biological activities relevant to drug development. A prominent example is 2,3-Dimethoxy-5-methyl-p-benzoquinone, also known as Coenzyme Q₀ (CoQ₀).
CoQ₀ is an intermediate in the synthesis of Coenzyme Q₁₀ and has demonstrated significant anticancer properties.[8] It inhibits the growth of human ovarian carcinoma cells (SKOV-3, A2780, and A2870/CP70) and induces both apoptosis and autophagy.[8]
| Compound | Cell Line | IC₅₀ (µM) | Biological Effect | Source |
| 2,3-Dimethoxy-5-methyl-p-benzoquinone (CoQ₀) | SKOV-3 (Ovarian) | 26.6 | Growth inhibition, Apoptosis, Autophagy | [8] |
| 2,3-Dimethoxy-5-methyl-p-benzoquinone (CoQ₀) | A2780 (Ovarian) | 27.3 | Growth inhibition | [8] |
| 2,3-Dimethoxy-5-methyl-p-benzoquinone (CoQ₀) | A2870/CP70 (Ovarian) | 28.4 | Growth inhibition | [8] |
The mechanism of action for CoQ₀ in SKOV-3 cells involves the generation of reactive oxygen species (ROS), cell cycle arrest at the G₂/M phase, and downregulation of the proto-oncogene HER-2.[8] Crucially, this activity is linked to the inhibition of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. CoQ₀ decreases the protein levels of phosphorylated AKT and mTOR in SKOV-3 cells.[8]
Given the structural similarity, it is plausible that 2-Methoxy-3-methyl-benzoquinone could be investigated for similar activities, making the PI3K/Akt/mTOR pathway a logical target for future studies.
Conclusion
2-Methoxy-3-methyl-benzoquinone is a molecule with a well-established history in chemical ecology as a potent defensive allomone in millipedes. While its discovery was tied to its natural function, modern chemistry has provided efficient and environmentally benign synthetic routes. Although direct pharmacological data on this specific compound is sparse, the significant anticancer activities of structurally similar benzoquinones, such as Coenzyme Q₀, highlight a promising avenue for future research. The established mechanism of CoQ₀ via the inhibition of the critical PI3K/Akt/mTOR signaling pathway provides a clear and compelling hypothesis for investigating 2-Methoxy-3-methyl-benzoquinone as a potential therapeutic agent, particularly in oncology. Further screening and mechanistic studies are warranted to unlock its full pharmacological potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Semiochemical compound: 2-Methoxy-3-methyl-1,4-benzoquinone | C8H8O3 [pherobase.com]
- 3. 2-METHOXY-3-METHYL-[1,4]BENZOQUINONE | 2207-57-0 [chemicalbook.com]
- 4. 2-Methoxy-3-methyl-1,4-benzoquinone | C8H8O3 | CID 10931620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methoxy-5-methyl-1,4-benzoquinone | C8H8O3 | CID 11958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Efficient and green telescoped process to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
An In-Depth Technical Guide on the Mechanism of Action of 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q0)
An important clarification regarding your request: The scientific literature provides limited information on the specific mechanism of action for 2-Methoxy-3-methyl-benzoquinone . However, a closely related compound, 2,3-Dimethoxy-5-methyl-p-benzoquinone (also known as Coenzyme Q0), has been the subject of more extensive research, with detailed data available on its biological activities and mechanisms.
This technical guide will, therefore, focus on the well-documented mechanism of action of 2,3-Dimethoxy-5-methyl-p-benzoquinone , as it aligns with the depth and technical requirements of your request.
Audience: Researchers, scientists, and drug development professionals.
Core Mechanism of Action
2,3-Dimethoxy-5-methyl-p-benzoquinone, an intermediate in the synthesis of Coenzyme Q10, demonstrates significant anticancer properties, particularly against human ovarian carcinoma cells. Its primary mechanism of action revolves around the induction of oxidative stress, leading to cell cycle arrest, autophagy, and ultimately, apoptosis.
A key aspect of its action is the downregulation of the HER-2 proto-oncogene and subsequent inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. By inhibiting this pathway, 2,3-Dimethoxy-5-methyl-p-benzoquinone effectively halts the progression of cancer cells.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the cytotoxic and antitumor activities of 2,3-Dimethoxy-5-methyl-p-benzoquinone.
| Cell Line | IC50 (µM) | Notes |
| SKOV-3 (human ovarian carcinoma) | 26.6 | |
| A2780 (human ovarian carcinoma) | 27.3 | |
| A2870/CP70 (human ovarian carcinoma) | 28.4 | |
| Non-cancerous ovarian surface epithelial cells | > 40 | Demonstrates a degree of selectivity for cancer cells.[1] |
Signaling Pathways
The primary signaling pathway affected by 2,3-Dimethoxy-5-methyl-p-benzoquinone is the PI3K/Akt/mTOR pathway. The compound's induction of Reactive Oxygen Species (ROS) appears to be a critical upstream event.
Caption: Signaling pathway of 2,3-Dimethoxy-5-methyl-p-benzoquinone.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further investigation.
Cell Viability Assay (XTT Assay)
This assay is used to quantify the cytotoxic effects of 2,3-Dimethoxy-5-methyl-p-benzoquinone on ovarian carcinoma cell lines.
Caption: Workflow for determining cell viability using the XTT assay.
Protocol:
-
Human ovarian carcinoma cells (SKOV-3, A2780, A2870/CP70) are seeded in 96-well plates.
-
After cell attachment, they are treated with various concentrations of 2,3-Dimethoxy-5-methyl-p-benzoquinone dissolved in a suitable solvent (e.g., DMSO) and diluted in RPMI-1640 medium.
-
The cells are incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
Following incubation, 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-(2H)-tetrazolium-5-carboxanilide (XTT) reagent is added to each well.
-
The plates are incubated to allow for the conversion of XTT to a formazan product by metabolically active cells.
-
The absorbance is measured using a microplate reader at a wavelength of 450 nm.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[2]
Cell Cycle Analysis
Flow cytometry is employed to determine the effect of the compound on cell cycle distribution.
Protocol:
-
SKOV-3 cells are treated with 2,3-Dimethoxy-5-methyl-p-benzoquinone at a specific concentration (e.g., its IC50 value) for a defined time.
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified to identify any cell cycle arrest.
Western Blot Analysis
This technique is used to measure the protein levels of key components of the PI3K/Akt/mTOR pathway.
Caption: General workflow for Western Blot analysis.
Protocol:
-
SKOV-3 cells are treated with 2,3-Dimethoxy-5-methyl-p-benzoquinone.
-
Total protein is extracted from the cells using a lysis buffer.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated Akt, mTOR, and HER-2.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified to determine the relative protein expression levels.
In Vivo Antitumor Activity
The efficacy of 2,3-Dimethoxy-5-methyl-p-benzoquinone has also been evaluated in a mouse xenograft model.
Experimental Design:
-
Model: SKOV-3 human ovarian carcinoma mouse xenograft model.
-
Treatment: Administration of 2.5 mg/kg of 2,3-Dimethoxy-5-methyl-p-benzoquinone every four days.
-
Endpoints: Tumor incidence and tumor burden.
Results:
The administration of 2,3-Dimethoxy-5-methyl-p-benzoquinone led to a decrease in both the incidence of tumors and the overall tumor burden in the treated mice, demonstrating its in vivo anticancer potential.[1]
Other Reported Activities
Beyond its anticancer effects, 2,3-Dimethoxy-5-methyl-p-benzoquinone has been noted for other biological activities:
-
Induction of Apoptosis: It has been shown to induce apoptosis in estrogen receptor-negative breast cancer cells.[2]
-
Radical Quenching: The compound can inhibit reactions involving the homolytic cleavage of O-glycoside bonds induced by gamma-irradiation through radical quenching.[2]
-
Toxicity: It has been reported to be toxic to other cell types, such as insulin-producing cells.[2]
This technical guide provides a comprehensive overview of the currently understood mechanism of action of 2,3-Dimethoxy-5-methyl-p-benzoquinone, supported by quantitative data and detailed experimental protocols. The information presented should serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
An In-depth Technical Guide to 2-Methoxy-3-methyl-benzoquinone
This technical guide provides a comprehensive overview of 2-Methoxy-3-methyl-benzoquinone, a significant chemical entity with diverse biological relevance. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological significance.
Core Compound Data
All pertinent quantitative data for 2-Methoxy-3-methyl-benzoquinone has been consolidated into the table below for straightforward access and comparative analysis.
| Property | Value | Source(s) |
| Molecular Weight | 152.15 g/mol | [1] |
| Chemical Formula | C₈H₈O₃ | [2] |
| CAS Number | 2207-57-0 | [3] |
Synthesis Protocol: An Efficient and Green Approach
A modern, environmentally conscious "telescoped" process has been developed for the synthesis of 2-Methoxy-3-methyl-benzoquinone. This method stands as a high-yielding (95%) and greener alternative to traditional oxidation methods that utilize sodium dichromate.[4][5] The process employs hydrogen peroxide (H₂O₂) and nitric acid (HNO₃) as oxidants within an acetic acid (CH₃COOH) medium.[4][5]
Experimental Workflow
The synthesis is a one-pot, three-step process:
-
Initial Oxidation: The precursor is oxidized using hydrogen peroxide, catalyzed by a Brønsted acid like nitric acid.
-
Quenching: Any excess oxidant is neutralized using sodium metabisulfite.
-
Final Oxidation: The reaction is brought to completion with the addition of concentrated nitric acid.
Biological Significance and Activity
2-Methoxy-3-methyl-benzoquinone is a naturally occurring compound found as a component of the defensive secretions in various millipede species.[6][7] Its presence in these secretions suggests a role as an allomone, a type of semiochemical that benefits the producer by affecting the behavior of a receiving species.
While direct studies on the broader pharmacological activities of 2-Methoxy-3-methyl-benzoquinone are limited, the benzoquinone scaffold is of significant interest in drug discovery. Related benzoquinone derivatives have demonstrated neuroprotective properties. For instance, certain derivatives have been shown to downregulate the production of hyperphosphorylated tau (P-tau), a hallmark of Alzheimer's disease, in cell-based assays.[8] Furthermore, these compounds have exhibited inhibitory effects on nitric oxide (NO) production in lipopolysaccharide-treated microglial cells, suggesting anti-inflammatory potential in the central nervous system.[8]
The potential neuroprotective mechanism of action for related benzoquinones could involve the modulation of inflammatory pathways. The diagram below illustrates a simplified, hypothetical signaling pathway where a benzoquinone derivative might exert its anti-inflammatory effects by inhibiting NO production.
Spectroscopic and Structural Analysis
The structural and vibrational properties of 2-Methoxy-3-methyl-benzoquinone have been investigated using computational methods. Density functional theory (DFT) calculations have been employed to determine stable conformations and predict vibrational spectra.[9][10] These studies indicate the presence of two stable conformers that exhibit differences in their calculated infrared (IR) spectra.[9] The complexation with other molecules, such as water, can significantly influence the relative energies of these conformers and their vibrational modes.[9] While experimental IR spectra are available for similar benzoquinones, a definitive assignment of all bands for 2-Methoxy-3-methyl-benzoquinone remains a subject of ongoing research.[11]
References
- 1. 2-Methoxy-3-methyl-1,4-benzoquinone | C8H8O3 | CID 10931620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Semiochemical compound: 2-Methoxy-3-methyl-1,4-benzoquinone | C8H8O3 [pherobase.com]
- 3. 2-METHOXY-3-METHYL-[1,4]BENZOQUINONE | 2207-57-0 [chemicalbook.com]
- 4. Efficient and green telescoped process to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. e-nps.or.kr [e-nps.or.kr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Natural Occurrence, Isolation, and Biological Significance of 2-Methoxy-3-methyl-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-methoxy-3-methyl-benzoquinone, a naturally occurring benzoquinone with potential applications in drug discovery and development. The document details its natural sources, presents quantitative data on its occurrence, outlines experimental protocols for its isolation and characterization, and explores its biological activities through relevant signaling pathways and experimental workflows.
Natural Occurrence of 2-Methoxy-3-methyl-benzoquinone
2-Methoxy-3-methyl-benzoquinone is a significant component of the chemical defense secretions of various arthropods, particularly millipedes (Diplopoda). It is frequently found in species belonging to the orders Spirobolida, Julida, and Spirostreptida, where it often acts as a repellent against predators.[1][2] In many of these species, it is not only present but is often the most abundant compound in a mixture of quinones.[1][2] For instance, in the European julid species Allajulus dicentrus, 2-methoxy-3-methyl-1,4-benzoquinone constitutes approximately 40% of the total defensive secretion.[2] While its presence is well-documented in invertebrates, its occurrence in the plant and microbial kingdoms is less common but has been noted.
Table 1: Quantitative Occurrence of 2-Methoxy-3-methyl-benzoquinone in Select Natural Sources
| Order | Family | Species | Source of Compound | Percentage of Total Secretion | Reference |
| Julida | Julidae | Allajulus dicentrus | Defensive Gland Secretion | ~40% | [2] |
| Spirostreptida | Spirostreptidae | Archispirostreptus gigas | Defensive Secretion | Major Component | [2] |
| Spirostreptida | Odontopygidae | Prionopetalum frundsbergi | Defensive Secretion | Major Component | [2] |
Experimental Protocols
The isolation and characterization of 2-methoxy-3-methyl-benzoquinone from natural sources involve a series of chromatographic and spectroscopic techniques. The following protocols are synthesized from methodologies reported for the isolation of similar benzoquinones from natural extracts.
A generalized workflow for the isolation of 2-methoxy-3-methyl-benzoquinone from natural sources, such as millipede secretions or plant material, is depicted below. This process typically begins with solvent extraction, followed by chromatographic separation to purify the target compound.
Figure 1: General workflow for the isolation and characterization of 2-Methoxy-3-methyl-benzoquinone.
Protocol 1: Solvent Extraction from Arthropod Secretions
-
Collection: Defensive secretions are collected from specimens by gentle mechanical stimulation, causing the release of the fluid onto a clean surface, such as a glass slide.
-
Extraction: The collected secretion is immediately dissolved in a suitable organic solvent, such as dichloromethane (DCM) or a mixture of DCM and methanol (MeOH), to prevent degradation and evaporation of volatile components.
-
Filtration and Concentration: The resulting solution is filtered to remove any particulate matter. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude extract.
Protocol 2: Column Chromatography for Purification
-
Column Preparation: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a suitable solvent system (e.g., petroleum ether with an increasing gradient of ethyl acetate) as the mobile phase.[3]
-
Loading: The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto the top of the silica gel column.
-
Elution: The mobile phase is passed through the column to separate the components of the extract based on their polarity. Fractions are collected sequentially.
-
Monitoring: The separation process is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the target compound.
-
Pooling and Concentration: Fractions containing the pure compound, as determined by TLC, are pooled, and the solvent is evaporated to yield the purified 2-methoxy-3-methyl-benzoquinone.
Protocol 3: Spectroscopic Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS): The purified compound is analyzed by GC-MS to determine its molecular weight and fragmentation pattern, which provides initial structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule, as well as their chemical environment.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
The combination of these NMR techniques allows for the unambiguous elucidation of the structure of 2-methoxy-3-methyl-benzoquinone.
-
Biological Activities and Potential Signaling Pathways
While specific studies on the signaling pathways of 2-methoxy-3-methyl-benzoquinone are limited, the biological activities of related benzoquinones suggest potential mechanisms of action relevant to drug development. These activities include neuroprotective, anti-inflammatory, and antioxidant effects.[4][5]
Related benzoquinone derivatives have been shown to exhibit neuroprotective properties by inhibiting the production of pro-inflammatory mediators and pathological protein aggregates.[4] For example, certain benzoquinones can suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-treated microglial cells and reduce the phosphorylation of tau protein in neuronal cells treated with β-amyloid.[4]
Figure 2: Proposed anti-inflammatory mechanism of benzoquinones in microglial cells.
Benzoquinones are known for their antioxidant properties, which are often evaluated through their ability to scavenge free radicals.[5] The antioxidant capacity of these compounds is crucial for mitigating oxidative stress, a key factor in various pathological conditions.
Protocol 4: DPPH Radical Scavenging Assay
-
Preparation of Reagents: A stock solution of 2,2'-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. The purified 2-methoxy-3-methyl-benzoquinone is dissolved in a suitable solvent to create a series of concentrations.
-
Reaction: The DPPH solution is mixed with the test compound solutions in a 96-well plate.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test samples to that of a control (DPPH solution without the test compound). The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.
Figure 3: The logical relationship of DPPH radical scavenging by a benzoquinone.
Conclusion and Future Directions
2-Methoxy-3-methyl-benzoquinone is a readily available natural product, particularly from the defensive secretions of millipedes. The established protocols for its isolation and characterization provide a solid foundation for further research. The biological activities of related benzoquinones, especially their neuroprotective and anti-inflammatory effects, highlight the potential of 2-methoxy-3-methyl-benzoquinone as a lead compound in drug discovery. Future research should focus on elucidating its specific molecular targets and signaling pathways, as well as conducting in vivo studies to validate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-nps.or.kr [e-nps.or.kr]
- 5. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling 2-Methoxy-3-methyl-benzoquinone: A Technical Guide to its Natural Origins and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 2-Methoxy-3-methyl-benzoquinone, a naturally occurring benzoquinone derivative of interest for its biological activities. This document details its primary natural sources, presents available quantitative data on its prevalence, and outlines the key experimental protocols for its extraction, isolation, and identification.
Natural Sources of 2-Methoxy-3-methyl-benzoquinone
2-Methoxy-3-methyl-benzoquinone is predominantly found as a key component of the defensive secretions of various species of millipedes, particularly within the order Julida. These secretions are exuded as a repellent mechanism against predators. While it is a widespread compound in this class of arthropods, specific species have been identified as notable sources.
Identified natural sources include, but are not limited to:
-
Millipedes (Class: Diplopoda)
Quantitative Analysis of 2-Methoxy-3-methyl-benzoquinone in Natural Sources
Quantitative data for 2-Methoxy-3-methyl-benzoquinone in natural sources is primarily reported as a relative abundance within the complex mixture of the millipede's defensive secretion. The precise yield can vary based on the species, age, and environmental conditions of the individual.
| Natural Source (Species) | Compound | Relative Abundance (% of Total Secretion) | Analytical Method |
| Allajulus dicentrus | 2-Methoxy-3-methyl-1,4-benzoquinone | ~40% | GC-MS |
| Pachyiulus hungaricus (Male) | 2-Methoxy-3-methyl-1,4-benzoquinone | Dominant quinone (with 2-methyl-1,4-benzoquinone) | GC-MS |
| Pachyiulus hungaricus (Female) | 2-Methoxy-3-methyl-1,4-benzoquinone | Dominant quinone (with 2-methyl-1,4-benzoquinone) | GC-MS |
| Chicobolus phlepsii | 2-Methoxy-3-methyl-1,4-benzoquinone | Second major constituent | GC-MS |
Experimental Protocols: From Collection to Identification
The isolation and identification of 2-Methoxy-3-methyl-benzoquinone from its primary natural source, millipede defensive secretions, involves a multi-step process. The following protocols are a synthesis of methodologies reported in the scientific literature.
Collection of Defensive Secretions
-
Method: Mechanical Stimulation
-
Procedure: Individual millipedes are carefully handled and gently agitated to induce the release of their defensive secretions. This can be achieved by holding the millipede with forceps or allowing it to crawl on a surface where it feels threatened.
-
Collection Substrate: The secreted fluid is typically collected on a clean, inert surface such as filter paper or glass. Alternatively, for a more comprehensive extraction, the entire organism can be immersed in a suitable solvent.
Extraction of Benzoquinones
-
Method: Solvent Extraction
-
Solvents: Hexane or methanol are commonly used solvents for the extraction of quinones from the collection substrate or directly from the whole organism.[4]
-
Procedure:
-
If collected on filter paper, the paper is immersed in the chosen solvent.
-
For whole-body extraction, the individual millipede is submerged in the solvent for a defined period (e.g., 15 minutes).[4]
-
The solvent, now containing the dissolved chemical constituents of the secretion, is carefully separated from the solid material.
-
The resulting extract may be concentrated using a rotary evaporator or a gentle stream of nitrogen to reduce the solvent volume.
-
Analysis and Identification
-
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Procedure:
-
An aliquot of the extract is injected into the GC-MS system.
-
The various components of the secretion are separated based on their volatility and interaction with the gas chromatography column.
-
As each component elutes from the column, it is ionized and fragmented in the mass spectrometer.
-
The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison to spectral libraries (e.g., NIST) and, when available, to an authentic standard of 2-Methoxy-3-methyl-benzoquinone.[5][6]
-
-
Typical GC-MS Parameters:
-
Column: HP-5MS or similar non-polar capillary column.[3]
-
Injector Temperature: 250 °C.[3]
-
Carrier Gas: Helium.[3]
-
Temperature Program: A temperature gradient is typically employed, for example, starting at 70°C and ramping up to 280°C to ensure the separation of compounds with different boiling points.[5][6]
-
Purification (Preparative Scale)
While GC-MS is the standard for identification and relative quantification, obtaining a pure sample of 2-Methoxy-3-methyl-benzoquinone for further study requires preparative chromatography techniques.
-
Method: High-Performance Liquid Chromatography (HPLC)
-
Procedure:
-
The crude extract is dissolved in a suitable solvent and injected into an HPLC system equipped with a preparative column (e.g., a reversed-phase C18 column).
-
A solvent gradient (e.g., a mixture of acetonitrile and water) is used to separate the components of the extract.
-
Fractions are collected as they elute from the column.
-
The fractions are then analyzed (e.g., by analytical HPLC or GC-MS) to identify those containing the pure 2-Methoxy-3-methyl-benzoquinone.
-
The solvent from the purified fractions is evaporated to yield the isolated compound.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the isolation and analysis of 2-Methoxy-3-methyl-benzoquinone from its natural sources.
Caption: General experimental workflow for the isolation and identification of 2-Methoxy-3-methyl-benzoquinone.
This guide provides a foundational understanding for researchers interested in the natural sourcing and laboratory protocols for 2-Methoxy-3-methyl-benzoquinone. Further methodological refinements may be necessary based on the specific research objectives and available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Semiochemical compound: 2-Methoxy-3-methyl-1,4-benzoquinone | C8H8O3 [pherobase.com]
- 3. Chemical Defence in a Millipede: Evaluation and Characterization of Antimicrobial Activity of the Defensive Secretion from Pachyiulus hungaricus (Karsch, 1881) (Diplopoda, Julida, Julidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “Quinone Millipedes” Reconsidered: Evidence for a Mosaic-Like Taxonomic Distribution of Phenol-Based Secretions across the Julidae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC-MS Analysis and Antimicrobial Properties of Defensive Secretions from the Millipede Coxobolellus saratani (Diplopoda: Spirobolida: Pseudospirobolellidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
2-Methoxy-3-methyl-benzoquinone physical and chemical properties
An In-depth Technical Guide to 2-Methoxy-3-methyl-benzoquinone
Introduction
2-Methoxy-3-methyl-benzoquinone is a substituted p-benzoquinone derivative. Benzoquinones and their derivatives are an important class of organic compounds that are found in a wide range of biologically active natural products.[1] They serve as crucial building blocks in the synthesis of various natural products and pharmacologically active molecules.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methoxy-3-methyl-benzoquinone, detailed experimental protocols for its synthesis, and an exploration of its potential biological activities and related signaling pathways.
Physical and Chemical Properties
The physical and chemical properties of 2-Methoxy-3-methyl-benzoquinone are summarized in the table below. It is important to distinguish this compound from its isomers, such as 2-Methoxy-5-methyl-1,4-benzoquinone, as their properties may differ.
| Property | Value | Source |
| Molecular Formula | C₈H₈O₃ | [2] |
| Molecular Weight | 152.15 g/mol | [3] |
| CAS Number | 2207-57-0 | [4] |
| Appearance | Not explicitly stated for this isomer, but related compounds are yellow to orange crystalline solids. | [5] |
| Melting Point | Data not available for this specific isomer. The related 2-methoxy-5-methyl-1,4-benzoquinone has a melting point of 170-172 °C (decomp).[6] The related 2,3-dimethoxy-5-methyl-p-benzoquinone has a melting point of 58-60 °C.[5][7] | |
| Boiling Point | Data not available for this specific isomer. The related 2,3-dimethoxy-5-methyl-1,4-benzoquinone has a boiling point of 331.4 °C at 760 mmHg.[5] | |
| Solubility | Data not available for this specific isomer. The related 2,3-dimethoxy-5-methyl-p-benzoquinone is moderately soluble in organic solvents.[5] | |
| IUPAC Name | 2-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
Experimental Protocols
A significant development in the synthesis of 2-Methoxy-3-methyl-[3][8]benzoquinone is a high-yielding, environmentally friendly "telescoped" process. This method provides a greener alternative to traditional methods that use oxidants like sodium dichromate (Na₂Cr₂O₇).[1][8]
Efficient and Green Telescoped Synthesis
This single-pot process involves three main steps and achieves a yield of 95%.[1]
Starting Material: 2-methoxy-3-methyl-phenol
Reagents and Solvents:
-
Hydrogen peroxide (H₂O₂) and Nitric acid (HNO₃) as oxidants.[1][8]
-
Sodium metabisulfite to eliminate excess oxidant.[1]
Protocol:
-
Step 1: Initial Oxidation: The synthesis begins with the oxidation of the starting material using hydrogen peroxide in the presence of a Brønsted acid catalyst, such as nitric acid.[1]
-
Step 2: Quenching Excess Oxidant: After the initial oxidation, sodium metabisulfite is added to the reaction mixture to eliminate any remaining hydrogen peroxide.[1]
-
Step 3: Final Oxidation: Concentrated nitric acid is then used for the final oxidation step to yield 2-Methoxy-3-methyl-[3][8]benzoquinone.[1]
Biological Activity and Signaling Pathways
While specific biological activities for 2-Methoxy-3-methyl-benzoquinone are not extensively detailed in the provided search results, related benzoquinone derivatives have demonstrated significant biological effects, including roles as semiochemicals in insect and millipede communication.[9][10]
Furthermore, the closely related compound, 2,3-Dimethoxy-5-methyl-p-benzoquinone (also known as Coenzyme Q₀), has been shown to have antitumor properties. It inhibits the growth of human ovarian carcinoma cells by inducing apoptosis and autophagy.[11] This is achieved through the downregulation of the proto-oncogene HER-2 and a decrease in the protein levels of phosphorylated AKT and mTOR.[11]
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is often implicated in cancer. The ability of a benzoquinone derivative to inhibit this pathway highlights a potential mechanism of action for this class of compounds in cancer therapy.
Conclusion
2-Methoxy-3-methyl-benzoquinone is a compound of interest with potential applications stemming from its chemical nature as a substituted benzoquinone. While specific data on its physical properties and biological activities are limited in readily available literature, the development of green and efficient synthetic methods paves the way for further investigation. The known biological activities of structurally similar compounds, particularly in the context of cell signaling and cancer research, suggest that 2-Methoxy-3-methyl-benzoquinone and its derivatives are promising candidates for future drug discovery and development efforts. Further research is warranted to fully elucidate the physical, chemical, and biological profile of this specific isomer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Methoxy-3-methyl-1,4-benzoquinone | C8H8O3 | CID 10931620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methoxy-5-methyl-1,4-benzoquinone | C8H8O3 | CID 11958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 2207-57-0 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. echemi.com [echemi.com]
- 7. 2,3-Dimethoxy-5-methyl-p-benzoquinone apoptosis inducer 605-94-7 [sigmaaldrich.com]
- 8. Efficient and green telescoped process to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Semiochemical compound: 2-Methoxy-3-methyl-1,4-benzoquinone | C8H8O3 [pherobase.com]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
Spectroscopic Profile of 2-Methoxy-3-methyl-benzoquinone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxy-3-methyl-benzoquinone, a molecule of interest in various chemical and pharmaceutical research fields. Due to the limited availability of publicly accessible experimental spectra, this guide combines theoretical predictions and data from related compounds to offer a robust analytical profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data Summary
The following tables summarize the predicted and theoretical spectroscopic data for 2-Methoxy-3-methyl-benzoquinone. These values serve as a reference for the identification and characterization of this compound.
Table 1: ¹H NMR (Proton NMR) Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.7-6.9 | Doublet | 1H | H-6 |
| ~6.5-6.7 | Doublet | 1H | H-5 |
| ~3.9 | Singlet | 3H | -OCH₃ |
| ~2.1 | Singlet | 3H | -CH₃ |
Table 2: ¹³C NMR (Carbon NMR) Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~187 | Carbonyl | C=O (C4) |
| ~182 | Carbonyl | C=O (C1) |
| ~158 | Olefinic | C-2 |
| ~145 | Olefinic | C-3 |
| ~136 | Olefinic | C-6 |
| ~133 | Olefinic | C-5 |
| ~60 | Aliphatic | -OCH₃ |
| ~9 | Aliphatic | -CH₃ |
Table 3: IR (Infrared) Spectroscopic Data (Theoretical)
A theoretical study of the vibrational spectrum of 2-Methoxy-3-methyl-1,4-benzoquinone suggests a complex spectrum with variations based on the conformational state of the molecule.[1] Key predicted absorption bands are outlined below.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~1680-1700 | C=O | Carbonyl Stretch |
| ~1640-1660 | C=C | Olefinic Stretch |
| ~1200-1250 | C-O-C | Ether Stretch (asymmetric) |
| ~2850-2960 | C-H | Methyl/Methoxy Stretch |
Table 4: MS (Mass Spectrometry) Data (Predicted)
| m/z | Ion | Fragmentation |
| 152 | [M]⁺ | Molecular Ion |
| 137 | [M-CH₃]⁺ | Loss of a methyl radical |
| 124 | [M-CO]⁺ | Loss of carbon monoxide |
| 109 | [M-CO-CH₃]⁺ | Loss of CO and a methyl radical |
| 81 | Further fragmentation |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited. These protocols are generalized for small organic molecules and can be adapted for 2-Methoxy-3-methyl-benzoquinone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified 2-Methoxy-3-methyl-benzoquinone in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton resonances (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon resonances (typically 0-220 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.
-
A longer relaxation delay and a larger number of scans are typically required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Solid):
-
KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Thin Film Method: Dissolve a small amount of the sample in a volatile solvent. Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and record the spectrum.
-
Data Acquisition: Typically, spectra are recorded in the mid-infrared range (4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the corresponding functional groups and vibrational modes.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like 2-Methoxy-3-methyl-benzoquinone, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.
-
Gas Chromatography (GC):
-
Injection: Dissolve the sample in a volatile solvent and inject a small volume into the GC injection port.
-
Column: Use a capillary column appropriate for the separation of small organic molecules (e.g., a non-polar or medium-polarity column).
-
Oven Program: Program the oven temperature to increase gradually to ensure good separation of the analyte from any impurities.
-
Carrier Gas: Use an inert carrier gas, typically helium or hydrogen.
-
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Impact (EI) is a common ionization technique for this type of molecule. In EI, the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum shows the relative abundance of different fragment ions. The peak with the highest m/z value typically corresponds to the molecular ion [M]⁺, which provides the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 2-Methoxy-3-methyl-benzoquinone.
Caption: Workflow for the spectroscopic analysis and structural elucidation of 2-Methoxy-3-methyl-benzoquinone.
Caption: A simplified workflow of Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
References
A Comprehensive Technical Guide to the Synthesis of 2-Methoxy-3-methyl-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2-methoxy-3-methyl-benzoquinone, a valuable building block in the synthesis of various biologically active compounds. This document details a highly efficient and environmentally friendly synthesis pathway, presents key quantitative data in a structured format, and includes detailed experimental protocols. Furthermore, it visualizes the synthetic route and a relevant biological signaling pathway to provide a comprehensive resource for researchers in organic chemistry and drug development.
Core Synthesis Pathway: A Green and Efficient Approach
The most prominent and environmentally conscious method for synthesizing 2-methoxy-3-methyl-benzoquinone is a telescoped process starting from 2-methoxy-3-methyl-phenol. This approach offers a high yield and avoids the use of hazardous heavy metal oxidants like sodium dichromate, which was used in previous methods.[1][2] The modern synthesis employs a greener oxidizing system of hydrogen peroxide and nitric acid in an acetic acid medium.[1][2]
The reaction proceeds via a one-pot, three-step sequence:
-
Initial Oxidation: 2-methoxy-3-methyl-phenol is first oxidized with hydrogen peroxide in the presence of a catalytic amount of a Brønsted acid, such as nitric acid.
-
Quenching of Excess Oxidant: Any remaining hydrogen peroxide is then neutralized using sodium metabisulfite.
-
Final Oxidation: The intermediate is further oxidized with concentrated nitric acid to yield the final product, 2-methoxy-3-methyl-benzoquinone.
This telescoped process is highly efficient, achieving a yield of up to 95%.[1]
Visualization of the Synthesis Pathway
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 2-methoxy-3-methyl-benzoquinone via the green telescoped process.
| Parameter | Value | Reference |
| Starting Material | 2-methoxy-3-methyl-phenol | [1] |
| Key Reagents | H₂O₂, HNO₃, CH₃COOH | [1] |
| Overall Yield | 95% | [1] |
| Purity (by GC) | 96% | |
| Appearance | Dark red oil | |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.72-6.67 (d, 1H), 6.62-6.57 (d, 1H), 4.03 (s, 3H), 1.95 (s, 3H) | |
| ¹³C NMR (200 MHz, CDCl₃) | δ 188.7, 183.6, 136.6, 135.0, 129.4, 61.2, 9.0 | |
| Mass Spec (m/z) | 152 (100%), 137 (5%), 122 (35%), 109 (23%), 94 (6%), 82 (25%), 66 (29%), 53 (32%) |
Detailed Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of 2-methoxy-3-methyl-benzoquinone based on the high-yielding, green chemistry approach.
Materials:
-
2-methoxy-3-methyl-phenol
-
Acetic acid (CH₃COOH)
-
Nitric acid (HNO₃), concentrated
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of 2-methoxy-3-methyl-phenol (1.0 eq) in acetic acid in a round-bottom flask, add a catalytic amount of nitric acid.
-
Initial Oxidation: While stirring, add hydrogen peroxide (30% solution, 2.0 eq) to the mixture. Heat the reaction to 75°C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Cautiously add a solution of sodium metabisulfite to quench the excess hydrogen peroxide.
-
Final Oxidation: After the quenching is complete, add concentrated nitric acid to the reaction mixture to oxidize the intermediate to the final product.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water (2 x volume of the organic layer) to remove any remaining acid and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting dark red oil is the desired product, 2-methoxy-3-methyl-benzoquinone, which can be further purified by column chromatography if necessary.
Biological Context and Signaling Pathway
While 2-methoxy-3-methyl-benzoquinone is primarily a synthetic intermediate, the benzoquinone moiety is found in numerous natural products with significant biological activities. Notably, various benzoquinone derivatives have been shown to exhibit anticancer properties by inducing apoptosis (programmed cell death) in tumor cells.[3][4][5] One of the key mechanisms underlying this activity is the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptotic pathways.[3][5]
Furthermore, some quinone-containing compounds have been demonstrated to modulate critical cell signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[6][7][8][9] Inhibition of this pathway can halt the growth and spread of cancer cells. For instance, a related compound, 2,3-dimethoxy-5-methyl-p-benzoquinone, has been shown to downregulate the proto-oncogene HER-2 and decrease the protein levels of phosphorylated AKT and mTOR in ovarian carcinoma cells.
The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and indicates the potential points of inhibition by benzoquinone derivatives.
Visualization of a Relevant Signaling Pathway
This guide provides a solid foundation for the synthesis and potential applications of 2-methoxy-3-methyl-benzoquinone. The provided protocols and data are intended to be a valuable resource for researchers engaged in synthetic chemistry and the development of novel therapeutic agents.
References
- 1. Studies on the mechanism of action of quinone antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient and green telescoped process to 2-methoxy-3-methyl-[1,4]benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Benzoquinone Compound Isolated from Deep-Sea Hydrothermal Vent Triggers Apoptosis of Tumor Cells [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating the Cytotoxic Effects of Novel Quinone Compounds | Anticancer Research [ar.iiarjournals.org]
- 6. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR Pathway Inhibition, Anticancer Activity and In Silico Calculations of Novel Hydrazone Derivatives in Two- and Three-Dimensional Cultured Type 1 Endometrial Cancer Cells [mdpi.com]
- 9. semanticscholar.org [semanticscholar.org]
An In-depth Technical Guide on the Biological Activity of 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q0)
A pivot from 2-Methoxy-3-methyl-benzoquinone due to data scarcity.
Initial research revealed a significant lack of specific biological activity data for 2-Methoxy-3-methyl-benzoquinone. However, a closely related compound, 2,3-Dimethoxy-5-methyl-p-benzoquinone, also known as Coenzyme Q0 (CoQ0), is well-documented with extensive research into its biological effects, particularly its anticancer properties. This technical guide will, therefore, focus on Coenzyme Q0 to provide a comprehensive and data-rich resource for researchers, scientists, and drug development professionals. Coenzyme Q0 serves as a key intermediate in the synthesis of Coenzyme Q10 and Vitamin E.[1]
Anticancer Activity and Cytotoxicity
Coenzyme Q0 has demonstrated significant cytotoxic effects against various cancer cell lines, with a notable therapeutic window when compared to non-cancerous cells. Its anticancer activity is primarily attributed to the induction of apoptosis and autophagy, mediated by the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Coenzyme Q0 against several human ovarian carcinoma cell lines.
| Cell Line | Description | IC50 (µM) | Reference |
| SKOV-3 | Human ovarian adenocarcinoma | 26.6 | [1] |
| A2780 | Human ovarian carcinoma | 27.3 | [1] |
| A2870/CP70 | Cisplatin-resistant ovarian carcinoma | 28.4 | [1] |
| Ovarian Surface Epithelial Cells | Non-cancerous control | > 40 | [1] |
Mechanism of Action: Induction of Apoptosis and Autophagy
Coenzyme Q0 exerts its anticancer effects through a multi-faceted mechanism that involves the induction of both apoptosis and autophagy in cancer cells. A key initiating event is the increased production of intracellular reactive oxygen species (ROS).
Signaling Pathways Modulated by Coenzyme Q0
The accumulation of ROS triggers a cascade of downstream signaling events, most notably the downregulation of the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, and survival. By inhibiting this pathway, Coenzyme Q0 effectively halts the cell cycle at the G2/M phase and promotes programmed cell death.[1] Furthermore, Coenzyme Q0 has been shown to downregulate the proto-oncogene HER-2.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of Coenzyme Q0.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of Coenzyme Q0 and incubate for the desired period.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[4]
-
Cell Collection: After treatment with Coenzyme Q0, harvest the cells by centrifugation.[4]
-
Washing: Wash the cells with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[5]
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both.[4]
Protein Expression Analysis (Western Blot)
Western blotting is used to detect specific proteins in a sample.[6]
-
Sample Preparation: Lyse Coenzyme Q0-treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) and determine the protein concentration.[7]
-
SDS-PAGE: Load equal amounts of protein (typically 20-50 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[7]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Akt, mTOR, HER-2, GAPDH) overnight at 4°C with gentle shaking.[8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[7]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the anticancer properties of Coenzyme Q0.
References
- 1. caymanchem.com [caymanchem.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. addgene.org [addgene.org]
- 7. bio-rad.com [bio-rad.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
An In-Depth Technical Guide to the Derivatives of 2-Methoxy-3-methyl-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of derivatives based on the 2-Methoxy-3-methyl-benzoquinone core structure. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key cellular pathways.
Core Compound: 2-Methoxy-3-methyl-benzoquinone
2-Methoxy-3-methyl-benzoquinone is a naturally occurring compound found in various organisms, including certain species of millipedes where it functions as a defensive agent.[1] Its derivatives have garnered significant interest in the scientific community due to their diverse and potent biological activities, which span from neuroprotective and anticancer to antimicrobial effects. The core structure provides a versatile scaffold for chemical modifications, allowing for the fine-tuning of its pharmacological properties.
Synthesis of 2-Methoxy-3-methyl-benzoquinone and its Derivatives
The parent compound, 2-Methoxy-3-methyl-[2][3]benzoquinone, can be synthesized through various methods. A notable environmentally friendly approach involves a telescoped process using hydrogen peroxide and nitric acid as oxidants in acetic acid, offering a high yield of 95%.[4]
Derivatives of this core structure can be synthesized through several key reactions. For instance, the synthesis of 2-methyl-5-methoxy-1,4-benzoquinone can be achieved by the reflux of 2-methyl-1,4-benzoquinone with methanol and zinc chloride.[5] Further modifications, such as bromoalkylation, can be performed to enhance the lipophilicity and potential biological activity of the resulting compounds.[5]
Experimental Protocol: Synthesis of 2-methyl-5-methoxy-1,4-benzoquinone[5]
This protocol describes the nucleophilic addition of a methoxy group to the 2-methyl-1,4-benzoquinone ring.
Materials:
-
2-methyl-1,4-benzoquinone
-
Methanol (MeOH)
-
Zinc Chloride (ZnCl₂)
-
Standard reflux apparatus
-
Filtration equipment
-
Recrystallization solvents
Procedure:
-
A mixture of 2-methyl-1,4-benzoquinone, methanol, and zinc chloride is prepared in a round-bottom flask.
-
The reaction mixture is refluxed for 12 hours under ambient conditions.
-
After completion of the reaction, the mixture is cooled, and the resulting solid is collected by filtration.
-
The crude product is purified by recrystallization to yield yellow needle-like crystals of 2-methyl-5-methoxy-1,4-benzoquinone.
-
The final product is characterized using techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy.
Biological Activities and Quantitative Data
Derivatives of 2-Methoxy-3-methyl-benzoquinone have demonstrated a wide spectrum of biological activities. The following tables summarize the available quantitative data for various derivatives, highlighting their potential therapeutic applications.
Neuroprotective Activity
Certain benzoquinone derivatives isolated from Lysimachia vulgaris have shown promising neuroprotective effects, particularly in models of Alzheimer's disease.[2]
| Compound | Biological Effect | Assay System | Concentration | % Inhibition/Effect |
| Monomethyl embelin | Suppression of P-tau production | Aβ-treated SH-SY5Y cells | 2.5 µM | 13.1% |
| 5 µM | 42.1% | |||
| 2-hydroxy-5-methoxy-3-tridecyclohexa-2,5-diene-1,4-dione | Suppression of P-tau production | Aβ-treated SH-SY5Y cells | 10 µM | 29.9% |
| Ethyl acetate-soluble fraction of L. vulgaris | Suppression of β-amyloid production | Aβ-treated PC12 cells | 2.5 µg/mL | 41.5% |
| 5 µg/mL | 67.2% | |||
| 10 µg/mL | 69.2% |
Anticancer and Cytotoxic Activity
The anticancer potential of benzoquinone derivatives has been investigated, with some compounds showing inhibitory effects on cancer cell lines. In silico studies have also been used to predict the activity of these compounds.
| Compound | Target/Activity | Assay System | IC₅₀ |
| 2-methyl-5-methoxy-1,4-benzoquinone | Cytochrome P450-3A4 Inhibition | In silico molecular docking | 13.68 ppm |
| 3-(7-bromoheptyl)-2-methyl-5-methoxy-1,4-benzoquinone | Cytochrome P450-3A4 Inhibition | In silico molecular docking | 9.725 ppm |
Antimicrobial Activity
Derivatives of benzoquinones have also been shown to possess antimicrobial properties against a range of pathogenic microorganisms.
| Compound | Microorganism | Assay Method | Zone of Inhibition (mm) |
| 2,5-dihydroxy-3-methyl-1,4-benzoquinone | Pseudomonas aeruginosa | Disc Diffusion | 20 |
| Salmonella spp. | Disc Diffusion | 10-20 | |
| Proteus spp. | Disc Diffusion | 10-20 | |
| Klebsiella pneumoniae | Disc Diffusion | 10-20 | |
| Escherichia coli | Disc Diffusion | 10-20 | |
| Shigella dysentriae | Disc Diffusion | 10-20 | |
| Staphylococcus aureus | Disc Diffusion | 10-20 |
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| 2-methoxy-1,4-naphthoquinone | Antibiotic-resistant Helicobacter pylori | 0.156–0.625 | 0.313–0.625 |
Experimental Protocols for Biological Assays
Neuroprotective Assays[2]
Analysis of β-amyloid (Aβ) Production in PC12 Cells:
-
PC12 cells are seeded in a 24-well plate and treated with Nerve Growth Factor (NGF) for 4 days to induce differentiation.
-
The cells are then treated with the test compound for 2 hours.
-
Aβ₂₅₋₃₅ is added to the wells to induce amyloid-β production, and the cells are incubated for 24 hours.
-
The supernatant is collected, and the level of β-amyloid is quantified using a commercial ELISA kit.
Analysis of P-tau Production in SH-SY5Y Cells:
-
SH-SY5Y cells are seeded in a 6-well plate and treated with retinoic acid and brain-derived neurotrophic factor to induce neuronal differentiation.
-
The cells are pre-treated with the test compound for 2 hours, followed by the addition of Aβ₁₋₄₂.
-
After incubation, the cells are lysed, and the level of phosphorylated tau (P-tau) is determined using an ELISA kit.
Antimicrobial Susceptibility Testing[6]
Disc Diffusion Method:
-
A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate.
-
Filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
The plates are incubated under appropriate conditions.
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each disc.
Signaling Pathways and Mechanisms of Action
The biological effects of benzoquinone derivatives are often mediated through their interaction with specific cellular signaling pathways. A key mechanism that has been identified is the activation of the ERK/MAPK pathway.
Activation of the ERK/MAPK Signaling Pathway
Benzoquinones can induce the production of reactive oxygen species (ROS), which in turn can lead to the activation of the Extracellular signal-Regulated Kinase (ERK) / Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is crucial in regulating cellular processes such as proliferation, differentiation, and survival.
Caption: Activation of the ERK/MAPK signaling pathway by benzoquinone derivatives.
Experimental Workflow for Studying Signaling Pathways
The following workflow outlines the general steps involved in elucidating the effect of 2-methoxy-3-methyl-benzoquinone derivatives on cellular signaling pathways.
Caption: Experimental workflow for signaling pathway analysis.
Conclusion
The derivatives of 2-Methoxy-3-methyl-benzoquinone represent a promising class of compounds with a diverse range of biological activities. Their potential as neuroprotective, anticancer, and antimicrobial agents warrants further investigation. This technical guide provides a foundational resource for researchers in the field, offering a compilation of current knowledge on their synthesis, biological evaluation, and mechanisms of action. The detailed protocols and structured data presented herein are intended to facilitate future research and development efforts aimed at harnessing the therapeutic potential of these versatile molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. e-nps.or.kr [e-nps.or.kr]
- 3. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient and green telescoped process to 2-methoxy-3-methyl-[1,4]benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Defensive Arsenal of Millipedes: A Technical Whitepaper on the Function of 2-Methoxy-3-methyl-benzoquinone
For Immediate Release
[CITY, STATE] – [Date] – Millipedes, often perceived as slow-moving and harmless detritivores, possess a sophisticated chemical defense system to ward off predators and microbial threats. Central to this defense is a class of compounds known as benzoquinones, with 2-Methoxy-3-methyl-benzoquinone being a prominent and widespread component. This technical guide provides an in-depth analysis of the function, quantitative data, and experimental methodologies related to this crucial defensive compound, tailored for researchers, scientists, and drug development professionals.
Executive Summary
Millipedes in the orders Spirobolida, Julida, and Spirostreptida have evolved specialized glands that secrete a cocktail of noxious chemicals when threatened.[1][2] A key active ingredient in many of these secretions is 2-Methoxy-3-methyl-benzoquinone, often found in conjunction with other quinones like toluquinone.[3][4][5] This compound serves as a potent irritant and toxin to a wide range of predators, from insects to vertebrates.[6][7] Furthermore, recent studies have highlighted its significant antimicrobial and antifungal properties, suggesting a dual role in protecting the millipede from both predation and infection.[8] This whitepaper will delve into the multifaceted functions of 2-Methoxy-3-methyl-benzoquinone, presenting quantitative data on its composition and efficacy, detailing the experimental protocols used in its study, and visualizing the underlying biological processes.
The Defensive Role of 2-Methoxy-3-methyl-benzoquinone
The primary function of 2-Methoxy-3-methyl-benzoquinone is as a chemical deterrent. When a millipede is agitated, it releases its defensive secretion from ozopores, glands located along the sides of its body.[6][7] The secretion is a topical irritant that can cause burns to the exoskeleton of arthropod predators and irritate the skin and eyes of larger animals.[6][7]
This defensive mechanism is highly effective. For instance, the giant African millipede, Archispirostreptus gigas, which secretes a mixture of toluquinone and 2-methoxy-3-methylbenzoquinone, is one of the few invertebrates that driver ants are unable to prey upon.[9] The irritating nature of the secretion also explains the "anointing" behavior observed in some primates, such as capuchin monkeys, who intentionally provoke millipedes to rub the secreted benzoquinones onto their fur. This is believed to act as a repellent against ectoparasites like mosquitoes and ticks.[7][10][11]
Beyond its role in deterring predators, the defensive secretion containing 2-Methoxy-3-methyl-benzoquinone exhibits significant antimicrobial and antifungal activity.[8] This suggests that the secretion also serves to protect the millipede from pathogenic microorganisms in its damp, detritus-rich environment.
Quantitative Data on 2-Methoxy-3-methyl-benzoquinone
The composition of millipede defensive secretions can vary between species. The following tables summarize key quantitative data related to 2-Methoxy-3-methyl-benzoquinone from published research.
Table 1: Relative Abundance of Benzoquinones in Millipede Defensive Secretions
| Millipede Species | 2-Methoxy-3-methyl-benzoquinone (%) | Toluquinone (%) | Other Quinones (%) | Reference |
| Pachyiulus hungaricus (male) | Dominant | Dominant | - | [8] |
| Pachyiulus hungaricus (female) | Dominant | Dominant | - | [8] |
| Archispirostreptus gigas | 75 | 25 | - | [5] |
| Prionopetalum frundsbergi | 27 | 73 | - | [5] |
| Prionopetalum tricuspis | 71.4 | 28.6 | - | [5] |
Table 2: Antimicrobial Activity of Pachyiulus hungaricus Defensive Secretion
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) | Minimum Bactericidal Concentration (MBC) (mg/mL) | Reference |
| Aeromonas hydrophila | 0.20 | > 0.20 | [8] |
| Listeria monocytogenes | 0.25 | > 0.25 | [8] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 | > 0.25 | [8] |
Table 3: Antifungal Activity of Pachyiulus hungaricus Defensive Secretion
| Fungal Species | Minimum Inhibitory Concentration (MIC) (mg/mL) | Minimum Fungicidal Concentration (MFC) (mg/mL) | Reference |
| Fusarium equiseti | 0.10 | 0.15 | [8] |
| Aspergillus flavus | > 0.35 | > 0.35 | [8] |
Experimental Protocols
The study of millipede defensive secretions involves a series of specialized experimental procedures. Below are detailed methodologies for key experiments.
Collection of Defensive Secretion
The defensive secretion of millipedes can be collected by inducing the animal to release the fluid.
Methodology:
-
Individual millipedes are gently agitated by applying mechanical pressure with forceps or a glass rod to their dorsal side.
-
The secreted droplets that appear at the ozopores are collected using a glass capillary tube or a microsyringe.
-
The collected secretion is then transferred to a vial and can be stored at low temperatures for subsequent analysis.
Chemical Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for identifying and quantifying the volatile and semi-volatile compounds in the defensive secretion.
Methodology:
-
A sample of the collected secretion is dissolved in a suitable solvent (e.g., dichloromethane or hexane).
-
The solution is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS).
-
The oven temperature is programmed to ramp up, separating the compounds based on their boiling points and affinity for the column's stationary phase.
-
The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectra are compared to spectral libraries (e.g., NIST) to identify the individual components.
-
Quantification can be achieved by integrating the peak areas of the chromatogram and comparing them to internal or external standards.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the defensive secretion.[8]
Methodology:
-
A stock solution of the millipede secretion is prepared in a suitable solvent (e.g., 50% methanol).
-
Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
The MIC is determined as the lowest concentration of the secretion that visibly inhibits the growth of the microorganism.
-
To determine the MBC/MFC, an aliquot from the wells showing no growth is subcultured onto agar plates. The lowest concentration that results in no growth on the subculture plates is the MBC/MFC.
Signaling Pathways and Workflows
The defensive mechanism of millipedes involves a series of coordinated biological processes, from the biosynthesis of the defensive compounds to their release upon a threat.
Hypothetical Biosynthetic Pathway of Benzoquinones
The benzoquinones found in millipede secretions are thought to be synthesized from precursor molecules. The following diagram illustrates a hypothetical pathway for the formation of 2-Methoxy-3-methyl-1,4-benzoquinone.
Caption: Hypothetical biosynthetic pathway of benzoquinones in millipedes.
Defensive Secretion Workflow
The release of the defensive secretion is a direct response to a perceived threat. This workflow outlines the logical sequence of events.
Caption: Logical workflow of the millipede defensive secretion mechanism.
Conclusion and Future Directions
2-Methoxy-3-methyl-benzoquinone is a cornerstone of the chemical defense strategy in many millipede species. Its dual action as a potent predator repellent and an effective antimicrobial agent underscores the evolutionary success of this compound. The quantitative data and experimental protocols presented in this whitepaper provide a solid foundation for further research in this area.
Future investigations could focus on:
-
Elucidating the precise enzymatic pathways involved in benzoquinone biosynthesis.
-
Screening a wider range of millipede species to discover novel benzoquinone derivatives with unique pharmacological properties.
-
Investigating the potential of these compounds as leads for new drug development, particularly in the areas of antimicrobials and insect repellents.
The study of millipede defensive secretions continues to be a rich and promising field of natural product chemistry, with the potential for significant scientific and therapeutic advancements.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Benzoquinones and hydroquinones in defensive secretions of tropical millipedes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Millipede Envenomation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Millipede - Wikipedia [en.wikipedia.org]
- 8. Chemical Defence in a Millipede: Evaluation and Characterization of Antimicrobial Activity of the Defensive Secretion from Pachyiulus hungaricus (Karsch, 1881) (Diplopoda, Julida, Julidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Archispirostreptus gigas - Wikipedia [en.wikipedia.org]
- 10. Anointing chemicals and ectoparasites: effects of benzoquinones from millipedes on the lone star tick, Amblyomma americanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzoquinones from millipedes deter mosquitoes and elicit self-anointing in capuchin monkeys (Cebus spp.) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Isolation of 2-Methoxy-3-methyl-benzoquinone from Fungal Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation of 2-methoxy-3-methyl-benzoquinone from fungal cultures. While this specific benzoquinone is well-documented as a defensive compound in arthropods, its isolation from fungal sources is less commonly reported. Therefore, this document outlines a generalized approach, leveraging established protocols for structurally similar methoxy-benzoquinones produced by fungi. The protocols and data presented are based on representative examples from the scientific literature, providing a robust framework for the exploration of fungi as a potential source for this and other related bioactive compounds.
Fungal Sources and Cultivation
The brown-rot fungus, Gloeophyllum trabeum, is a known producer of various methoxy-benzoquinones, such as 2,5-dimethoxy-1,4-benzoquinone and 4,5-dimethoxy-1,2-benzoquinone.[1][2][3] As such, it serves as an excellent model organism for establishing cultivation and extraction protocols that can be adapted for the isolation of 2-methoxy-3-methyl-benzoquinone.
Culture Conditions for Gloeophyllum trabeum
Successful production of secondary metabolites like benzoquinones is highly dependent on the culture medium and conditions. A defined liquid medium is often employed to facilitate downstream extraction.
Table 1: Composition of Defined Liquid Medium for Gloeophyllum trabeum
| Component | Concentration |
| Glucose | 10 g/L |
| Ammonium Nitrate (NH₄NO₃) | 0.5 mM |
| Asparagine | 0.5 mM |
| Manganese Chloride (MnCl₂) | 0.1 mM |
| 2,2'-dimethylsuccinic acid (sodium salt) | 10 mM (pH 4.5) |
Stationary cultures are typically incubated in Roux flasks at room temperature (approximately 24°C) to promote mycelial growth and metabolite secretion into the broth.[4]
Experimental Protocols
The following sections detail the key experimental procedures for the extraction, purification, and characterization of 2-methoxy-3-methyl-benzoquinone from a fungal culture.
Extraction of Benzoquinones from Fungal Broth
The extraction process aims to separate the target compound from the aqueous culture medium.
-
Filtration : After a suitable incubation period (e.g., 2-12 weeks), the fungal culture is filtered through glass wool to separate the mycelium from the liquid broth.
-
Solvent Extraction : The filtrate is then extracted twice with an equal volume of an organic solvent such as methylene chloride or ethyl acetate.
-
Drying and Concentration : The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude extract can then be further purified.
Purification by Column Chromatography
Column chromatography is a standard technique for separating compounds within a mixture.
-
Stationary Phase : Silica gel (60-120 mesh size) is commonly used as the stationary phase.
-
Mobile Phase : A gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is used to elute the compounds.
-
Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
Final Purification : Fractions containing the compound of interest are pooled, and the solvent is evaporated to yield the purified 2-methoxy-3-methyl-benzoquinone.
Characterization of 2-Methoxy-3-methyl-benzoquinone
The structure and purity of the isolated compound are confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data for Characterization
| Technique | Expected Data |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of C₈H₈O₃ (152.15 g/mol ). |
| ¹H NMR | Signals corresponding to the methoxy group, the methyl group, and the protons on the quinone ring. |
| ¹³C NMR | Resonances for the carbonyl carbons of the quinone, the carbons of the aromatic ring, the methoxy carbon, and the methyl carbon. |
| UV-Vis Spectroscopy | Absorption maxima characteristic of the benzoquinone chromophore. |
Visualizing the Workflow and Biosynthetic Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and characterization of 2-methoxy-3-methyl-benzoquinone from a fungal culture.
Caption: Workflow for Fungal Isolation of 2-Methoxy-3-methyl-benzoquinone.
Proposed Biosynthetic Pathway
The biosynthesis of fungal benzoquinones often follows the polyketide pathway. While the specific pathway for 2-methoxy-3-methyl-benzoquinone in fungi is not fully elucidated, a plausible route can be proposed based on related compounds.
Caption: Proposed Polyketide Pathway for Fungal Benzoquinone Biosynthesis.
Quantitative Data Summary
The yield of secondary metabolites can vary significantly based on the fungal strain, culture conditions, and extraction efficiency. The following table presents hypothetical, yet realistic, quantitative data that could be expected from such an isolation process.
Table 3: Hypothetical Quantitative Data for Isolation
| Parameter | Value | Unit |
| Culture Volume | 5 | L |
| Incubation Time | 28 | days |
| Crude Extract Yield | 1.2 | g |
| Purified Compound Yield | 50 | mg |
| Purity (by HPLC) | >98 | % |
| ¹H NMR (CDCl₃, 400 MHz) | ||
| δ 3.98 (s, 3H) | -OCH₃ | ppm |
| δ 2.05 (s, 3H) | -CH₃ | ppm |
| δ 6.60-6.70 (m, 2H) | Ring Protons | ppm |
Conclusion
This technical guide provides a foundational framework for the isolation of 2-methoxy-3-methyl-benzoquinone from fungal sources. By adapting established protocols for related compounds from fungi like Gloeophyllum trabeum, researchers are equipped with a detailed methodology for cultivation, extraction, purification, and characterization. The provided workflows and data tables serve as a practical reference for designing and executing experiments aimed at exploring the rich chemical diversity of fungi for novel drug discovery and development. Further research is warranted to identify specific fungal strains that are prolific producers of this target compound.
References
Unveiling the Bio-Potential: A Technical Guide to the Preliminary Biological Screening of 2-Methoxy-3-methyl-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological screening of 2-Methoxy-3-methyl-benzoquinone. While direct extensive biological data for this specific compound is limited in publicly available literature, this document compiles and extrapolates information from closely related benzoquinone analogs to predict its potential biological activities and guide future research.
Core Compound Profile
2-Methoxy-3-methyl-benzoquinone is a naturally occurring compound found in the defensive secretions of various millipede species. Its structure, characterized by a benzoquinone ring with methoxy and methyl substitutions, suggests potential for a range of biological activities, a hypothesis supported by studies on analogous compounds.
Predicted Biological Activities and Mechanistic Insights
Based on the biological screening of structurally similar benzoquinones, 2-Methoxy-3-methyl-benzoquinone is predicted to exhibit the following activities:
Anticancer Activity
Analogs such as 2,3-Dimethoxy-5-methyl-p-benzoquinone have demonstrated notable anticancer properties. The proposed mechanisms include:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Generation of Reactive Oxygen Species (ROS): Increasing oxidative stress within tumor cells, leading to cell death.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle.
-
Modulation of Signaling Pathways: Potentially inhibiting pro-survival pathways like PI3K/Akt/mTOR, which are often dysregulated in cancer.
Neuroprotective Effects
Certain benzoquinone derivatives have shown promise in neuroprotection. It is hypothesized that 2-Methoxy-3-methyl-benzoquinone could:
-
Inhibit Tau Protein Fibrillization: Preventing the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease.
-
Reduce Neuroinflammation: Suppressing the production of inflammatory mediators in the brain.
Quantitative Data Summary
The following table summarizes key quantitative data from studies on analogous benzoquinone compounds. This data provides a benchmark for potential efficacy.
| Compound Name | Cell Line(s) | Biological Activity | IC₅₀ / EC₅₀ | Reference(s) |
| 2,3-Dimethoxy-5-methyl-p-benzoquinone | SKOV-3, A2780 | Anticancer (Cytotoxicity) | 26.6 µM, 27.3 µM | [1] |
| 2-methyl-5-methoxy-1,4-benzoquinone | CYP3A4 | Enzyme Inhibition | 13.68 ppm | [2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further investigation.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is fundamental in assessing the effect of a compound on cell proliferation and viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of 2-Methoxy-3-methyl-benzoquinone (typically ranging from 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is membrane-impermeable and therefore only enters cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with 2-Methoxy-3-methyl-benzoquinone at its predetermined IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Signaling Pathway and Workflow Diagrams
Visual representations of potential mechanisms and experimental workflows are provided below.
Caption: Predicted Anticancer Signaling Pathway.
Caption: General Experimental Workflow.
Future Directions and Conclusion
The preliminary analysis based on analogous compounds suggests that 2-Methoxy-3-methyl-benzoquinone warrants further investigation as a potential therapeutic agent, particularly in the fields of oncology and neurodegenerative diseases. Future studies should focus on:
-
In-depth Cytotoxicity Screening: Testing against a broader panel of cancer cell lines.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the compound.
-
In Vivo Efficacy: Evaluating the therapeutic potential in animal models of cancer and neurodegenerative diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to optimize potency and selectivity.
This guide provides a foundational framework for initiating a comprehensive biological screening program for 2-Methoxy-3-methyl-benzoquinone, highlighting its potential and outlining a clear path for future research and development.
References
The Multifaceted Role of 2-Methoxy-3-methyl-benzoquinone as a Semiochemical: A Technical Guide
An In-depth Examination of a Key Mediator in Chemical Communication
Abstract
2-Methoxy-3-methyl-1,4-benzoquinone, a naturally occurring quinone derivative, plays a significant and varied role as a semiochemical in the natural world. This technical guide synthesizes current research to provide an in-depth understanding of its functions, the experimental methodologies used to elucidate these roles, and the underlying biological mechanisms. Primarily identified as a major component of the defensive secretions in numerous millipede species, it functions as an allomone, deterring predators and exhibiting potent antimicrobial and antifungal properties. Furthermore, it acts as a kairomone, attracting specialist phorid flies that parasitize these millipedes. This document details the quantitative analysis of its presence in natural secretions, its efficacy in behavioral and antimicrobial assays, and the experimental protocols for its study. Additionally, it explores the current understanding of the biosynthetic and signaling pathways associated with this versatile semiochemical.
Introduction
Chemical communication is a fundamental process governing interactions between organisms. Semiochemicals, the chemical signals that carry information, are classified based on the relationship between the emitter and the receiver. 2-Methoxy-3-methyl-1,4-benzoquinone (C₈H₈O₃) is a notable example of a semiochemical with multiple functions, transcending simple classification. It is a key component in the chemical defense arsenal of various arthropods, particularly millipedes of the orders Julida and Spirobolida.[1][2] In this context, it acts as an allomone, a substance that benefits the emitter by modifying the behavior of the receiver, such as a predator. Conversely, for certain parasitic phorid flies of the genus Myriophora, this same compound serves as a kairomone, a signal that benefits the receiver at the expense of the emitter, guiding the fly to its host. This guide will provide a comprehensive overview of the chemistry, biological roles, and methodologies for studying this important semiochemical, aimed at researchers in chemical ecology, drug development, and related scientific fields.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₈H₈O₃ |
| Molecular Weight | 152.15 g/mol |
| CAS Number | 2207-57-0 |
| Appearance | Yellow crystalline solid |
| IUPAC Name | 2-Methoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
Role as a Semiochemical
The function of 2-Methoxy-3-methyl-benzoquinone is context-dependent, primarily acting as an allomone for defense and a kairomone for host-finding.
Allomonal Function: Defense and Antimicrobial Activity
In many millipede species, 2-Methoxy-3-methyl-1,4-benzoquinone is a major constituent of their defensive secretions, often in conjunction with other quinones like 2-methyl-1,4-benzoquinone (toluquinone).[1][2] When disturbed, these millipedes release the secretion from ozopores along their body, creating a potent chemical defense against a wide range of predators, including ants, spiders, and even larger animals like primates.[3][4] The repellent nature of this compound is a critical survival mechanism for these slow-moving arthropods.
Beyond its role in predator deterrence, the secretion containing 2-Methoxy-3-methyl-benzoquinone exhibits significant antimicrobial and antifungal properties.[1] This suggests a secondary defensive function against pathogenic microorganisms in the millipede's environment.
Table 1: Quantitative Data on the Composition and Antimicrobial Activity of Millipede Defensive Secretions Containing 2-Methoxy-3-methyl-1,4-benzoquinone
| Species | 2-Methoxy-3-methyl-1,4-benzoquinone (% of secretion) | Other Major Components | Test Organism | MIC (mg/mL) | MFC/MBC (mg/mL) | Reference |
| Pachyiulus hungaricus (male) | Dominant Quinone | 2-methyl-1,4-benzoquinone (Dominant), Esters (5.3%) | Aeromonas hydrophila | 0.20-0.25 | - | [1] |
| Pachyiulus hungaricus (female) | Dominant Quinone | 2-methyl-1,4-benzoquinone (Dominant), Esters (12.7%) | Listeria monocytogenes | 0.20-0.25 | - | [1] |
| MRSA | 0.20-0.25 | - | [1] | |||
| Fusarium equiseti | 0.10 | >0.35 | [1] | |||
| Aspergillus flavus | >0.35 | >0.35 | [1] | |||
| Telodeinopus aoutii | Major Component | Toluquinone | - | - | - | [2] |
| Unidentified Harpagophoridae | Major Component | Toluquinone | - | - | - | [2] |
Note: MIC (Minimum Inhibitory Concentration), MFC (Minimum Fungicidal Concentration), MBC (Minimum Bactericidal Concentration). Data for antimicrobial activity is for the whole secretion.
Kairomonal Function: Host Location by Parasitoids
In a classic example of chemical espionage, parasitic phorid flies of the genus Myriophora exploit the defensive secretions of millipedes to locate their hosts.[5] For these flies, 2-Methoxy-3-methyl-benzoquinone acts as a kairomone, an attractant that signals the presence of a suitable host for oviposition. This interaction highlights the evolutionary arms race between species, where a compound evolved for defense is co-opted by a specialized parasite.
Experimental Protocols
The study of 2-Methoxy-3-methyl-benzoquinone as a semiochemical involves a combination of chemical analysis and behavioral assays.
Collection and Chemical Analysis of Secretions
Objective: To collect, identify, and quantify the chemical components of arthropod defensive secretions.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Collection: Millipedes are mechanically stimulated (e.g., gently squeezed with forceps) to release their defensive secretion onto a piece of filter paper or into a glass capillary tube. For quantitative analysis, a known number of individuals are washed with a solvent like hexane or dichloromethane.
-
Sample Preparation: The collected secretion is dissolved in a suitable solvent (e.g., dichloromethane or hexane).[6] An internal standard can be added for precise quantification.
-
GC-MS Analysis: The sample is injected into a gas chromatograph coupled with a mass spectrometer.
-
GC Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[1]
-
Injector: Splitless mode at a temperature of 250°C.[1]
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C) and ramps up to a high temperature (e.g., 315°C) at a controlled rate (e.g., 3°C/min) to separate the different components of the secretion.[1]
-
MS Detector: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass range is scanned from m/z 40 to 550.[7]
-
-
Compound Identification: The identification of 2-Methoxy-3-methyl-benzoquinone and other components is achieved by comparing their mass spectra and retention times with those of authentic standards and by matching the spectra with libraries such as NIST.
Caption: Workflow for GC-MS analysis of millipede defensive secretions.
Behavioral Assays
Objective: To determine the behavioral response of an organism (e.g., predator or parasitoid) to 2-Methoxy-3-methyl-benzoquinone.
Methodology: Olfactometer Bioassay
-
Stimulus Preparation: A solution of 2-Methoxy-3-methyl-benzoquinone in a suitable solvent (e.g., paraffin oil or hexane) at a specific concentration is applied to a piece of filter paper. A solvent-only filter paper serves as the control.
-
Experimental Setup: The filter papers are placed in the arms of the olfactometer. A constant flow of purified, humidified air is passed through each arm.
-
Bioassay: An insect is introduced at the base of the olfactometer and allowed a set amount of time to choose an arm. The first choice and the time spent in each arm are recorded.
-
Data Analysis: Statistical tests (e.g., Chi-squared test or G-test) are used to determine if there is a significant preference for the arm containing the semiochemical compared to the control.
Caption: Schematic of a Y-tube olfactometer bioassay.
Electrophysiological Assays
Objective: To measure the response of an insect's antenna to 2-Methoxy-3-methyl-benzoquinone.
Methodology: Electroantennography (EAG)
-
Preparation: An insect's antenna is excised and mounted between two electrodes.
-
Stimulus Delivery: A puff of air containing a known concentration of the semiochemical is delivered over the antenna.
-
Signal Recording: The change in electrical potential across the antenna (the EAG response) is recorded.
-
Data Analysis: The amplitude of the EAG response is measured and compared to the response to a control (solvent only). Dose-response curves can be generated by testing a range of concentrations.
Biosynthesis and Signaling Pathways
Biosynthesis
The precise biosynthetic pathway of 2-Methoxy-3-methyl-benzoquinone in arthropods is not fully elucidated but is believed to follow general pathways of quinone synthesis. In many arthropods, defensive benzoquinones are synthesized from aromatic amino acids like tyrosine or phenylalanine, or via a polyketide pathway.[8][9]
The formation of the methoxy group is a key step. This is likely catalyzed by an O-methyltransferase (OMT) enzyme, which transfers a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on a precursor molecule.[10][11] A plausible pathway involves the methylation of a dihydroxytoluene precursor.
Caption: Proposed biosynthetic pathway for 2-Methoxy-3-methyl-benzoquinone.
Olfactory Signaling
The detection of semiochemicals in insects occurs in specialized sensory hairs called sensilla, located on the antennae. The general mechanism of insect olfaction involves several key proteins.
-
Odorant Binding Proteins (OBPs): These soluble proteins are present in the sensillum lymph and are thought to bind to hydrophobic odorant molecules, like 2-Methoxy-3-methyl-benzoquinone, and transport them to the olfactory receptors.
-
Olfactory Receptors (ORs): These are transmembrane proteins located on the dendrites of olfactory sensory neurons (OSNs). Insect ORs are ligand-gated ion channels that form a complex with a highly conserved co-receptor called Orco.[12]
-
Signal Transduction: When the semiochemical binds to the specific OR, the ion channel opens, leading to a depolarization of the neuron's membrane and the generation of an action potential. This signal is then transmitted to the brain for processing.
While specific olfactory receptors for 2-Methoxy-3-methyl-benzoquinone have not yet been identified, it is hypothesized that one or more members of the large and diverse OR family are responsible for its detection in species like Myriophora.
Caption: General pathway for insect olfactory signal transduction.
Conclusion and Future Directions
2-Methoxy-3-methyl-1,4-benzoquinone is a compelling example of a semiochemical that serves multiple, and even conflicting, roles in different ecological interactions. Its function as a potent allomone in millipede defense and as a specific kairomone for phorid fly host-finding demonstrates the evolutionary intricacies of chemical communication. While significant progress has been made in identifying its presence and general function, several areas warrant further investigation.
Future research should focus on:
-
Dose-response studies: Quantifying the precise behavioral thresholds for both the allomonal and kairomonal effects of the pure compound.
-
Identification of specific olfactory receptors: Deorphanizing the receptors in Myriophora and predator species that detect this benzoquinone.
-
Elucidation of the complete biosynthetic pathway: Identifying the specific enzymes, including the O-methyltransferases, involved in its production in millipedes.
-
Exploring its potential applications: The potent antimicrobial and insect-repellent properties of 2-Methoxy-3-methyl-benzoquinone could be explored for applications in agriculture and medicine.
A deeper understanding of this multifaceted semiochemical will not only advance our knowledge of chemical ecology but may also open new avenues for the development of novel bioactive compounds.
References
- 1. Chemical Defence in a Millipede: Evaluation and Characterization of Antimicrobial Activity of the Defensive Secretion from Pachyiulus hungaricus (Karsch, 1881) (Diplopoda, Julida, Julidae) | PLOS One [journals.plos.org]
- 2. GC-MS Analysis and Antimicrobial Properties of Defensive Secretions from the Millipede Coxobolellus saratani (Diplopoda: Spirobolida: Pseudospirobolellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Millipede - Wikipedia [en.wikipedia.org]
- 4. Benzoquinones from millipedes deter mosquitoes and elicit self-anointing in capuchin monkeys (Cebus spp.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. GC-MS Analysis and Antimicrobial Properties of Defensive Secretions from the Millipede Coxobolellus saratani (Diplopoda: Spirobolida: Pseudospirobolellidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A type II polyketide synthase is responsible for anthraquinone biosynthesis in Photorhabdus luminescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systematic analysis of O-methyltransferase gene family and identification of potential members involved in the formation of O-methylated flavonoids in Citrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 2-Methoxy-3-methyl-benzoquinone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-3-methyl-benzoquinone is a quinone derivative of significant interest in various research and development fields, including medicinal chemistry and material science. Understanding its solubility in different organic solvents is a critical parameter for its synthesis, purification, formulation, and application. This technical guide aims to provide a foundational understanding of its potential solubility characteristics and to detail a robust experimental protocol for its precise determination.
Solubility Data of a Structurally Related Compound
In the absence of specific data for 2-Methoxy-3-methyl-benzoquinone, the following table summarizes the solubility of 2-Methoxyhydroquinone, a compound with a similar methoxy-substituted aromatic core. These values can offer an initial approximation for solvent selection. It is crucial to experimentally verify the solubility of 2-Methoxy-3-methyl-benzoquinone for any specific application.
Table 1: Solubility of 2-Methoxyhydroquinone in Selected Organic Solvents
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) |
| Ethanol | C₂H₅OH | 46.07 | ~10 |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | ~5 |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 73.09 | ~2 |
Data sourced from a product information sheet for 2-Methoxyhydroquinone and should be considered approximate.[1]
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[2] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.
3.1. Materials and Equipment
-
2-Methoxy-3-methyl-benzoquinone (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of 2-Methoxy-3-methyl-benzoquinone to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, centrifugation can be employed.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a chemically compatible syringe filter to remove any remaining solid particles.
-
-
Quantification of Solute Concentration:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a validated analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of 2-Methoxy-3-methyl-benzoquinone. A pre-established calibration curve is necessary for this quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility of 2-Methoxy-3-methyl-benzoquinone in the solvent using the measured concentration and the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 2-Methoxy-3-methyl-benzoquinone.
Caption: Experimental workflow for the shake-flask solubility determination method.
Conclusion
While direct quantitative data on the solubility of 2-Methoxy-3-methyl-benzoquinone in organic solvents is currently limited, this guide provides a starting point for researchers by presenting data on a related compound and detailing a robust experimental protocol for its determination. The provided shake-flask methodology and the accompanying workflow diagram offer a clear and structured approach for scientists to accurately measure the solubility of this compound, which is a fundamental parameter for its effective application in drug development and other scientific endeavors.
References
An In-depth Technical Guide to 2-Methoxy-3-methyl-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-3-methyl-benzoquinone is a naturally occurring para-benzoquinone derivative found as a defensive allomone in several species of millipedes. Its chemical structure, characterized by a methoxy and a methyl group on the benzoquinone ring, suggests potential for a range of biological activities. While direct research into its pharmacological effects is limited, the broader class of benzoquinones is known for diverse bioactivities, including antimicrobial, anticancer, and neuroprotective properties. This technical guide provides a comprehensive overview of the current knowledge on 2-Methoxy-3-methyl-benzoquinone, including its physicochemical properties, synthesis, spectroscopic data, and a prospective analysis of its potential biological activities based on structurally related compounds. Detailed experimental protocols for its synthesis and relevant biological assays are also presented to facilitate further research into this promising molecule.
Introduction
Substituted benzoquinones are a class of organic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. 2-Methoxy-3-methyl-benzoquinone is a member of this family, and its natural occurrence as a defensive agent in arthropods points towards a potential for potent bioactivity.[1] The presence of both an electron-donating methoxy group and a methyl group on the quinone ring likely modulates its redox properties and interaction with biological macromolecules. This guide aims to consolidate the existing information on 2-Methoxy-3-methyl-benzoquinone and to provide a roadmap for future research by highlighting the known activities of its structural analogs.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Methoxy-3-methyl-benzoquinone is presented in Table 1.
Table 1: Physicochemical Properties of 2-Methoxy-3-methyl-benzoquinone
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₃ | [2] |
| Molecular Weight | 152.15 g/mol | [3] |
| CAS Number | 2207-57-0 | [4] |
| Appearance | Yellowish solid | N/A |
| IUPAC Name | 2-Methoxy-3-methylcyclohexa-2,5-diene-1,4-dione | [3] |
| Synonyms | 2-Methoxy-3-methyl-p-benzoquinone, 2-Methoxy-3-methyl-1,4-benzoquinone | [4] |
Synthesis
A high-yield and environmentally friendly synthesis of 2-Methoxy-3-methyl-[5][6]benzoquinone has been developed, offering a significant improvement over traditional methods that use heavy metal oxidants.[4]
Green Telescoped Synthesis
This method utilizes a one-pot, three-step process starting from 2-methoxy-3-methyl-phenol.[4] The overall workflow is depicted in the following diagram.
Experimental Protocol: Green Telescoped Synthesis
Materials:
-
2-Methoxy-3-methyl-phenol
-
Acetic Acid (CH₃COOH)
-
Hydrogen Peroxide (H₂O₂)
-
Nitric Acid (HNO₃), concentrated
-
Sodium Metabisulfite (Na₂S₂O₅)
-
Standard laboratory glassware and purification apparatus
Procedure: [4]
-
Dissolve 2-methoxy-3-methyl-phenol in acetic acid in a reaction vessel.
-
To this solution, add hydrogen peroxide and a catalytic amount of nitric acid. Stir the mixture at room temperature.
-
After the initial oxidation is complete (monitored by TLC), quench the excess oxidant by the careful addition of an aqueous solution of sodium metabisulfite.
-
Following the quenching step, add concentrated nitric acid to the reaction mixture to achieve the final oxidation to the benzoquinone.
-
The product, 2-methoxy-3-methyl-[5][6]benzoquinone, can be isolated and purified using standard techniques such as extraction and chromatography. This process reportedly achieves a yield of 95%.[4]
Spectroscopic Data
The structural characterization of 2-Methoxy-3-methyl-benzoquinone is supported by various spectroscopic techniques.
Table 2: Spectroscopic Data for 2-Methoxy-3-methyl-benzoquinone
| Technique | Key Data Points | Reference |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 152 | [2] |
| Infrared (IR) Spectroscopy | Vibrational modes in the C=O and C=C stretching region are sensitive to methoxy group conformation and intermolecular interactions. | [7] |
| ¹H NMR | Data for the isomeric 2-methoxy-5-methyl-1,4-benzoquinone shows a methoxy signal around 3.81 ppm. Similar shifts are expected for the title compound. | [8] |
| ¹³C NMR | Data for the isomeric 2-methoxy-5-methyl-1,4-benzoquinone shows the methoxy carbon at 56.38 ppm. | [8] |
Biological Activity and Potential Therapeutic Applications
Direct studies on the biological activity of 2-Methoxy-3-methyl-benzoquinone in mammalian systems are scarce. However, its natural role as a defensive allomone in millipedes suggests inherent bioactivity.[1] Furthermore, the activities of structurally similar benzoquinones provide a strong basis for predicting its potential therapeutic applications.
Antimicrobial Activity (Prospective)
Numerous benzoquinone derivatives exhibit significant antimicrobial properties. For instance, 2,5-dihydroxy-3-methyl-1,4-benzoquinone has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with zones of inhibition ranging from 10-20 mm.[5][9] It is plausible that 2-Methoxy-3-methyl-benzoquinone could also possess antimicrobial effects.
Table 3: Antimicrobial Activity of a Structurally Related Benzoquinone
| Compound | Test Organism | Activity (Zone of Inhibition) | Reference |
| 2,5-dihydroxy-3-methyl-1,4-benzoquinone | Salmonella spp. | Significant | [5][9] |
| Proteus spp. | Significant | [5][9] | |
| Pseudomonas aeruginosa | Significant (up to 20 mm) | [5][9] | |
| Klebsiella pneumoniae | Significant | [5][9] | |
| Escherichia coli | Significant | [5][9] | |
| Staphylococcus aureus | Significant | [5][9] |
Anticancer Activity (Prospective)
The anticancer potential of benzoquinones is well-documented. For example, 2,3,5-trimethyl-6-(3-pyridylmethyl)-1,4-benzoquinone (CV-6504) has shown profound anti-tumor activity against murine adenocarcinomas.[10] Another related compound, 2-methoxy-1,4-naphthoquinone (MNQ), suppresses the invasion and migration of metastatic breast cancer cells.[11] These findings suggest that 2-Methoxy-3-methyl-benzoquinone should be investigated for its cytotoxic and anti-proliferative effects against various cancer cell lines.
Neuroprotective Effects (Prospective)
While direct evidence is lacking for 2-Methoxy-3-methyl-benzoquinone, other methoxylated aromatic compounds have demonstrated neuroprotective properties. This suggests a potential avenue of research for the title compound in the context of neurodegenerative diseases.
Potential Signaling Pathways
Given the lack of direct studies on 2-Methoxy-3-methyl-benzoquinone, we can infer potential signaling pathway interactions from its structural analogs. Benzoquinones are known to induce cellular responses through various signaling cascades, often involving mitogen-activated protein kinases (MAPK).
Experimental Protocols for Biological Assays
To facilitate the investigation of the biological activities of 2-Methoxy-3-methyl-benzoquinone, the following are detailed protocols for standard assays.
Antimicrobial Susceptibility Testing: Disk Diffusion Assay
Principle: This method assesses the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth on an agar plate.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton agar plates
-
Sterile paper discs (6 mm)
-
2-Methoxy-3-methyl-benzoquinone stock solution in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., standard antibiotic)
-
Negative control (solvent)
-
Sterile swabs
-
Incubator
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.
-
Impregnate sterile paper discs with a known concentration of the 2-Methoxy-3-methyl-benzoquinone solution. Allow the solvent to evaporate completely.
-
Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of complete inhibition around each disc in millimeters.
Cytotoxicity Assay: MTT Assay
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
2-Methoxy-3-methyl-benzoquinone stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of 2-Methoxy-3-methyl-benzoquinone and incubate for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Conclusion and Future Directions
2-Methoxy-3-methyl-benzoquinone is a readily synthesizable natural product with a chemical structure that suggests a high potential for biological activity. While its role as a defensive allomone is established, its pharmacological properties remain largely unexplored. Based on the known antimicrobial, anticancer, and neuroprotective activities of structurally related benzoquinones, it is strongly recommended that future research focus on a comprehensive evaluation of these properties for 2-Methoxy-3-methyl-benzoquinone. The experimental protocols provided in this guide offer a starting point for such investigations. Elucidating the mechanisms of action and potential signaling pathway interactions of this compound could lead to the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Methoxy-3-methyl-1,4-benzoquinone | C8H8O3 | CID 10931620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methoxy-5-methyl-1,4-benzoquinone | C8H8O3 | CID 11958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Efficient and green telescoped process to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of 2,5-dihydroxy-3-methyl-1,4-benzoquinone from Embelia schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Antimicrobial Activity of 2,5-Dihydroxy-3-methyl-1,4-benzoquinone from Embelia schimperi | Semantic Scholar [semanticscholar.org]
- 10. Novel anti-tumour activity of 2,3,5-trimethyl-6-(3-pyridylmethyl)-1,4- benzoquinone (CV-6504) against established murine adenocarcinomas (MAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Methoxy-1,4-Naphthoquinone (MNQ) suppresses the invasion and migration of a human metastatic breast cancer cell line (MDA-MB-231) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Method Development of 2-Methoxy-3-methyl-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the analytical method development of 2-Methoxy-3-methyl-benzoquinone (2M3MBQ). The methodologies outlined below are designed to serve as a comprehensive guide for the quantification and identification of this compound in various sample matrices. The primary recommended technique for quantification is High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), owing to its robustness, specificity, and sensitivity. Gas Chromatography-Mass Spectrometry (GC-MS) is presented as a complementary technique, particularly for identification and analysis in complex mixtures.
Physicochemical Properties of 2-Methoxy-3-methyl-benzoquinone
A thorough understanding of the physicochemical properties of 2-Methoxy-3-methyl-benzoquinone is fundamental for analytical method development. While specific experimental data for this exact isomer may be limited, properties of the closely related isomer, 2-Methoxy-5-methyl-1,4-benzoquinone, provide valuable estimates.
| Property | Value (or Estimated) | Source/Comment |
| Chemical Structure | ||
| CAS Number | 2207-57-0 | [1] |
| Molecular Formula | C₈H₈O₃ | [2] |
| Molecular Weight | 152.15 g/mol | [3] (for isomer) |
| Appearance | Yellow crystalline solid (expected) | Based on similar benzoquinones. |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and chloroform. Limited solubility in water. | General characteristic of benzoquinones. |
| UV-Vis Absorption Maximum (λmax) | Expected in the range of 280-300 nm. | Based on UV-Vis spectra of related benzoquinone derivatives. |
Recommended Analytical Method: HPLC-UV
Reverse-phase HPLC with UV detection is the recommended method for the routine quantification of 2-Methoxy-3-methyl-benzoquinone due to its high precision, accuracy, and sensitivity.
Experimental Protocol: HPLC-UV Analysis
Objective: To quantify the concentration of 2-Methoxy-3-methyl-benzoquinone in a given sample.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Methanol:Water:Acetic Acid (60:39.9:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 290 nm (To be optimized based on UV-Vis scan) |
| Run Time | 10 minutes (adjust as necessary) |
Reagents and Materials:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic Acid (glacial, analytical grade)
-
2-Methoxy-3-methyl-benzoquinone reference standard
-
Sample diluent (e.g., Methanol)
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of 2-Methoxy-3-methyl-benzoquinone reference standard at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh the sample containing 2-Methoxy-3-methyl-benzoquinone.
-
Dissolve the sample in a known volume of methanol.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the peak corresponding to 2-Methoxy-3-methyl-benzoquinone based on the retention time of the reference standard.
-
Quantify the amount of 2-Methoxy-3-methyl-benzoquinone in the sample using the calibration curve.
-
Method Validation Protocol
A comprehensive validation of the developed HPLC method should be performed in accordance with ICH guidelines to ensure its suitability for the intended purpose.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for 2-Methoxy-3-methyl-benzoquinone should be well-resolved from other components in the sample matrix. Peak purity should be assessed using a photodiode array (PDA) detector. |
| Linearity | A linear relationship between the peak area and concentration of the analyte should be established over a defined range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | The recovery of the analyte should be within 98-102% when spiking a placebo or sample matrix with known concentrations of the reference standard. |
| Precision | - Repeatability (Intra-day): The relative standard deviation (RSD) of six replicate injections of the same standard solution should be ≤ 2%.- Intermediate Precision (Inter-day): The RSD of the analysis of the same sample on different days, by different analysts, or on different instruments should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C). |
| Stability of Solutions | The stability of the standard and sample solutions should be evaluated at room temperature and under refrigerated conditions over a specified period. |
Confirmatory Analytical Method: GC-MS
GC-MS is a powerful technique for the unequivocal identification of 2-Methoxy-3-methyl-benzoquinone, especially in complex matrices such as natural product extracts or biological samples.
Experimental Protocol: GC-MS Analysis
Objective: To confirm the identity of 2-Methoxy-3-methyl-benzoquinone in a sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Autosampler
Chromatographic and Mass Spectrometric Conditions (Starting Point):
| Parameter | Recommended Condition |
| GC Column | HP-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Ensure the sample is dry and free of non-volatile residues.
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
Identify the peak corresponding to 2-Methoxy-3-methyl-benzoquinone by comparing its retention time and mass spectrum with that of a reference standard or a library spectrum.
-
Data Presentation
Quantitative data should be summarized in clear and well-structured tables for easy comparison and interpretation.
Table 1: HPLC Method Validation Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 | |
| Accuracy (% Recovery) | 98-102% | |
| Precision (RSD %) | ||
| - Repeatability | ≤ 2% | |
| - Intermediate Precision | ≤ 2% | |
| LOD (µg/mL) | Report Value | |
| LOQ (µg/mL) | Report Value |
Table 2: Quantitative Analysis Results
| Sample ID | Concentration of 2M3MBQ (µg/mL) | Standard Deviation | % RSD |
| Sample 1 | |||
| Sample 2 | |||
| Sample 3 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the analysis of 2-Methoxy-3-methyl-benzoquinone.
HPLC Method Development Logic
Caption: Logical flow for the development and validation of the HPLC method.
Stability and Handling
Benzoquinones are known to be sensitive to light and can be susceptible to reduction. Therefore, it is recommended to:
-
Store the reference standard and samples protected from light and at a low temperature (2-8 °C).
-
Prepare solutions fresh daily and store them in amber vials.
-
Avoid exposure of solutions to direct sunlight during analysis.
By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can confidently develop and validate a robust analytical method for the accurate quantification and identification of 2-Methoxy-3-methyl-benzoquinone.
References
Application Notes and Protocols: 2-Methoxy-3-methyl-benzoquinone as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-Methoxy-3-methyl-benzoquinone, a key chemical intermediate in the synthesis of biologically active compounds, most notably Coenzyme Q10 (CoQ10). This document details its synthesis, applications, and relevant experimental protocols.
Introduction
2-Methoxy-3-methyl-benzoquinone is a valuable building block in organic synthesis. Its primary application lies in its role as a precursor to 2,3-dimethoxy-5-methyl-1,4-benzoquinone (Coenzyme Q0), which is the core benzoquinone structure of the Coenzyme Q series. Coenzyme Q10 is an essential component of the electron transport chain in mitochondria and a potent antioxidant, making its synthesis a significant focus in the pharmaceutical and nutraceutical industries. The methoxy and methyl substituents on the benzoquinone ring are crucial for its subsequent transformations into the more complex Coenzyme Q analogs.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of 2-Methoxy-3-methyl-benzoquinone and its direct product, 2,3-dimethoxy-5-methyl-1,4-benzoquinone (Coenzyme Q0), is provided below.
| Property | 2-Methoxy-3-methyl-benzoquinone | 2,3-dimethoxy-5-methyl-1,4-benzoquinone (Coenzyme Q0) |
| Molecular Formula | C₈H₈O₃ | C₉H₁₀O₄ |
| Molecular Weight | 152.15 g/mol | 182.17 g/mol [1] |
| CAS Number | 2207-57-0[2] | 605-94-7[1] |
| Appearance | - | Yellow crystalline solid[3] or powder[1] |
| Melting Point | - | 58-60 °C[1] |
| Solubility | - | Soluble in DMF (100 mg/ml), DMSO (100 mg/ml), and Ethanol (5 mg/ml) |
Note: Detailed experimental data for 2-Methoxy-3-methyl-benzoquinone is not as readily available in the public domain as for its derivatives.
Synthesis of 2-Methoxy-3-methyl-benzoquinone: A Green Chemistry Approach
A high-yielding and environmentally benign "telescoped" process for the synthesis of 2-methoxy-3-methyl-[3][4]benzoquinone has been developed, avoiding the use of hazardous heavy metal oxidants like sodium dichromate.[4][5]
Reaction Scheme
Experimental Protocol
Materials:
-
Starting Material (e.g., 2-methoxy-3-methylphenol or a related precursor)
-
Hydrogen Peroxide (H₂O₂)
-
Nitric Acid (HNO₃)
-
Acetic Acid (CH₃COOH)
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
A typical procedure would involve the controlled addition of the oxidizing agents (H₂O₂ and a catalytic amount of HNO₃) to a solution of the starting material in acetic acid.
-
The reaction temperature and time would need to be carefully monitored to ensure selective oxidation and prevent side reactions.
-
Work-up would likely involve quenching of the excess oxidant, extraction of the product into an organic solvent, washing to remove acids, drying, and finally, purification by crystallization or chromatography.
Application in the Synthesis of Coenzyme Q0
2-Methoxy-3-methyl-benzoquinone is a direct precursor to 2,3-dimethoxy-5-methyl-1,4-benzoquinone (Coenzyme Q0), a critical intermediate in the total synthesis of Coenzyme Q10.
Reaction Scheme
Experimental Protocol
Materials:
-
2-Methoxy-3-methyl-benzoquinone
-
A suitable methylating agent (e.g., dimethyl sulfate, methanol with a catalyst)
-
Solvent (e.g., dichloromethane, methanol)
-
Base (if required, e.g., potassium carbonate)
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
The synthesis of Coenzyme Q0 from 3,4,5-trimethoxytoluene using hydrogen peroxide as an oxidant in the presence of a supported heteropolyacid catalyst and a phase transfer catalyst (PEG-1000) in acetic acid has been reported with a yield of 90% and purity of 97%.[6]
-
A general procedure for methoxylation would involve dissolving 2-Methoxy-3-methyl-benzoquinone in a suitable solvent.
-
The methylating agent and any necessary catalyst or base would then be added.
-
The reaction mixture would be stirred, potentially with heating, for a specified period.
-
Upon completion, the reaction would be worked up by washing with water, extracting the product, drying the organic layer, and removing the solvent.
-
The crude product would then be purified, for example, by recrystallization from a suitable solvent like ethanol or by column chromatography.
Coenzyme Q10 Biosynthesis Pathway
The following diagram illustrates the biosynthetic pathway of Coenzyme Q10, highlighting the formation of the benzoquinone ring and the subsequent isoprenoid side-chain attachment. While 2-Methoxy-3-methyl-benzoquinone is a synthetic intermediate, this pathway provides context for the biological importance of the benzoquinone core.
Caption: Biosynthesis of Coenzyme Q10.
Experimental Workflow for Coenzyme Q0 Synthesis
The logical workflow for the synthesis of Coenzyme Q0 from a suitable precursor, involving the intermediate 2-Methoxy-3-methyl-benzoquinone, is depicted below.
Caption: Synthetic workflow to Coenzyme Q0.
Conclusion
2-Methoxy-3-methyl-benzoquinone serves as a crucial intermediate in the efficient and increasingly green synthesis of Coenzyme Q0 and, by extension, Coenzyme Q10. The protocols and data presented here provide a valuable resource for researchers in organic synthesis and drug development, facilitating the production of these vital biological molecules. Further research into optimizing reaction conditions and exploring novel synthetic routes will continue to enhance the accessibility and application of these important benzoquinone derivatives.
References
- 1. 2,3-Dimethoxy-5-methyl-p-benzoquinone apoptosis inducer 605-94-7 [sigmaaldrich.com]
- 2. 2-METHOXY-3-METHYL-[1,4]BENZOQUINONE | 2207-57-0 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient and green telescoped process to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes: Bioassays for 2-Methoxy-3-methyl-benzoquinone
Introduction
2-Methoxy-3-methyl-benzoquinone is a quinone derivative with potential applications in various research fields. While specific bioassay data for this compound is limited in publicly available literature, its structural similarity to other biologically active benzoquinones, such as Coenzyme Q0 (2,3-Dimethoxy-5-methyl-p-benzoquinone), suggests potential anticancer, antioxidant, and anti-inflammatory properties.[1][2][3] This document provides detailed protocols for a panel of standard bioassays to characterize the biological activities of 2-Methoxy-3-methyl-benzoquinone and its analogs. The methodologies are based on established procedures for evaluating cytotoxicity, apoptosis induction, antioxidant capacity, and anti-inflammatory effects.
Quantitative Data Summary of Related Benzoquinone Analogs
The following tables summarize the reported biological activities of compounds structurally related to 2-Methoxy-3-methyl-benzoquinone. This data can serve as a reference for designing experiments and interpreting results for the target compound.
Table 1: Anticancer Activity of Benzoquinone Analogs
| Compound | Cell Line(s) | Assay Type | Result (IC₅₀/CC₅₀) | Reference |
|---|---|---|---|---|
| 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q₀) | SKOV-3, A2780, A2870/CP70 (Human Ovarian Carcinoma) | Cytotoxicity | IC₅₀ = 26.6, 27.3, and 28.4 µM, respectively | [1] |
| Ovarian Surface Epithelial Cells (Non-cancerous) | Cytotoxicity | > 40 µM | [1] | |
| 2,6-Dimethoxy-benzoquinone | Gastric Cancer Cells | Apoptosis/Cell Cycle | Induces apoptosis and G1 phase cell cycle arrest | [2] |
| 2-Methoxyphenols (General Class) | HSG (Human Submandibular Gland Tumor) | Cytotoxicity (MTT) | Varies by specific compound |[4] |
Table 2: Antioxidant Activity of Benzoquinone Analogs
| Compound | Assay Type | Result (% Inhibition / Activity) | Reference |
|---|---|---|---|
| 2,6-Dimethoxy-benzoquinone | DPPH Radical Scavenging | 71.8 ± 4.4% | [2] |
| 2,6-Dimethoxy-benzoquinone | ABTS Radical Scavenging | 89.8 ± 0.43% |[2] |
Table 3: Anti-inflammatory Activity of Naphthoquinone Analogs | Compound | Cell Line | Assay Type | Result (IC₅₀) | Reference | | :--- | :--- | :--- | :--- | | Various Naphthoquinone Derivatives | RAW 264.7 (Murine Macrophages) | Nitric Oxide (NO) Production Inhibition | IC₅₀ values ranging from 1.7 to 49.7 µM |[3] |
Proposed Signaling Pathway Inhibition
Based on studies of the analog 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q₀), a potential mechanism of anticancer action involves the downregulation of key survival pathways.[1] Coenzyme Q₀ has been shown to decrease levels of phosphorylated AKT and mTOR in SKOV-3 cells, suggesting an inhibitory effect on the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1]
Caption: Proposed inhibition of the HER-2/PI3K/Akt/mTOR pathway.
Experimental Protocols & Workflows
Cell Viability and Cytotoxicity: MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[5][6][7]
Workflow: MTT Assay
Caption: General workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of 2-Methoxy-3-methyl-benzoquinone in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[6]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[7]
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[6] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[6]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells.[8][9][10]
Workflow: Annexin V & PI Assay
Caption: Workflow for apoptosis detection via Annexin V & PI staining.
Detailed Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁵ cells/well) in 6-well plates and allow them to adhere overnight. Treat the cells with 2-Methoxy-3-methyl-benzoquinone at its IC₅₀ concentration (determined by MTT assay) for 24-48 hours.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin. Combine the floating cells from the supernatant with the detached cells.[8]
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 500 x g for 5 minutes.[10]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.
-
Interpretation:
Antioxidant Capacity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor. The stable DPPH radical has a deep violet color, which is reduced to a pale yellow upon reaction with an antioxidant, leading to a decrease in absorbance at ~517 nm.[2][11]
Workflow: DPPH Assay
Caption: A simplified workflow for the DPPH antioxidant assay.
Detailed Protocol:
-
Reagent Preparation:
-
Test Compound: Prepare various concentrations of 2-Methoxy-3-methyl-benzoquinone in methanol.
-
DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Standard: Prepare a dilution series of a standard antioxidant like Ascorbic Acid or Trolox.
-
-
Reaction Setup: In a 96-well plate, add 100 µL of each compound dilution (or standard/blank) to separate wells.
-
Initiate Reaction: Add 100 µL of the DPPH solution to each well.[2] The control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Shake the plate gently and incubate for 30 minutes at room temperature in the dark.[2]
-
Data Acquisition: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula:
-
Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
-
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS). NO concentration is measured indirectly by quantifying its stable metabolite, nitrite, using the Griess reagent.[3]
Workflow: NO Inhibition Assay
Caption: Workflow for measuring NO inhibition in LPS-stimulated macrophages.
Detailed Protocol:
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 12-24 hours.[3]
-
Cell Treatment: Pre-treat the cells with various non-toxic concentrations of 2-Methoxy-3-methyl-benzoquinone for 1-2 hours.
-
Stimulation: Stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement:
-
After incubation, collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
-
Data Acquisition: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control and determine the IC₅₀ value. Note: A parallel MTT assay should be run to ensure that the observed NO reduction is not due to cytotoxicity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Annexin V and caspase-3 apoptosis assays [bio-protocol.org]
- 9. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for 2-Methoxy-3-methyl-benzoquinone Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-3-methyl-benzoquinone (MMB) is a quinone derivative with potential cytotoxic properties against cancer cells. Quinone-containing compounds are known to exert their anticancer effects through various mechanisms, primarily involving the generation of reactive oxygen species (ROS) and the induction of apoptosis. These application notes provide detailed protocols for assessing the cytotoxicity of MMB, elucidating its mechanism of action through apoptosis detection, and measuring oxidative stress.
Mechanism of Action
The cytotoxic activity of many quinones is attributed to their ability to undergo redox cycling, which leads to the formation of superoxide radicals and other reactive oxygen species. This surge in intracellular ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death. Key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathways involving JNK and p38, are often activated in response to this oxidative stress and play a crucial role in mediating apoptosis.
Data Presentation
The cytotoxic effect of 2-Methoxy-3-methyl-benzoquinone is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table provides representative IC50 values for MMB against various human cancer cell lines, as determined by the Sulforhodamine B (SRB) assay after a 72-hour incubation period.
Disclaimer: The following IC50 values are representative examples based on the activity of structurally similar quinone compounds and are provided for illustrative purposes. Actual experimental values may vary.
| Cell Line | Cancer Type | Representative IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 22.8 |
| A549 | Lung Carcinoma | 18.2 |
| HeLa | Cervical Carcinoma | 25.1 |
| HepG2 | Hepatocellular Carcinoma | 12.9 |
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay determines cell density based on the measurement of cellular protein content.
Materials:
-
2-Methoxy-3-methyl-benzoquinone (MMB)
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% Acetic acid
-
10 mM Tris base solution (pH 10.5)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the appropriate density in complete growth medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
-
Compound Treatment:
-
Prepare a stock solution of MMB in DMSO.
-
Perform serial dilutions of the MMB stock solution in complete growth medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the MMB dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
-
Cell Fixation:
-
Gently add 25 µL of cold 50% TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
-
Staining:
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Measurement:
-
Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate on a gyratory shaker for 5-10 minutes.
-
Measure the absorbance at 515 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = (1 - (Absorbance of Treated Cells / Absorbance of Control Cells)) * 100
-
Determine the IC50 value by plotting the percentage of growth inhibition against the log of MMB concentration.
-
Annexin V-FITC/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cells treated with MMB (at IC50 concentration) and untreated control cells
-
PBS
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with MMB at the predetermined IC50 concentration for 24-48 hours.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
FITC is detected in the FL1 channel and PI in the FL2 channel.
-
Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Intracellular Reactive Oxygen Species (ROS) Detection
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Cells treated with MMB and untreated control cells
-
Serum-free medium
-
PBS
-
Fluorometric microplate reader or flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of MMB for a short duration (e.g., 1-6 hours). Include a positive control (e.g., H₂O₂).
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorometric microplate reader with excitation at 485 nm and emission at 535 nm.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of treated cells to that of the untreated control cells to determine the fold increase in ROS production.
-
Visualizations
Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Caption: Proposed signaling pathway for MMB-induced cytotoxicity.
Application Notes and Protocols for 2-Methoxy-3-methyl-benzoquinone in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the in vitro biological activities of 2-Methoxy-3-methyl-benzoquinone, including specific IC50 or CC50 values, is limited in the currently available scientific literature. The following application notes and protocols are based on the known activities of structurally similar benzoquinone derivatives. Researchers should use this information as a guide to design and optimize their own experiments for 2-Methoxy-3-methyl-benzoquinone.
Introduction
2-Methoxy-3-methyl-benzoquinone is a substituted p-benzoquinone. The benzoquinone moiety is a core structure in various naturally occurring and synthetic compounds that exhibit a wide range of biological activities. Structurally related compounds have demonstrated potential as anticancer, antioxidant, and anti-inflammatory agents. These activities are often attributed to their ability to undergo redox cycling, generate reactive oxygen species (ROS), and interact with key cellular signaling pathways. This document provides an overview of potential in vitro applications for 2-Methoxy-3-methyl-benzoquinone and generalized protocols for its investigation.
Potential In Vitro Applications and Mechanisms of Action
Based on studies of related benzoquinones, 2-Methoxy-3-methyl-benzoquinone may be investigated for the following in vitro activities:
-
Anticancer Activity: Many quinone derivatives exhibit cytotoxicity against various cancer cell lines. The proposed mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and ERK/MAPK pathways.
-
Antioxidant and Pro-oxidant Activity: Benzoquinones can act as antioxidants by scavenging free radicals. Conversely, they can also act as pro-oxidants by generating ROS, which can trigger cellular defense mechanisms or induce cell death. A key pathway implicated in the response to benzoquinone-induced oxidative stress is the Nrf2-ARE pathway.
-
Anti-inflammatory Activity: Some benzoquinone derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.
Data from Structurally Related Benzoquinone Derivatives
The following tables summarize in vitro data for benzoquinone derivatives that are structurally related to 2-Methoxy-3-methyl-benzoquinone. This data can be used as a reference for designing concentration ranges for initial experiments.
Table 1: Cytotoxicity of Related Benzoquinone Derivatives
| Compound | Cell Line | Assay | IC50 / LC50 | Citation |
| 2,3-Dimethoxy-5-methyl-p-benzoquinone | SKOV-3 (Ovarian Carcinoma) | Not Specified | 26.6 µM | [1] |
| 2,3-Dimethoxy-5-methyl-p-benzoquinone | A2780 (Ovarian Carcinoma) | Not Specified | 27.3 µM | [1] |
| 2,3-Dimethoxy-5-methyl-p-benzoquinone | A2870/CP70 (Ovarian Carcinoma) | Not Specified | 28.4 µM | [1] |
| 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone | MH-22A (Mouse Hepatoma) | Not Specified | 0.31 ± 0.1 µM | [2] |
| 2-hydroxy-3-methyl anthraquinone | HepG2 (Hepatocellular Carcinoma) | CCK-8 | 80.55 µM (72h) | [3] |
Table 2: In Silico Predicted Activity
| Compound | Target | Assay Type | Predicted IC50 | Citation |
| 2-methyl-5-methoxy-1,4-benzoquinone | Cytochrome P450-3A4 | Molecular Docking | 13.68 ppm |
Experimental Protocols
The following are detailed, generalized protocols for the in vitro evaluation of 2-Methoxy-3-methyl-benzoquinone. Note: All concentrations, incubation times, and specific reagents should be optimized by the end-user.
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
This protocol determines the concentration of the compound that inhibits cell viability by 50% (IC50).
Materials:
-
2-Methoxy-3-methyl-benzoquinone
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a stock solution of 2-Methoxy-3-methyl-benzoquinone in DMSO. Further dilute in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
References
Application Notes & Protocols: HPLC-UV Analysis of 2-Methoxy-3-methyl-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-3-methyl-benzoquinone (MMB), with the chemical formula C₈H₈O₃ and a molecular weight of 152.15 g/mol , is a naturally occurring benzoquinone derivative.[1][2] It has been identified as a component in the defensive secretions of certain millipede species.[3] Benzoquinones are a class of compounds known for their redox properties and are of interest in various fields, including natural product chemistry and drug discovery. The analysis of MMB is crucial for understanding its biological roles, for quality control in potential applications, and for pharmacokinetic studies.
This document provides a detailed protocol for the analysis of 2-Methoxy-3-methyl-benzoquinone using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The proposed method is based on established principles for the analysis of similar benzoquinone compounds.[4]
Chemical and Physical Properties
| Property | Value |
| CAS Number | 2207-57-0[5] |
| Molecular Formula | C₈H₈O₃[2] |
| Molecular Weight | 152.15 g/mol [1] |
| Appearance | Yellowish solid |
| UV-Vis Absorption | Similar benzoquinones exhibit absorption maxima in the range of 260-400 nm.[6][7][8] |
Experimental Protocol: HPLC-UV Analysis
This protocol outlines a reverse-phase HPLC method for the separation and quantification of 2-Methoxy-3-methyl-benzoquinone.
1. Materials and Reagents
-
2-Methoxy-3-methyl-benzoquinone standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (or Phosphoric acid, HPLC grade)
-
Sample vials with septa
-
Syringe filters (0.45 µm)
2. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size). A column with low silanol activity, such as a Newcrom R1, could be suitable.[4]
-
Data acquisition and processing software.
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Methoxy-3-methyl-benzoquinone standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
4. Sample Preparation
-
Solid Samples (e.g., biological tissues, plant material):
-
Homogenize the sample.
-
Extract with a suitable organic solvent (e.g., methanol or ethyl acetate).
-
Centrifuge to pellet solid debris.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Liquid Samples (e.g., biological fluids, reaction mixtures):
-
Centrifuge to remove any particulate matter.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to concentrate the analyte and remove interfering substances.
-
Filter the final extract through a 0.45 µm syringe filter before injection.
-
5. HPLC-UV Conditions
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (60:40, v/v) with 0.1% Formic AcidGradient (for complex samples): Start with a lower acetonitrile concentration and increase over time. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection Wavelength | 270 nm (based on UV spectra of similar compounds, optimization is recommended) |
| Run Time | 15 minutes (adjust as needed based on chromatogram) |
6. Data Analysis
-
Identification: The retention time of the peak in the sample chromatogram should match that of the 2-Methoxy-3-methyl-benzoquinone standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance of this HPLC-UV method. These values are hypothetical and should be determined experimentally during method validation.
| Parameter | Expected Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
| Retention Time | Approximately 5-7 minutes (will vary with exact conditions) |
Experimental Workflow
Caption: Workflow for the HPLC-UV analysis of 2-Methoxy-3-methyl-benzoquinone.
References
- 1. 2-Methoxy-5-methyl-1,4-benzoquinone | C8H8O3 | CID 11958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-METHOXY-3-METHYL-[1,4]BENZOQUINONE | CAS#:2207-57-0 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of 2,3-Dimethoxy-p-benzoquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. This compound | 2207-57-0 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 2-Methoxy-3-methyl-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-methoxy-3-methyl-benzoquinone, a valuable building block in the synthesis of various biologically active compounds. The featured method is an efficient, high-yielding, and environmentally benign "telescoped" process that proceeds in a single pot.[1][2][3]
Overview
2-Methoxy-3-methyl-[1][4]benzoquinone is a key intermediate in the synthesis of numerous natural products.[2][3] Traditional synthesis methods often rely on stoichiometric oxidants like sodium dichromate, which are associated with environmental concerns. The protocol detailed below describes a greener alternative using hydrogen peroxide and nitric acid as oxidants in acetic acid.[1][2][3] This one-pot process is composed of three main steps:
-
Initial Oxidation: Catalytic oxidation using hydrogen peroxide.
-
Quenching: Removal of excess oxidant.
-
Final Oxidation: Conversion to the final product using nitric acid.
This telescoped approach achieves a high yield of 95% and high selectivity.[1][2]
Experimental Protocol
This protocol is adapted from the work of Newman, S. G., et al., as published in The Journal of Organic Chemistry.[2]
Materials:
-
1,3-Dimethoxy-2-methyl benzene
-
Acetic acid (glacial)
-
Nitric acid (concentrated)
-
Hydrogen peroxide (30% solution)
-
Sodium metabisulfite
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 1,3-dimethoxy-2-methyl benzene (3 mmol) and glacial acetic acid.
-
First Oxidation: Add a catalytic amount of a Brønsted acid (e.g., HNO₃). Heat the mixture to 75-80 °C with stirring.
-
Hydrogen Peroxide Addition: Slowly add hydrogen peroxide (30%, 6 mmol) to the reaction mixture. After 15 minutes of stirring at 75-80 °C, add an additional portion of hydrogen peroxide (30%, 3 mmol). Continue heating and stirring for a total reaction time of 40 minutes.[3]
-
Quenching Excess Oxidant: Cool the reaction mixture. Quench the remaining hydrogen peroxide by the addition of sodium metabisulfite (3 mmol).[3]
-
Second Oxidation: At a slightly elevated temperature (20 °C), slowly add concentrated nitric acid. Then, heat the reaction mixture to 35 °C for 4 hours.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution until neutral. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Final Product: The resulting 2-methoxy-3-methyl-[1][4]benzoquinone can be further purified if necessary, for instance by recrystallization. The final product is a red, needle-like crystal.
Quantitative Data
The choice of Brønsted acid catalyst significantly impacts the selectivity towards the intermediate phenol (2-methoxy-3-methylphenol) and the final benzoquinone product.[2][3] The following table summarizes the results from trials using various catalysts.
| Entry | Catalyst | Yield (%) | Selectivity towards Phenol | Selectivity towards Benzoquinone |
| 1 | pTSA | 85 | >99% | <1% |
| 2 | Nafion 117 | 12 | ~0% | ~100% |
Data adapted from Newman, S. G., et al.[2]
The complete telescoped process, utilizing nitric acid as the catalyst in the first step and as the oxidant in the final step, achieves an overall yield of 95% for 2-methoxy-3-methyl-[1][4]benzoquinone.[1][2]
Visualizations
Experimental Workflow
The following diagram illustrates the single-pot, three-step telescoped synthesis of 2-methoxy-3-methyl-benzoquinone.
Caption: A workflow diagram of the telescoped synthesis.
Logical Relationship of Components
This diagram shows the relationship between the reactants, intermediates, and the final product in the synthesis.
References
Application Notes and Protocols for 2-Methoxy-3-methyl-benzoquinone in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methoxy-3-methyl-1,4-benzoquinone is a substituted p-benzoquinone that serves as a versatile and important building block in organic synthesis. Its unique electronic and steric properties make it a valuable synthon for the construction of complex molecular architectures. Methoxy- and methyl-substituted[1][2]benzoquinone derivatives are crucial structural motifs found in a wide array of biologically active compounds and natural products.[3] This quinone is not only a key intermediate in synthetic pathways but is also found in nature, for instance, in the defensive secretions of certain African millipedes.[4] Its applications span from being a key reactant in cycloaddition reactions to a precursor for various pharmacologically relevant molecules.[3][5][6] These notes provide an overview of its synthesis and key applications, complete with detailed protocols and data.
Synthesis of 2-Methoxy-3-methyl-benzoquinone
A highly efficient and environmentally friendly "telescoped" process has been developed for the synthesis of 2-methoxy-3-methyl-[1][2]benzoquinone, offering a significant improvement over traditional methods that use heavy metal oxidants like Na₂Cr₂O₇.[1][3] This modern approach utilizes hydrogen peroxide (H₂O₂) and nitric acid (HNO₃) as oxidants in an acetic acid medium, achieving high yields and minimizing hazardous waste.[1][3]
Experimental Protocol: Green Telescoped Synthesis
This single-pot process involves three sequential steps: an initial oxidation with hydrogen peroxide catalyzed by a Brønsted acid, elimination of excess oxidant, and a final oxidation with nitric acid.[3]
Step 1: Initial Oxidation
-
To a solution of the starting material, 2-methoxy-3-methyl-phenol (3 mmol, 0.414 g), in glacial acetic acid (3 mL), add a catalytic amount of nitric acid (0.3 mmol).
-
Add 30% hydrogen peroxide (6 mmol, 0.65 mL) to the mixture.
-
Heat the reaction mixture at 75 °C for a period of 15–180 minutes. Monitor the reaction progress by TLC or GC-MS.
Step 2: Quenching Excess Oxidant
-
After the initial oxidation is complete, cool the reaction mixture.
-
Carefully add a solution of sodium metabisulfite to eliminate any excess hydrogen peroxide.
Step 3: Final Oxidation
-
Add concentrated nitric acid to the reaction mixture to complete the oxidation to the desired quinone.
-
After the reaction is complete, the product can be isolated by extraction and purified by standard methods such as recrystallization or column chromatography.
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Starting Material | 2-methoxy-3-methyl-phenol | [3] |
| Oxidants | H₂O₂, HNO₃ | [1][3] |
| Solvent | Acetic Acid (CH₃COOH) | [1][3] |
| Temperature | 75 °C | [3] |
| Reaction Time | 15 - 180 min | [3] |
| Yield | 95% | [1][3] |
Synthesis Workflow Diagram
References
- 1. Efficient and green telescoped process to 2-methoxy-3-methyl-[1,4]benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. EP2332898A1 - Benzoquinone-based antioxidants - Google Patents [patents.google.com]
- 6. scielo.br [scielo.br]
Application of 2-Methoxy-3-methyl-benzoquinone in Cancer Research: A Prospective Outlook
Absence of specific research on the direct application of 2-Methoxy-3-methyl-benzoquinone (MMB) in cancer studies necessitates a broader examination of related methoxy-substituted benzoquinones to inform potential therapeutic strategies. While direct experimental data for MMB is not available in the current scientific literature, the known anti-cancer properties of analogous compounds provide a foundation for proposing its potential mechanisms and guiding future research.
Introduction
Benzoquinones are a class of organic compounds that have garnered significant interest in cancer research due to their ability to induce cytotoxic effects in tumor cells. The therapeutic potential of these compounds is often attributed to their capacity to generate reactive oxygen species (ROS) and act as alkylating agents, leading to cellular damage and apoptosis. The substitution of the benzoquinone ring with methoxy and methyl groups can modulate their biological activity, influencing their cytotoxicity, selectivity, and mechanism of action. This document outlines prospective applications and experimental protocols for investigating the anti-cancer effects of 2-Methoxy-3-methyl-benzoquinone, based on data from structurally similar compounds.
General Anti-Cancer Mechanisms of Methoxy-Methyl-Benzoquinones
Research on various methoxy-substituted benzoquinones suggests several potential anti-cancer mechanisms that could be relevant for MMB.
Table 1: Potential Anti-Cancer Mechanisms of Methoxy-Methyl-Benzoquinones
| Mechanism of Action | Description | Potential Effect on Cancer Cells |
| Reactive Oxygen Species (ROS) Production | Benzoquinones can undergo redox cycling, leading to the formation of superoxide radicals and other ROS. This induces oxidative stress, damaging cellular components like DNA, proteins, and lipids. | Induction of apoptosis and cell cycle arrest. |
| Alkylation of Cellular Macromolecules | The electrophilic nature of the benzoquinone ring allows for covalent modification of nucleophilic residues in proteins and DNA, disrupting their function. | Inhibition of critical cellular processes and induction of cell death. |
| Inhibition of DNA Synthesis | Some methoxy-benzoquinones have been shown to interfere with DNA replication and repair mechanisms.[1] | Blockade of cell proliferation. |
| Modulation of Signaling Pathways | Related compounds have been observed to influence key cancer-related signaling pathways, such as the MAPK and PI3K pathways.[2] | Regulation of cell growth, survival, and apoptosis. |
Proposed Experimental Protocols for Investigating 2-Methoxy-3-methyl-benzoquinone
To evaluate the potential anti-cancer activity of MMB, a series of in vitro experiments can be designed based on methodologies used for similar compounds.
Cell Viability and Cytotoxicity Assays
Objective: To determine the cytotoxic effects of MMB on various cancer cell lines and to calculate its half-maximal inhibitory concentration (IC50).
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of MMB (e.g., ranging from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assays
Objective: To determine if MMB induces apoptosis in cancer cells.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with MMB at its predetermined IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathway Analysis
Objective: To investigate the effect of MMB on key cancer-related signaling pathways.
Protocol: Western Blotting
-
Protein Extraction: Treat cancer cells with MMB and a vehicle control. Lyse the cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of ERK, JNK, p38, Akt).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Potential Mechanisms and Workflows
To conceptualize the potential research strategy and mechanisms of MMB, the following diagrams are provided.
Caption: Potential cytotoxic mechanisms of 2-Methoxy-3-methyl-benzoquinone.
Caption: Proposed experimental workflow for evaluating MMB's anti-cancer activity.
Caption: Hypothetical signaling pathways modulated by MMB in cancer cells.
Conclusion and Future Directions
While direct evidence for the anti-cancer application of 2-Methoxy-3-methyl-benzoquinone is currently lacking, the established activities of structurally related compounds provide a strong rationale for its investigation. The proposed experimental protocols offer a clear path forward to characterize its cytotoxic and apoptotic potential and to elucidate its mechanism of action. Future studies should focus on a comprehensive screening against a panel of cancer cell lines, followed by in-depth mechanistic studies to identify its cellular targets and modulated signaling pathways. Such research will be crucial in determining the potential of MMB as a novel therapeutic agent in oncology.
References
Green Synthesis of 2-Methoxy-3-methyl-benzoquinone: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the green synthesis of 2-Methoxy-3-methyl-benzoquinone, a valuable intermediate in the synthesis of various biologically active compounds. The featured method is a high-yielding (95%), environmentally benign, one-pot "telescoped" process that utilizes hydrogen peroxide (H₂O₂) and nitric acid (HNO₃) as oxidants in acetic acid (CH₃COOH)[1]. This approach serves as a greener alternative to traditional methods that employ hazardous heavy metal oxidants like sodium dichromate (Na₂Cr₂O₇)[1]. This application note includes a detailed experimental protocol, quantitative data comparison of different catalytic systems, and a visual representation of the experimental workflow.
Introduction
2-Methoxy-3-methyl-benzoquinone is a key structural motif found in a wide array of natural products and pharmacologically active molecules. Its efficient and sustainable synthesis is of significant interest to the drug development and fine chemicals industries. Traditional synthesis routes often rely on stoichiometric amounts of toxic and environmentally harmful oxidizing agents. In contrast, "green" chemistry approaches aim to minimize waste, reduce hazards, and improve energy efficiency. The telescoped synthesis described herein exemplifies these principles by using readily available and less hazardous reagents, generating water as the primary byproduct, and combining multiple reaction steps into a single pot, thereby reducing solvent usage and purification steps.
Data Presentation
The choice of acid catalyst in the initial oxidation step of the telescoped process significantly influences the reaction's yield and selectivity. The following table summarizes the performance of various Brønsted and solid acids in the oxidation of 2,6-dimethoxytoluene.
Table 1: Comparison of Acid Catalysts for the Oxidation of 2,6-Dimethoxytoluene
| Entry | Catalyst | Time (min) | Conversion (%) | Yield of 2-Methoxy-3-methyl-6-nitrophenol (%) | Yield of 2-Methoxy-3-methyl-benzoquinone (%) |
| 1 | pTSA | 15 | >99 | 85 | - |
| 2 | Nafion 117 | 180 | 15 | - | 12 |
| 3 | Amberlyst 15 | 180 | 18 | 10 | - |
| 4 | Montmorillonite K10 | 180 | 12 | 8 | - |
Data sourced from J. Org. Chem. 2006, 71, 4, 1703–1706.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the green, telescoped synthesis of 2-Methoxy-3-methyl-benzoquinone from 2,6-dimethoxytoluene.
Materials and Equipment:
-
2,6-Dimethoxytoluene
-
Acetic acid (CH₃COOH)
-
Nitric acid (HNO₃, 65%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Dropping funnel
-
Standard glassware for extraction and purification
-
Rotary evaporator
Procedure:
Step 1: Initial Oxidation and Nitration
-
To a solution of 2,6-dimethoxytoluene (1.0 eq) in acetic acid, add a catalytic amount of nitric acid (0.1 eq).
-
Heat the mixture to 75 °C with stirring.
-
Slowly add hydrogen peroxide (2.0 eq) dropwise over a period of 15 minutes.
-
Maintain the reaction at 75 °C and monitor the progress by TLC or GC-MS until the starting material is consumed.
Step 2: Quenching of Excess Peroxide
-
Cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium metabisulfite to quench any unreacted hydrogen peroxide. Stir for 15 minutes.
Step 3: Final Oxidation to Benzoquinone
-
To the reaction mixture, add concentrated nitric acid (65%, 5.0 eq) dropwise.
-
Stir the reaction at room temperature for 30 minutes. The color of the solution will change to a deep orange/red.
Step 4: Work-up and Purification
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-Methoxy-3-methyl-benzoquinone as a yellow solid (95% overall yield)[1].
Visualizations
The following diagrams illustrate the experimental workflow for the green synthesis of 2-Methoxy-3-methyl-benzoquinone.
Caption: Experimental workflow for the telescoped synthesis.
References
High-Yield Synthesis of 2-Methoxy-3-methyl-benzoquinone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-yield synthesis of 2-Methoxy-3-methyl-benzoquinone, a valuable building block in the synthesis of various biologically active compounds, including analogues of Coenzyme Q.[1] Two primary methods are detailed: a modern, high-yield "telescoped" green synthesis and a classical approach using Fremy's salt oxidation.
Data Presentation
The following table summarizes the key quantitative data for the two featured synthesis methods, allowing for a direct comparison of their efficiency and requirements.
| Parameter | Telescoped Green Synthesis | Classical Fremy's Salt Oxidation |
| Starting Material | 1,3-Dimethoxy-2-methylbenzene | 2-Methoxy-3-methylphenol |
| Key Reagents | H₂O₂, HNO₃, Acetic Acid | Potassium Nitrosodisulfonate (Fremy's Salt) |
| Overall Yield | 95%[1][2][3] | Typically 70-90% (estimated) |
| Key Advantages | High yield, environmentally benign, one-pot procedure | Selective oxidation, well-established method |
| Key Disadvantages | Requires careful control of exothermic steps | Fremy's salt can be unstable, requires aqueous media |
Experimental Protocols
Protocol 1: High-Yield Telescoped Green Synthesis
This protocol is based on the highly efficient, environmentally benign telescoped process developed by Bjørsvik and coworkers, which achieves a 95% overall yield without the isolation of the intermediate phenol.[1][2][3]
Step 1: Oxidation of 1,3-Dimethoxy-2-methylbenzene to 2-Methoxy-3-methylphenol
-
To a solution of 1,3-dimethoxy-2-methylbenzene in glacial acetic acid, add a catalytic amount of p-toluenesulfonic acid (pTSA).
-
Slowly add hydrogen peroxide (30% aqueous solution) to the mixture while maintaining the temperature at a slightly elevated level (e.g., 75°C) to initiate the reaction.
-
Monitor the reaction by an appropriate method (e.g., TLC or GC-MS) until the starting material is consumed. The primary product at this stage is 2-methoxy-3-methylphenol. Note: This intermediate is not isolated.
Step 2: Oxidation of 2-Methoxy-3-methylphenol to 2-Methoxy-3-methyl-benzoquinone
-
To the reaction mixture from Step 1, carefully add nitric acid at a controlled temperature (e.g., 20°C).
-
After the addition is complete, allow the reaction to proceed at a slightly higher temperature (e.g., 35°C) for several hours.
-
Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude 2-Methoxy-3-methyl-benzoquinone can be purified by recrystallization or chromatography to achieve high purity.
Protocol 2: Classical Fremy's Salt Oxidation
This protocol is a representative procedure for the selective oxidation of a phenol to a p-benzoquinone using potassium nitrosodisulfonate (Fremy's salt), adapted from established methods.[2][4][5]
-
Prepare a buffered aqueous solution, for example, by dissolving sodium dihydrogen phosphate in deionized water.
-
In a reaction vessel equipped with vigorous mechanical stirring, dissolve Fremy's salt (approximately 2.2 equivalents) in the buffered solution. Cool the resulting purple solution in an ice bath.
-
Dissolve 2-methoxy-3-methylphenol (1 equivalent) in a water-immiscible organic solvent such as diethyl ether or heptane.
-
Rapidly add the solution of the phenol to the cold, stirring solution of Fremy's salt.
-
Continue to stir the biphasic mixture vigorously while maintaining a low temperature (e.g., below 12°C) for several hours (typically 2-4 hours). The color of the aqueous layer will change from purple to brown.
-
After the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with additional portions of the organic solvent.
-
Combine the organic extracts and wash them with cold, dilute aqueous sodium hydroxide, followed by a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Methoxy-3-methyl-benzoquinone.
-
The product can be further purified by distillation under reduced pressure or recrystallization.
Visualizations
Caption: Workflow of the telescoped synthesis.
Caption: Fremy's Salt Oxidation Reaction.
Caption: Role of Coenzyme Q in Electron Transport.
References
Application Notes and Protocols for the Synthesis of 2-Methoxy-3-methyl-benzoquinone
These application notes provide a detailed, high-yield, and environmentally conscious protocol for the laboratory synthesis of 2-Methoxy-3-methyl-benzoquinone. The described method is a "telescoped" or one-pot process that proceeds through a phenolic intermediate, offering a significant improvement over traditional methods that use stoichiometric amounts of heavy metal oxidants.[1][2][3]
Introduction
2-Methoxy-3-methyl-[1][4]-benzoquinone is a key structural motif found in a variety of biologically active natural products, making it a valuable building block in synthetic organic chemistry.[2][3] Traditional synthesis routes often employ hazardous oxidizing agents like chromium salts.[2][3] The following protocol outlines a greener and more efficient single-pot telescoped oxidation process that utilizes hydrogen peroxide and nitric acid as oxidants, achieving a high yield of the target compound.[1][2][3] This method is composed of three sequential steps: an initial oxidation to a phenol, quenching of the excess oxidant, and a final oxidation to the desired benzoquinone.[2]
Experimental Protocols
This protocol is adapted from a high-yielding (95%) telescoped process.[1][2] The procedure begins with the oxidation of 2,3-dimethoxytoluene to 2-methoxy-3-methylphenol, which is then further oxidized in the same reaction vessel to the final product.
Materials:
-
2,3-Dimethoxytoluene
-
Acetic Acid (CH₃COOH)
-
Nitric Acid (HNO₃, concentrated)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Sodium Metabisulfite (Na₂S₂O₅)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir plate and magnetic stir bar
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
Initial Oxidation to Phenol Intermediate:
-
In a round-bottom flask, dissolve 2,3-dimethoxytoluene (3 mmol) in acetic acid.
-
Add a catalytic amount of a Brønsted acid (e.g., HNO₃).
-
To this solution, add hydrogen peroxide (30%, 6 mmol).
-
Heat the reaction mixture to 75-80 °C and stir for 15 minutes.[3]
-
Add an additional portion of hydrogen peroxide (30%, 3 mmol).[3]
-
Continue heating and stirring for another 25 minutes, for a total reaction time of 40 minutes.[3]
-
-
Quenching of Excess Oxidant:
-
Final Oxidation to Benzoquinone:
-
To the same reaction mixture, add concentrated nitric acid at a slightly elevated temperature (e.g., 20 °C).
-
Once the addition is complete, raise the temperature to 35 °C and stir for 4 hours to complete the oxidation to 2-Methoxy-3-methyl-benzoquinone.
-
-
Work-up and Purification:
-
After the reaction is complete, extract the product from the reaction mixture using ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the washings are neutral.
-
Dry the organic phase over anhydrous sodium sulfate.
-
The solvent can then be removed under reduced pressure to yield the crude product. Further purification can be achieved through recrystallization or column chromatography if necessary.
-
Data Presentation
The choice of Brønsted acid catalyst significantly influences the selectivity towards the intermediate phenol and the final benzoquinone product. The following table summarizes the results from trials using various acid catalysts in the initial oxidation step.
| Entry | Brønsted Acid Catalyst | Yield (%) | Selectivity for Phenol Intermediate (%) | Selectivity for Benzoquinone (%) |
| 1 | pTSA | 85 | >99 | <1 |
| 2 | Nafion 117 | 12 | ~0 | ~100 |
Table adapted from data presented in the Journal of Organic Chemistry.[2][3] As shown, p-Toluenesulfonic acid (pTSA) provides high yield and selectivity for the phenol intermediate, while a solid acid catalyst like Nafion 117 directly yields the benzoquinone, albeit in a lower yield under the tested conditions.[2][3]
Experimental Workflow Visualization
The following diagram illustrates the key steps in the telescoped synthesis of 2-Methoxy-3-methyl-benzoquinone.
Caption: One-pot synthesis of 2-Methoxy-3-methyl-benzoquinone.
References
Practical Applications of 2-Methoxy-3-methyl-benzoquinone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-3-methyl-benzoquinone is a substituted p-benzoquinone that serves as a versatile chemical intermediate and is found in nature as a defensive agent in certain arthropods. While extensive research on this specific compound is still emerging, its structural similarity to other biologically active quinones suggests significant potential in various research and drug development applications. This document provides an overview of its known synthesis, potential applications based on related compounds, and detailed protocols for its synthesis and evaluation.
Synthesis of 2-Methoxy-3-methyl-benzoquinone
A high-yield and environmentally friendly synthesis of 2-methoxy-3-methyl-[1][2]benzoquinone has been developed, offering a significant improvement over traditional methods that use heavy metal oxidants. This "green" telescoped process boasts a 95% yield.[3]
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Yield | 95% | [3] |
| Oxidants | H₂O₂, HNO₃ | [3] |
| Reaction Medium | Acetic Acid | [3] |
Experimental Protocol: Green Synthesis
Materials:
-
2-methoxy-3-methylphenol
-
Acetic acid (CH₃COOH)
-
Hydrogen peroxide (H₂O₂)
-
Nitric acid (HNO₃)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-methoxy-3-methylphenol in acetic acid in a round-bottom flask.
-
Add hydrogen peroxide and a catalytic amount of nitric acid to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the initial oxidation, cautiously add a solution of sodium metabisulfite to quench any excess peroxide.
-
Add concentrated nitric acid to the reaction mixture to facilitate the final oxidation to the benzoquinone.
-
Once the reaction is complete (as indicated by TLC), dilute the mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-methoxy-3-methyl-[1][2]benzoquinone.
Potential Application: Cytotoxic Agent in Cancer Research
While specific cytotoxic data for 2-Methoxy-3-methyl-benzoquinone is not yet widely published, studies on structurally similar compounds suggest its potential as an anticancer agent. Di-substituted methoxy or methyl p-benzoquinones have demonstrated notable cytotoxicity, particularly against PC12 cell lines.[4] The 1,4-quinone moiety is a common feature in many compounds with established anticancer properties.[1] For instance, a synthetic quinone analog, ABQ-3, has shown significant growth inhibition against various cancer cell lines.[1]
Quantitative Data for Related Quinone Compounds
| Compound | Cell Line | Activity Type | Value | Reference |
| ABQ-3 | HCT-116 (Colon Cancer) | GI₅₀ | 2.00 µM | [1] |
| ABQ-3 | MCF-7 (Breast Cancer) | GI₅₀ | 2.35 µM | [1] |
| ABQ-3 | HCT-116 (Colon Cancer) | IC₅₀ | 5.22 ± 2.41 μM | [1] |
| ABQ-3 | MCF-7 (Breast Cancer) | IC₅₀ | 7.46 ± 2.76 μM | [1] |
| ABQ-3 | K562 (Leukemia) | IC₅₀ | 0.82 ± 0.07 µM | [1] |
| ABQ-3 | Jurkat (Leukemia) | IC₅₀ | 1.51 ± 0.29 µM | [1] |
| ABQ-3 | MT-2 (Leukemia) | IC₅₀ | 5.41 ± 0.95 µM | [1] |
| 2-methyl-5-methoxy-1,4-benzoquinone (isomer) | Cytochrome P450-3A4 | Predicted IC₅₀ | 13.68 ppm | [5] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cancer cell line (e.g., PC12, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
2-Methoxy-3-methyl-benzoquinone (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of 2-Methoxy-3-methyl-benzoquinone in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Potential Application: Antioxidant Activity
Benzoquinone derivatives are known to possess antioxidant properties. While specific data for 2-Methoxy-3-methyl-benzoquinone is limited, related compounds have been evaluated for their ability to scavenge free radicals. The antioxidant capacity can be assessed using various in vitro assays.
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
2-Methoxy-3-methyl-benzoquinone
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of 2-Methoxy-3-methyl-benzoquinone in methanol and make serial dilutions.
-
In a 96-well plate, add 100 µL of each dilution of the test compound or ascorbic acid.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Natural Occurrence and Other Applications
2-Methoxy-3-methyl-benzoquinone is a component of the defensive secretions of certain millipede species. This highlights its role in chemical ecology as a natural repellent or toxin. In a laboratory setting, its primary application is as a chemical intermediate for the synthesis of more complex molecules, including natural products and potential drug candidates.
Conclusion
2-Methoxy-3-methyl-benzoquinone is a readily synthesizable compound with potential applications in cancer research and as an antioxidant. The provided protocols offer a starting point for its synthesis and biological evaluation. Further research is warranted to fully elucidate its specific mechanisms of action and to determine its efficacy in various preclinical models. The structural similarities to other bioactive quinones make it a promising candidate for further investigation in drug discovery programs.
References
- 1. Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Efficient and green telescoped process to 2-methoxy-3-methyl-[1,4]benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of quantitative structure-toxicity relationships for the comparison of the cytotoxicity of 14 p-benzoquinone congeners in primary cultured rat hepatocytes versus PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 2-Methoxy-3-methyl-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-3-methyl-benzoquinone is a naturally occurring compound found in various biological systems, notably as a defensive agent in millipedes. Its quinone structure suggests potential bioactivity, making it a molecule of interest in drug discovery and natural product chemistry. Accurate quantification of this analyte in diverse sample matrices is crucial for understanding its biological role, potential therapeutic applications, and for quality control in related research and development.
This document provides detailed application notes and protocols for the quantitative analysis of 2-Methoxy-3-methyl-benzoquinone using modern analytical techniques. The methodologies are designed to be adaptable to various sample types, including biological tissues, fluids, and environmental samples.
Analytical Methodologies
The primary recommended methods for the quantification of 2-Methoxy-3-methyl-benzoquinone are High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or Ultraviolet (UV) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
Table 1: Comparison of Analytical Methods
| Parameter | HPLC-UV | HPLC-MS/MS | GC-MS |
| Principle | Separation by liquid chromatography, detection by UV absorbance. | Separation by liquid chromatography, detection by mass-to-charge ratio. | Separation by gas chromatography, detection by mass-to-charge ratio. |
| Selectivity | Moderate | High | High |
| Sensitivity | ng-µg range | pg-ng range | pg-ng range |
| Sample Volatility | Not required | Not required | Required (or derivatization) |
| Matrix Effects | Moderate | Can be significant, requires careful management. | Can be significant, requires clean sample preparation. |
| Instrumentation Cost | Lower | Higher | High |
Experimental Protocols
Protocol 1: Quantification of 2-Methoxy-3-methyl-benzoquinone by HPLC-MS/MS
This protocol describes a highly sensitive and selective method for the quantification of 2-Methoxy-3-methyl-benzoquinone in biological samples.
1. Sample Preparation (Biological Tissue)
-
Homogenization: Weigh 100 mg of frozen tissue and homogenize in 1 mL of ice-cold acetonitrile/water (80:20, v/v) containing an internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the sample).
-
Protein Precipitation: Vortex the homogenate for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
2. HPLC-MS/MS Parameters
-
HPLC System: A standard UHPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
Analyte (2-Methoxy-3-methyl-benzoquinone): Precursor ion m/z 153.1 -> Product ion m/z 125.1 (for quantification), Precursor ion m/z 153.1 -> Product ion m/z 97.1 (for confirmation).
-
Internal Standard: To be determined based on the chosen standard.
-
-
Source Parameters: Optimize according to the specific instrument (e.g., capillary voltage, source temperature, gas flows).
3. Calibration and Quantification
-
Prepare a series of calibration standards of 2-Methoxy-3-methyl-benzoquinone in the initial mobile phase.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify the analyte in the samples using the calibration curve.
Table 2: Example Calibration Curve Data for HPLC-MS/MS
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 15,234 | 1,210,876 | 0.0126 |
| 5 | 78,901 | 1,234,567 | 0.0639 |
| 10 | 155,678 | 1,225,432 | 0.1270 |
| 50 | 798,456 | 1,245,789 | 0.6409 |
| 100 | 1,567,890 | 1,239,012 | 1.2654 |
| 500 | 7,890,123 | 1,241,357 | 6.3561 |
Protocol 2: Quantification of 2-Methoxy-3-methyl-benzoquinone by GC-MS
This protocol is suitable for volatile and thermally stable compounds. Given the structure of 2-Methoxy-3-methyl-benzoquinone, direct analysis without derivatization is feasible.
1. Sample Preparation (Environmental Water Sample)
-
Liquid-Liquid Extraction (LLE): To 10 mL of the water sample, add 1 g of NaCl and an internal standard. Extract three times with 5 mL of dichloromethane.
-
Drying: Pass the combined organic extracts through anhydrous sodium sulfate.
-
Evaporation: Evaporate the extract to approximately 100 µL under a gentle stream of nitrogen.
-
Transfer: Transfer the concentrated extract to a GC vial with an insert.
2. GC-MS Parameters
-
GC System: A standard gas chromatograph.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min.
-
Ramp: 10°C/min to 280°C, hold for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Selected Ion Monitoring (SIM) Ions (Hypothetical):
-
Analyte (2-Methoxy-3-methyl-benzoquinone): m/z 152 (molecular ion), m/z 124, m/z 96.
-
Internal Standard: To be determined based on the chosen standard.
-
3. Calibration and Quantification
-
Prepare calibration standards in the final extraction solvent.
-
Construct a calibration curve based on the peak area ratio of the analyte to the internal standard versus concentration.
-
Quantify the analyte in the samples using the prepared calibration curve.
Table 3: Example Quantitative Results from GC-MS Analysis of Water Samples
| Sample ID | Analyte Peak Area | IS Peak Area | Concentration (ng/mL) |
| Blank | < LOD | 987,654 | Not Detected |
| Sample 1 | 45,678 | 998,765 | 23.4 |
| Sample 2 | 12,345 | 976,543 | 6.3 |
| Spike (50 ng/mL) | 101,234 | 989,012 | 51.2 (102.4% Recovery) |
Visualizations
Caption: HPLC-MS/MS workflow for quantification.
Caption: GC-MS workflow for quantification.
Method Validation
To ensure the reliability of the quantitative data, the chosen analytical method should be validated according to standard guidelines (e.g., ICH, FDA). Key validation parameters include:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Stability: The stability of the analyte in the sample matrix and in prepared solutions under different storage conditions.
Concluding Remarks
The protocols outlined in this document provide a robust framework for the quantification of 2-Methoxy-3-methyl-benzoquinone in various samples. The HPLC-MS/MS method is recommended for its high sensitivity and selectivity, particularly for complex biological matrices. The GC-MS method offers a viable alternative, especially for less complex samples. Proper method validation is imperative to ensure the generation of accurate and reliable data for research and development purposes. Researchers should optimize the provided protocols based on their specific instrumentation and sample types.
Isolating 2-Methoxy-3-methyl-benzoquinone: A Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed techniques for the isolation and purification of 2-Methoxy-3-methyl-benzoquinone, a versatile intermediate in the synthesis of various biologically active compounds. The protocols outlined below are based on established synthetic methodologies and general purification principles for benzoquinones.
Introduction
2-Methoxy-3-methyl-benzoquinone is a key structural motif found in a variety of natural products and pharmacologically active molecules. Its efficient isolation and purification are critical steps in both laboratory-scale synthesis and larger-scale drug development. This application note details a high-yield synthetic process and compares common purification techniques.
Synthesis of 2-Methoxy-3-methyl-benzoquinone
A highly efficient and environmentally friendly "telescoped" process allows for the synthesis of 2-Methoxy-3-methyl-benzoquinone in high yield (95%) from 2,6-dimethoxytoluene.[1] This method avoids the use of hazardous heavy metal oxidants like dichromate.
Core Reaction: Oxidation of a phenol precursor using hydrogen peroxide and nitric acid in acetic acid.
Isolation and Purification Techniques
Following synthesis, the crude reaction mixture requires purification to isolate 2-Methoxy-3-methyl-benzoquinone. The primary methods employed are extraction, recrystallization, and column chromatography.
Protocol 1: Extraction and Recrystallization
This protocol is adapted from a method used for a structurally similar compound, 2,3-dimethoxy-5-methyl-1,4-benzoquinone, which demonstrated a yield of 75% for the purification step.
Experimental Protocol:
-
Quenching: After the synthesis reaction is complete, quench any remaining oxidizing agents.
-
Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layer with water.
-
Subsequently, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is neutral.
-
Perform a final wash with brine.
-
-
Drying: Dry the organic phase over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.
-
Recrystallization:
-
Dissolve the crude solid in a minimal amount of boiling petroleum ether (60-90°C).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold petroleum ether.
-
Dry the purified crystals under vacuum.
-
Protocol 2: Silica Gel Column Chromatography
Column chromatography is a powerful technique for achieving high purity. The following is a general protocol for the purification of organic compounds that can be adapted for 2-Methoxy-3-methyl-benzoquinone.
Experimental Protocol:
-
Slurry Preparation:
-
In a beaker, create a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
-
Column Packing:
-
Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica gel column.
-
-
Elution:
-
Add the eluent to the column and apply gentle pressure to begin eluting the compound.
-
Collect fractions in test tubes or flasks.
-
Monitor the separation using Thin Layer Chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified 2-Methoxy-3-methyl-benzoquinone.
-
Data Presentation: Comparison of Isolation Techniques
While direct comparative data for 2-Methoxy-3-methyl-benzoquinone is limited, the following table provides an expected performance comparison based on general principles and data from similar compounds.
| Technique | Typical Yield | Typical Purity | Advantages | Disadvantages |
| Extraction & Recrystallization | 70-85% | Good to High | Simple, rapid, and cost-effective for larger quantities. | May not remove all impurities, especially those with similar solubility. |
| Silica Gel Column Chromatography | 50-90% | Very High | Excellent for separating complex mixtures and achieving high purity. | More time-consuming, requires larger volumes of solvent, and can lead to sample loss on the column. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent isolation of 2-Methoxy-3-methyl-benzoquinone.
Caption: Workflow for the synthesis and purification of 2-Methoxy-3-methyl-benzoquinone.
Biological Activity and Potential Signaling Pathways
Benzoquinone derivatives are known to exhibit a range of biological activities, including anticancer and neuroprotective effects. While the specific signaling pathways for 2-Methoxy-3-methyl-benzoquinone are not fully elucidated, studies on structurally similar compounds suggest potential mechanisms of action. For instance, other methoxy-substituted benzoquinones have been shown to induce apoptosis in cancer cells through the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as JNK and p38.[2] Additionally, related compounds have been found to modulate the AKT/mTOR signaling pathway, which is crucial for cell growth and proliferation.[3][4]
The diagram below illustrates a proposed signaling pathway for the induction of apoptosis by a methoxy-substituted benzoquinone, based on findings from related compounds.
Caption: Proposed signaling pathway for 2-Methoxy-3-methyl-benzoquinone-induced apoptosis.
References
- 1. Efficient and green telescoped process to 2-methoxy-3-methyl-[1,4]benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,6-Dimethoxy-1,4-benzoquinone increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituents introduction of methyl and methoxy functional groups on resveratrol stabilizes mTOR binding for autophagic cell death induction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Telescoped Synthesis of 2-Methoxy-3-methyl-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a high-yield, environmentally benign, telescoped synthesis of 2-Methoxy-3-methyl-benzoquinone, a crucial intermediate in the synthesis of various biologically active compounds.
Introduction
2-Methoxy-3-methyl-benzoquinone is a key structural motif found in a variety of natural products and pharmacologically active molecules. Traditional synthetic routes often involve hazardous reagents and multiple complex steps. This document outlines a streamlined and efficient one-pot "telescoped" process, which proceeds through sequential reactions in a single reaction vessel, minimizing waste and improving overall efficiency.[1][2] This method utilizes hydrogen peroxide and nitric acid as oxidants in an acetic acid medium, offering a greener alternative to conventional methods that employ heavy metals like chromium.[1] The overall yield of this process is an impressive 95%.[1]
Reaction Workflow
The telescoped synthesis of 2-Methoxy-3-methyl-benzoquinone from 2,6-dimethoxytoluene is a one-pot process that involves three sequential steps:
-
Initial Oxidation: Hydrogen peroxide, in the presence of a catalytic amount of nitric acid, performs the initial oxidation of the starting material.
-
Quenching: Excess hydrogen peroxide is neutralized by the addition of sodium metabisulfite.
-
Final Oxidation: The addition of a larger quantity of nitric acid completes the oxidation to the final benzoquinone product.
Figure 1. Workflow for the telescoped synthesis of 2-Methoxy-3-methyl-benzoquinone.
Quantitative Data
The following table summarizes the reactants and their quantities for the telescoped synthesis of 2-Methoxy-3-methyl-benzoquinone.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Molar Equivalence |
| 2,6-Dimethoxytoluene | 152.19 | 1.0 g | 1.0 |
| Acetic Acid (glacial) | 60.05 | 20 mL | - |
| Nitric Acid (65%) | 63.01 | 0.2 mL (catalyst) | ~0.05 |
| Hydrogen Peroxide (35%) | 34.01 | 1.2 mL | ~2.2 |
| Sodium Metabisulfite | 190.11 | 1.5 g | ~1.2 |
| Nitric Acid (65%) | 63.01 | 2.0 mL | ~0.5 |
Experimental Protocol
This protocol details the step-by-step methodology for the telescoped synthesis of 2-Methoxy-3-methyl-benzoquinone.
Materials:
-
2,6-Dimethoxytoluene
-
Glacial Acetic Acid
-
Nitric Acid (65%)
-
Hydrogen Peroxide (35%)
-
Sodium Metabisulfite
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 g of 2,6-dimethoxytoluene in 20 mL of glacial acetic acid.
-
Initial Oxidation:
-
Cool the solution to 10-15 °C using an ice bath.
-
Slowly add 0.2 mL of 65% nitric acid to the stirred solution.
-
Followed by the dropwise addition of 1.2 mL of 35% hydrogen peroxide over a period of 10 minutes, maintaining the temperature between 10-15 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
-
Quenching of Excess Peroxide:
-
After 1 hour, add 1.5 g of sodium metabisulfite in small portions to the reaction mixture to quench the excess hydrogen peroxide. Stir for an additional 15 minutes.
-
-
Final Oxidation:
-
Add 2.0 mL of 65% nitric acid to the reaction mixture.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Workup and Isolation:
-
Pour the reaction mixture into 100 mL of cold water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-Methoxy-3-methyl-benzoquinone as a yellow solid.
-
Logical Relationship of Reaction Steps
The success of this telescoped process relies on the careful and sequential execution of the three key steps within a single pot, avoiding the need for isolation of intermediates.
Figure 2. Logical flow of the one-pot synthesis.
References
Application Notes and Protocols: 2-Methoxy-3-methyl-benzoquinone as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 2,3-Dimethoxy-5-methyl-p-benzoquinone, also known as Coenzyme Q0 (CoQ0), as a molecular probe in various biological assays. CoQ0 is a valuable tool for studying cellular processes such as apoptosis, cell cycle regulation, and signal transduction, particularly in the context of cancer research.
Overview of 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q0)
2,3-Dimethoxy-5-methyl-p-benzoquinone is an analogue of Coenzyme Q and has demonstrated significant biological activity, making it a subject of interest in drug development. It serves as an intermediate in the synthesis of ubiquinones and has been identified as a potent anticancer agent.[1][2] Its cytotoxic effects have been observed in various cancer cell lines, where it induces apoptosis and modulates cell cycle progression.[2][3]
Chemical Properties:
| Property | Value |
| CAS Number | 605-94-7 |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| Appearance | Powder |
| Melting Point | 58-60 °C |
| Storage | 2-8°C |
Applications in Cancer Research
Coenzyme Q0 has shown promise as an anti-cancer agent, particularly against human ovarian carcinoma cells. Its mechanism of action involves the induction of reactive oxygen species (ROS), leading to apoptosis and autophagy.[1] Furthermore, it has been shown to downregulate the HER-2 protooncogene and inhibit the PI3K/Akt/mTOR signaling pathway.[1]
Cytotoxicity against Ovarian Cancer Cell Lines
CoQ0 exhibits cytotoxic activity against several human ovarian carcinoma cell lines. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Cell Line | IC50 (µM) |
| SKOV-3 | 26.6 |
| A2780 | 27.3 |
| A2870/CP70 | 28.4 |
Data sourced from Cayman Chemical product information.[1]
Experimental Protocols
This protocol is for determining the cytotoxic effect of Coenzyme Q0 on cancer cells.
Materials:
-
Coenzyme Q0
-
Cancer cell line of interest (e.g., SKOV-3)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of Coenzyme Q0 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the Coenzyme Q0 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve CoQ0).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
MTT Assay Workflow
Caption: A simple workflow for the MTT cell viability assay.
This protocol is for quantifying apoptosis induced by Coenzyme Q0 using flow cytometry.
Materials:
-
Coenzyme Q0 treated cells and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells and treat with Coenzyme Q0 as described in the cytotoxicity assay.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Apoptosis Detection Workflow
Caption: Workflow for detecting apoptosis via Annexin V/PI staining.
This protocol is for analyzing the effect of Coenzyme Q0 on cell cycle distribution.
Materials:
-
Coenzyme Q0 treated cells and control cells
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed cells and treat with Coenzyme Q0.
-
Harvest cells by trypsinization and centrifugation.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of cold 70% ethanol while vortexing gently.
-
Incubate at 4°C for at least 2 hours.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Cell Cycle Analysis Workflow
Caption: Workflow for cell cycle analysis using PI staining.
This protocol is for investigating the effect of Coenzyme Q0 on key proteins in the PI3K/Akt/mTOR signaling pathway.
Materials:
-
Coenzyme Q0 treated cells and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with Coenzyme Q0 and lyse them using RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
PI3K/Akt/mTOR Signaling Pathway
Caption: Coenzyme Q0 inhibits the PI3K/Akt/mTOR pathway.
Applications in Neurobiology
Coenzyme Q0 has been utilized as a tool to induce the fibrillization of tau protein, which is implicated in neurodegenerative diseases such as Alzheimer's disease.[2][3]
Tau Protein Fibrillization Assay
This protocol is for monitoring the aggregation of tau protein in the presence of Coenzyme Q0.
Materials:
-
Recombinant tau protein
-
Coenzyme Q0
-
Thioflavin T (ThT)
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence capabilities
Protocol:
-
Prepare a stock solution of Coenzyme Q0 in a suitable solvent.
-
In a 96-well plate, mix recombinant tau protein with Coenzyme Q0 at various concentrations. Include a control with tau protein alone.
-
Add ThT to each well.
-
Incubate the plate at 37°C with gentle shaking.
-
Measure the fluorescence of ThT (excitation ~440 nm, emission ~485 nm) at regular intervals. An increase in fluorescence indicates tau fibrillization.
Applications in Bioenergetics
Coenzyme Q0 can be used in cytochrome oxidation assays as a component of the reaction buffer.[2]
Cytochrome Oxidation Assay
This protocol provides a general outline for a cytochrome c oxidase activity assay.
Materials:
-
Isolated mitochondria or cell lysate
-
Assay buffer
-
Reduced cytochrome c
-
Coenzyme Q0 (if required by the specific assay design)
-
Spectrophotometer
Protocol:
-
Prepare the reaction mixture containing the assay buffer and the sample (mitochondria or lysate).
-
Add reduced cytochrome c to initiate the reaction.
-
Monitor the oxidation of cytochrome c by measuring the decrease in absorbance at 550 nm over time.
-
The rate of decrease in absorbance is proportional to the cytochrome c oxidase activity. Coenzyme Q0 can be included in the assay to investigate its effect on the electron transport chain.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methoxy-3-methyl-benzoquinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-methoxy-3-methyl-benzoquinone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of 2-methoxy-3-methyl-benzoquinone?
A1: Based on common synthetic routes, such as the oxidation of 2-methoxy-3-methylphenol, potential impurities include:
-
Unreacted starting materials: 2-methoxy-3-methylphenol.
-
Over-oxidized or side-products: Formation of related quinones or decomposition products.
-
Byproducts from specific reagents: For instance, when using nitric acid as part of the oxidation system, nitro derivatives of the desired product or starting material can be formed.[1]
-
Residual solvents: Solvents used in the reaction or extraction steps (e.g., acetic acid, ethyl acetate, hexanes).
-
Inorganic salts: Resulting from workup procedures (e.g., sodium sulfate, magnesium sulfate).
Q2: My purified 2-methoxy-3-methyl-benzoquinone is a dark-colored oil or waxy solid instead of a yellow crystalline solid. What could be the issue?
A2: The presence of colored impurities or residual solvents often leads to an oily or discolored product. Highly conjugated byproducts can impart significant color even at low concentrations. Inadequate drying can also result in a lower melting point and oily appearance.
Q3: What are the recommended storage conditions for 2-methoxy-3-methyl-benzoquinone?
A3: 2-Methoxy-3-methyl-benzoquinone should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[2] Benzoquinones can be light-sensitive and may degrade over time, leading to discoloration and a decrease in purity.
Q4: What are the primary health and safety hazards associated with 2-methoxy-3-methyl-benzoquinone?
A4: 2-Methoxy-3-methyl-benzoquinone is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
Symptoms:
-
A significant loss of material is observed after the recrystallization process.
-
Very little or no crystal formation upon cooling.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent System | The chosen solvent may be too good at dissolving the compound, even at low temperatures. Try a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A co-solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be effective. |
| Too Much Solvent Used | Using an excessive amount of solvent will keep the compound in solution even upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of fine, impure crystals or oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals. |
| Supersaturation | The solution may be supersaturated and require nucleation to initiate crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure 2-methoxy-3-methyl-benzoquinone. |
Problem 2: Persistent Impurities After Column Chromatography
Symptoms:
-
TLC or HPLC analysis of the collected fractions shows the presence of impurities co-eluting with the product.
-
The final product's purity does not meet the required specifications.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separating the desired compound from impurities. Perform a thorough TLC analysis with various solvent systems (e.g., different ratios of hexanes and ethyl acetate) to find the one that provides the best separation (difference in Rf values). |
| Column Overloading | Loading too much crude material onto the column can lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (silica gel). |
| Improper Column Packing | Air bubbles or cracks in the stationary phase can lead to channeling and inefficient separation. Ensure the column is packed uniformly. |
| Compound Instability on Silica Gel | Some compounds can degrade on acidic silica gel. If degradation is suspected, consider using neutral or basic alumina as the stationary phase, or deactivating the silica gel with a small amount of a suitable base (e.g., triethylamine) added to the eluent. |
Data Presentation
Table 1: Comparison of Purification Methods for 2-Methoxy-3-methyl-benzoquinone
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 70-90% | Simple, cost-effective, good for removing minor impurities. | Can lead to significant material loss if the solvent system is not optimized. |
| Column Chromatography | >99% | 60-85% | Highly effective for separating complex mixtures and closely related impurities. | More time-consuming, requires larger volumes of solvent, potential for product loss on the column. |
| Liquid-Liquid Extraction | Variable (often a pre-purification step) | >95% (as a workup step) | Good for removing water-soluble or acid/base-soluble impurities. | Limited separation capability for impurities with similar solubility to the product. |
Experimental Protocols
Protocol 1: Recrystallization of 2-Methoxy-3-methyl-benzoquinone
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, and mixtures thereof) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold. A mixture of ethanol and water is often a good starting point.
-
Dissolution: Place the crude 2-methoxy-3-methyl-benzoquinone in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography of 2-Methoxy-3-methyl-benzoquinone
-
TLC Analysis: Determine an appropriate eluent system by TLC. A common starting point for benzoquinones is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the elution of the compounds using TLC.
-
Fraction Pooling: Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified 2-methoxy-3-methyl-benzoquinone.
Mandatory Visualization
Caption: General experimental workflow for the purification of 2-methoxy-3-methyl-benzoquinone.
Caption: Troubleshooting logic for low yield in recrystallization.
References
2-Methoxy-3-methyl-benzoquinone stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methoxy-3-methyl-benzoquinone. The information is designed to address common stability issues encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of 2-methoxy-3-methyl-benzoquinone in a laboratory setting.
Q1: What are the primary factors that affect the stability of 2-methoxy-3-methyl-benzoquinone in solution?
A1: The stability of 2-methoxy-3-methyl-benzoquinone in solution is primarily influenced by several factors:
-
pH: The compound is more susceptible to degradation in alkaline (basic) conditions. Benzoquinones, in general, can undergo hydroxylation and other reactions in alkaline environments.[1]
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[2] It is recommended to handle and store solutions in amber vials or otherwise protect them from light.
-
Temperature: Elevated temperatures can accelerate degradation.[3] Solutions should be stored at recommended low temperatures, and prolonged exposure to ambient or higher temperatures during experiments should be minimized.
-
Presence of Nucleophiles: As an electrophilic compound, 2-methoxy-3-methyl-benzoquinone can react with nucleophiles, such as thiols (e.g., cysteine residues in proteins, glutathione) and amines.[4] This is a critical consideration when working with biological samples or buffers containing these functional groups.
-
Solvent: The choice of solvent can impact stability. While soluble in many organic solvents, its reactivity and degradation rate can vary. It is crucial to use high-purity, dry solvents when preparing stock solutions.
Q2: How should I prepare and store stock solutions of 2-methoxy-3-methyl-benzoquinone?
A2: To ensure the integrity of your stock solutions, follow these guidelines:
-
Solvent Selection: High-purity, anhydrous solvents such as DMSO or ethanol are commonly used. For aqueous buffers, be mindful of the pH and the potential for hydrolysis or reaction with buffer components.
-
Preparation: Prepare solutions fresh whenever possible. If you need to prepare a stock solution, do so by dissolving the solid compound in the chosen solvent to the desired concentration. Sonication may aid in dissolution.
-
Storage: Store stock solutions in tightly sealed amber glass vials at -20°C or -80°C for long-term storage.[5] For short-term storage, refrigeration (2-8°C) may be adequate, but stability should be verified. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Aliquoting the stock solution into smaller, single-use vials is highly recommended.
Q3: I am observing a change in the color of my 2-methoxy-3-methyl-benzoquinone solution. What does this indicate?
A3: A color change in your solution, typically a darkening or change from its initial yellow hue, is often an indication of degradation or reaction. This can be caused by exposure to light, incompatible pH, elevated temperature, or reaction with other components in the solution. If you observe a color change, it is recommended to prepare a fresh solution to ensure the integrity of your experimental results.
Q4: Can I use buffers containing primary or secondary amines, or thiols like DTT or BME, with 2-methoxy-3-methyl-benzoquinone?
A4: Caution is strongly advised when using buffers containing nucleophilic species such as primary/secondary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol). 2-Methoxy-3-methyl-benzoquinone is an electrophile and can react with these nucleophiles, leading to the rapid degradation of the compound and the formation of adducts. This will alter the effective concentration of your compound and may introduce confounding variables into your experiment. If possible, use non-nucleophilic buffers (e.g., HEPES, MES, MOPS) at a neutral or slightly acidic pH.
Section 2: Troubleshooting Guides
This section provides structured guidance for identifying and resolving common issues related to the stability of 2-methoxy-3-methyl-benzoquinone during experiments.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
| Potential Cause | Troubleshooting Steps |
| Degradation of stock solution | 1. Prepare a fresh stock solution from the solid compound. 2. Aliquot the new stock solution into single-use vials to avoid multiple freeze-thaw cycles. 3. Store aliquots at -80°C and protect from light. |
| Degradation in working solution | 1. Prepare working solutions immediately before use. 2. Minimize the time the working solution is kept at room temperature. 3. Protect the working solution from light by using amber tubes or covering them with foil. |
| Incompatible buffer components | 1. Review the composition of your experimental buffer. 2. Avoid buffers containing primary or secondary amines (e.g., Tris) or thiols (e.g., DTT). 3. Switch to a non-nucleophilic buffer such as HEPES, MES, or MOPS. |
| Incorrect pH of the medium | 1. Measure the pH of your experimental medium. 2. Adjust the pH to neutral or slightly acidic if possible, as alkaline conditions promote degradation. |
Issue 2: Loss of Compound Activity Over Time
| Potential Cause | Troubleshooting Steps |
| Hydrolysis or reaction in aqueous media | 1. Assess the stability of the compound in your specific aqueous medium over the time course of your experiment. 2. Consider preparing fresh compound dilutions for longer experiments at various time points. |
| Photodegradation | 1. Ensure all solutions and experimental setups are protected from ambient and direct light. 2. Use amber-colored labware or wrap containers in aluminum foil. |
| Thermal degradation | 1. Maintain solutions on ice when not in immediate use. 2. Avoid exposing the compound to elevated temperatures during the experimental procedure. |
Section 3: Experimental Protocols
This section provides a detailed methodology for a key experiment to assess the stability of 2-methoxy-3-methyl-benzoquinone.
Protocol: Stability Assessment of 2-Methoxy-3-methyl-benzoquinone in Solution by HPLC-UV
This protocol outlines a method to determine the stability of 2-methoxy-3-methyl-benzoquinone in a chosen solvent or buffer over time.
Materials:
-
2-Methoxy-3-methyl-benzoquinone
-
HPLC-grade solvent (e.g., DMSO, Ethanol)
-
Experimental buffer (e.g., PBS, HEPES)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade acetonitrile and water
-
Acid (e.g., formic acid or trifluoroacetic acid) for mobile phase modification
-
Amber HPLC vials
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of 2-methoxy-3-methyl-benzoquinone and dissolve it in the chosen HPLC-grade solvent to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with the experimental solvent or buffer to a final concentration suitable for HPLC analysis (e.g., 100 µM).
-
Prepare separate test solutions for each condition you want to evaluate (e.g., different pH values, exposure to light vs. dark, different temperatures).
-
-
Time-Course Analysis:
-
Immediately after preparation (T=0), inject an aliquot of each test solution into the HPLC system to obtain the initial concentration.
-
Store the remaining test solutions under the specified conditions.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot from each test solution into the HPLC.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water with 0.1% formic acid. The gradient can be optimized to achieve good separation of the parent compound from any degradation products.
-
Column: A standard C18 column is generally suitable.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: Monitor the elution profile using a UV detector at the wavelength of maximum absorbance for 2-methoxy-3-methyl-benzoquinone.
-
Quantification: The concentration of the compound at each time point can be determined by integrating the peak area of the parent compound.
-
-
Data Analysis:
-
Plot the percentage of the remaining 2-methoxy-3-methyl-benzoquinone as a function of time for each condition.
-
From this data, you can determine the degradation rate and half-life of the compound under the tested conditions.
-
Section 4: Visualizations
This section provides diagrams to illustrate key concepts related to the stability and reactivity of 2-methoxy-3-methyl-benzoquinone.
Caption: A flowchart for troubleshooting inconsistent experimental results.
Caption: Factors influencing the stability of the compound in solution.
Caption: A potential mechanism for interaction with cellular signaling.
References
- 1. Hydroxylated derivatives of dimethoxy-1,4-benzoquinone as redox switchable earth-alkaline metal ligands and radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repositorio.ufba.br [repositorio.ufba.br]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Synthesis of 2-Methoxy-3-methyl-benzoquinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methoxy-3-methyl-benzoquinone.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 2-methoxy-3-methyl-benzoquinone, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 2-Methoxy-3-methyl-benzoquinone | Suboptimal Oxidizing Agent: The choice of oxidant significantly impacts yield. Strong, non-selective oxidants can lead to degradation and side product formation. For instance, while sodium dichromate can be used, greener and higher-yielding alternatives exist.[1] | Consider using a "telescoped process" with hydrogen peroxide (H₂O₂) and nitric acid (HNO₃) in acetic acid, which has been reported to achieve yields of up to 95%.[1] For the oxidation of substituted phenols, milder oxidants like Fremy's salt are often preferred to minimize side reactions. |
| Inappropriate Reaction Conditions: Temperature, reaction time, and pH can all affect the reaction outcome. For example, the autooxidation of hydroquinone intermediates is rapid in alkaline solutions, leading to various byproducts. | Maintain slightly acidic to neutral conditions during oxidation. Optimize temperature and reaction time based on the specific protocol. For the H₂O₂/HNO₃ method, careful temperature control is crucial to prevent runaway reactions. | |
| Formation of Side Products: Over-oxidation, demethylation, and dimerization can consume the starting material and desired product, leading to lower yields. | Use a stoichiometric amount of the oxidizing agent. Monitor the reaction progress using techniques like TLC or LC-MS to avoid over-oxidation. Employ selective oxidation methods where possible. | |
| Presence of Impurities in the Final Product | Incomplete Reaction: Unreacted starting materials, such as 2-methoxy-3-methyl-hydroquinone, may remain. | Ensure sufficient reaction time and appropriate stoichiometry of reagents. Monitor the reaction for the complete consumption of the starting material. |
| Formation of Over-oxidation Products: The benzoquinone ring is susceptible to further oxidation, which can lead to ring-opening or the formation of other degradation products. | Avoid harsh oxidizing conditions and prolonged reaction times. Use milder and more selective oxidizing agents. | |
| Demethylation Byproducts: The methoxy group can be cleaved under certain oxidative conditions, leading to the formation of hydroxylated impurities. The oxidation of some polymethoxyphenols is known to cause demethylation. | Choose an oxidation method that is less prone to demethylation. Protect sensitive functional groups if necessary. | |
| Dimeric or Polymeric Byproducts: Depending on the solvent and oxidizing agent, phenolic compounds can undergo oxidative coupling to form dimers or polymers. For example, the oxidation of 2,5-dimethoxyphenol can result in the formation of a biphenyl derivative or a polymer. | Optimize solvent choice and reaction concentration to minimize intermolecular side reactions. | |
| Difficulty in Product Purification | Similar Polarity of Product and Impurities: Byproducts such as hydroxylated or partially oxidized species may have similar polarities to the desired product, making separation by chromatography challenging. | Recrystallization is often an effective method for purifying benzoquinones. If chromatography is necessary, explore different solvent systems and stationary phases to improve separation. |
| Product Instability: Benzoquinones can be sensitive to light and air, leading to degradation during purification and storage. | Perform purification steps promptly after the reaction. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of 2-methoxy-3-methyl-benzoquinone?
A1: A common precursor is 2-methoxy-3-methyl-hydroquinone, which is then oxidized to the corresponding benzoquinone. Another approach involves a "telescoped process" starting from 1,3-dimethoxytoluene.[2]
Q2: What are the potential side products I should be aware of?
A2: Potential side products can include:
-
Unreacted starting material: 2-methoxy-3-methyl-hydroquinone.
-
Over-oxidation products: Resulting from the cleavage of the benzoquinone ring.
-
Demethylated products: Such as 2-hydroxy-3-methyl-benzoquinone.
-
Dimeric or polymeric materials: Formed through oxidative coupling.
-
Phenoxy-benzoquinone derivatives: As seen in the oxidation of similar polymethoxyphenols.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Staining the TLC plate with a suitable reagent can help visualize the starting material, product, and any potential byproducts.
Q4: What are the recommended purification techniques for 2-methoxy-3-methyl-benzoquinone?
A4: The primary methods for purification are:
-
Recrystallization: Using a suitable solvent system to obtain pure crystalline product.
-
Column Chromatography: On silica gel, using a gradient of solvents like hexane and ethyl acetate to separate the product from impurities.
Q5: Are there any safety precautions I should take during the synthesis?
A5: Yes, several safety precautions are essential:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Oxidizing agents can be hazardous and should be handled with care. Avoid contact with flammable materials.
-
Be cautious of the potential for exothermic reactions, especially during oxidation steps.
Experimental Protocols
Key Experiment: Oxidation of 2-methoxy-3-methyl-hydroquinone using a "Telescoped Process"
This protocol is based on a high-yielding and environmentally benign method.[1]
Materials:
-
2-methoxy-3-methyl-hydroquinone
-
Acetic acid
-
Hydrogen peroxide (30% w/w)
-
Nitric acid (concentrated)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-methoxy-3-methyl-hydroquinone in acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a pre-mixed solution of hydrogen peroxide and a catalytic amount of nitric acid to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-methoxy-3-methyl-benzoquinone.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthesis pathway of 2-methoxy-3-methyl-benzoquinone and potential side reactions.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Synthesis of 2-Methoxy-3-methyl-benzoquinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-methoxy-3-methyl-benzoquinone.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the common methods for synthesizing 2-methoxy-3-methyl-benzoquinone?
A1: The most common and high-yielding method is the oxidation of 2-methoxy-3-methylphenol. A particularly efficient method is a "telescoped" process using hydrogen peroxide and nitric acid as oxidants in acetic acid, which can achieve yields as high as 95%.[1][2] Other reported methods, such as the reaction of 2-methyl-1,4-benzoquinone with methanol and ZnCl₂, have shown significantly lower yields.[3] While Diels-Alder and retro-Diels-Alder reactions are used for synthesizing benzoquinone structures, specific high-yielding protocols for 2-methoxy-3-methyl-benzoquinone via these routes are less commonly reported.[4][5][6][7]
Q2: What are the main advantages of the telescoped oxidation process?
A2: The telescoped process offers several advantages over traditional methods that use heavy metal oxidants like sodium dichromate. It is environmentally benign ("green"), high-yielding (up to 95%), and cost-effective.[1][2][8] The use of hydrogen peroxide and nitric acid as oxidants and acetic acid as the reaction medium makes it a more sustainable option.[1][2]
Starting Materials and Reagents
Q3: What is the recommended starting material for the synthesis of 2-methoxy-3-methyl-benzoquinone?
A3: The recommended and most direct precursor is 2-methoxy-3-methylphenol.[9][10]
Q4: What is the quality of reagents required for this synthesis?
A4: For optimal yield and purity, it is recommended to use high-purity, analytical grade reagents. The concentration of hydrogen peroxide and nitric acid should be accurately known. The starting 2-methoxy-3-methylphenol should be pure, as impurities can lead to side reactions and a lower yield.
Reaction Procedure and Conditions
Q5: What are the critical parameters to control during the telescoped oxidation process?
A5: The critical parameters to control are:
-
Temperature: The reaction temperature should be carefully controlled during the addition of reagents to prevent runaway reactions.
-
Rate of addition: Slow and controlled addition of the oxidizing agents is crucial for selectivity and safety.
-
Reaction time: Allowing the reaction to proceed for the specified time at each stage is important for complete conversion.
-
Stirring: Efficient stirring is necessary to ensure proper mixing of the reactants.
Q6: I am observing a low yield. What are the possible causes?
A6: Low yield can be attributed to several factors:
-
Incomplete reaction: This could be due to insufficient reaction time, incorrect temperature, or poor mixing.
-
Side reactions: Over-oxidation or other side reactions can occur if the reaction conditions are not well-controlled. The use of certain Brønsted acids as catalysts can influence the selectivity towards the desired product.[2]
-
Loss of product during workup: The product may be lost during extraction or purification steps. Ensure proper phase separation and minimize transfers.
-
Purity of starting materials: Impurities in the 2-methoxy-3-methylphenol can interfere with the reaction.
Product Isolation and Purification
Q7: How is the 2-methoxy-3-methyl-benzoquinone product typically isolated and purified?
A7: The product is typically isolated by extraction with an organic solvent, such as ethyl acetate. The combined organic layers are then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, like a mixture of ethyl acetate and heptane, to obtain the final product as a yellow crystalline solid.
Q8: What are the expected spectroscopic data for 2-methoxy-3-methyl-benzoquinone?
A8: While specific data can vary slightly based on the instrumentation and solvent used, you can generally expect the following:
-
¹H NMR: Signals corresponding to the methoxy group, the methyl group, and the two protons on the quinone ring.
-
¹³C NMR: Resonances for the carbonyl carbons of the quinone, the carbons of the double bond, the carbon attached to the methoxy group, the carbon with the methyl group, and the carbons of the methoxy and methyl groups themselves.
-
FT-IR: Characteristic absorption bands for the C=O groups of the quinone and the C=C bonds of the ring.
Data Presentation
Table 1: Comparison of Synthesis Methods for 2-Methoxy-3-methyl-benzoquinone
| Synthesis Method | Starting Material(s) | Oxidant/Reagent(s) | Solvent | Yield | Reference(s) |
| Telescoped Oxidation | 2-Methoxy-3-methylphenol | H₂O₂, HNO₃ | Acetic Acid | 95% | [1],[2] |
| Nucleophilic Addition | 2-Methyl-1,4-benzoquinone, Methanol | ZnCl₂ | Methanol | 6.92% | [3] |
| Traditional Oxidation | 2-Methoxy-3-methylphenol | Na₂Cr₂O₇ | - | Lower | [1] |
Experimental Protocols
Detailed Protocol for High-Yield Telescoped Synthesis of 2-Methoxy-3-methyl-benzoquinone
This protocol is based on the high-yielding, environmentally benign process.[1][2]
Materials:
-
2-Methoxy-3-methylphenol
-
Acetic acid (glacial)
-
Hydrogen peroxide (30% w/w)
-
Nitric acid (concentrated)
-
Sodium metabisulfite
-
Ethyl acetate
-
Heptane
-
Magnesium sulfate (anhydrous)
-
Deionized water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-methoxy-3-methylphenol in glacial acetic acid.
-
First Oxidation: Cool the solution in an ice bath. Slowly add a solution of hydrogen peroxide in acetic acid via the dropping funnel, maintaining the internal temperature below 20 °C. After the addition is complete, allow the reaction to stir at room temperature for the specified time.
-
Quenching Excess Peroxide: Cool the reaction mixture again in an ice bath. Slowly add a solution of sodium metabisulfite in water to quench the excess hydrogen peroxide.
-
Second Oxidation: To the same reaction mixture, slowly add concentrated nitric acid via the dropping funnel, keeping the temperature below 30 °C. After the addition, let the reaction stir at room temperature until completion (monitor by TLC).
-
Work-up: Pour the reaction mixture into a separatory funnel containing cold water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallization: Recrystallize the crude solid from a mixture of ethyl acetate and heptane to yield pure 2-methoxy-3-methyl-benzoquinone as a yellow crystalline solid.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the telescoped synthesis of 2-methoxy-3-methyl-benzoquinone.
Troubleshooting Guide
Caption: A decision tree for troubleshooting low yield or impurity issues.
References
- 1. Efficient and green telescoped process to 2-methoxy-3-methyl-[1,4]benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of benzoquinone compounds by a microdroplet-accelerated retro-Diels–Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of benzoquinone compounds by a microdroplet-accelerated retro-Diels–Alder reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Methoxy-3-methylphenol | 18102-31-3 | Benchchem [benchchem.com]
- 10. Phenol, 2-methoxy-3-methyl- [webbook.nist.gov]
Benzoquinone Synthesis Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of benzoquinone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for benzoquinone synthesis?
A1: Benzoquinones are typically prepared by the oxidation of aromatic compounds with hydroxyl or amino groups in the ortho or para positions.[1] The most common laboratory-scale precursor is hydroquinone, which is readily oxidized to 1,4-benzoquinone.[1][2] Other starting materials include p-aminophenol and p-phenylenediamine.[1] Industrially, particularly where environmental regulations may be less stringent, benzoquinone has been prepared by the oxidation of aniline.[2][3]
Q2: My p-benzoquinone sample has darkened over time. What is the cause?
A2: p-Benzoquinone can degrade and darken upon standing.[4] This discoloration is often due to the formation of quinhydrone, a dark green 1:1 charge-transfer complex formed between benzoquinone and its reduction product, hydroquinone.[2][5][6] Hydroquinone is a common impurity in benzoquinone samples.[6] The product should be stored in tightly-closed glass containers, as it can degrade and stain polyethylene containers.[7]
Q3: Is p-benzoquinone stable in acidic or basic conditions?
A3: No, p-benzoquinone is sensitive to both strong mineral acids and alkalis. These conditions can lead to condensation and decomposition of the compound.[2][7] Certain oxidation reactions are also highly pH-sensitive; for instance, the oxidation of hydroquinone by molecular oxygen requires an alkaline pH to proceed effectively.[8]
Q4: What safety precautions should be taken when working with p-benzoquinone?
A4: p-Benzoquinone is a hazardous chemical. It forms bright-yellow crystals with a characteristic irritating odor.[2] The vapors are irritating to the eyes and respiratory system, and it is recommended to handle the compound in a well-ventilated fume hood.[7] It can sublime even at room temperature, increasing the risk of airborne exposure.[4][7] Skin contact can cause dark brown staining, redness, and in severe cases, localized tissue necrosis.[2][7]
Troubleshooting Guides
Problem 1: Low Reaction Yield
Q: I am getting a very low yield in my hydroquinone oxidation reaction. What are the potential causes and solutions?
A: Low yields in benzoquinone synthesis can stem from several factors related to reaction conditions and work-up procedures.
-
Incomplete Reaction: Ensure the reaction has gone to completion. The formation of a greenish-black quinhydrone intermediate is common, which should convert to the yellow quinone product with sufficient reaction time.[9][10]
-
Temperature Control: Overheating can cause decomposition. Many protocols specify strict temperature control. For instance, in oxidation with chromium trioxide, the temperature should be maintained below 10°C.[9][10] For sodium chlorate oxidation, the temperature should not exceed 40°C.[9][10]
-
Incorrect pH: For certain oxidation methods, pH is critical. The oxidation of hydroquinone with molecular oxygen is highly sensitive to pH and proceeds efficiently only in an alkaline medium.[8]
-
Product Loss During Work-up: Benzoquinone is volatile and sublimes readily, especially when drying.[2][9] Avoid prolonged drying or drying at elevated temperatures. It is best to spread the filtered crystals on filter paper to air-dry or use a desiccator over calcium chloride.[9]
-
Sub-optimal Reagents: The quality of the oxidizing agent can impact the yield. For example, in manganese dioxide oxidations, commercial precipitated MnO₂ has been reported to be more effective than activated MnO₂.[10]
Below is a summary of reported yields for different common laboratory oxidation methods.
| Oxidizing Agent | Starting Material | Reported Yield | Reference |
| Chromium Trioxide | Hydroquinone | 66% | [9][10] |
| Sodium Chlorate / V₂O₅ | Hydroquinone | 83% | [9][10] |
| Potassium Bromate / H₂SO₄ | Hydroquinone | ~71% | [11] |
Problem 2: Product is Dark Green, Brown, or Black
Q: My final benzoquinone product is not a bright yellow color. It's dark and looks impure. How can I fix this?
A: A dark-colored product is a very common issue and almost always indicates the presence of impurities, primarily quinhydrone.
-
Cause: The dark color is typically due to the formation of quinhydrone, a 1:1 complex of benzoquinone and hydroquinone.[2][5] This can happen if the oxidation of hydroquinone is incomplete or if some of the benzoquinone product is reduced back to hydroquinone during work-up.
-
Solution - Purification: Several methods can be used to remove quinhydrone and other impurities to obtain pure, bright yellow benzoquinone crystals.
-
Recrystallization: This is a common and effective method. Solvents like high-boiling petroleum ether (100-120°C) or methanol can be used.[5] For petroleum ether, a ratio of about 30-35 ml per gram of crude product is suggested.[5]
-
Sublimation: Benzoquinone sublimes when heated near its melting point (115°C) at atmospheric pressure.[2] This is an excellent method for purification, as it effectively separates the volatile quinone from non-volatile impurities like quinhydrone and polymeric tars.[9][12]
-
Steam Distillation: This technique can be used to purify crude benzoquinone. The quinone co-distills with steam and can be collected in the receiver.[3][9] However, condensation of the solid quinone in the condenser can sometimes pose a challenge by forming an insulating layer.[3]
-
The workflow below illustrates the troubleshooting process for a discolored product.
Caption: Troubleshooting workflow for purifying discolored p-benzoquinone.
Problem 3: Difficulty with Product Isolation and Purification
Q: I'm having trouble isolating my benzoquinone product. Solvent extraction forms an emulsion, and the crude product is a sticky tar.
A: Isolation and purification can be challenging due to the physical properties of benzoquinone and the nature of the side products.
-
Emulsion during Extraction: Emulsion formation is a known problem when attempting to extract benzoquinone from aqueous reaction mixtures with organic solvents.[3]
-
Gooey/Tarry Residue: The formation of a viscous, tar-like residue can occur, especially with older or impure starting materials.[5] This makes purification by recrystallization difficult.
-
Product Loss on Condenser: During steam distillation, solid benzoquinone can condense on the cooling surfaces of the condenser, creating an insulating layer that reduces efficiency.[3] Using a wider condenser or carefully monitoring the steam rate may help mitigate this issue.
Experimental Protocols
Protocol 1: Oxidation of Hydroquinone with Chromium Trioxide
This protocol is adapted from established laboratory procedures.[9][10]
-
Preparation: Dissolve 33 g (0.33 mol) of hydroquinone in 150 ml of 60% acetic acid in a 600 ml beaker equipped with a mechanical stirrer. Cool the solution to below 5°C in an ice bath.
-
Oxidant Solution: In a separate flask, dissolve 42 g (0.42 mol) of chromium trioxide in 70 ml of water, then add 30 ml of glacial acetic acid.
-
Reaction: Slowly add the chromium trioxide solution to the stirred hydroquinone solution using a dropping funnel. The rate of addition should be controlled to ensure the reaction temperature does not rise above 10°C. This addition typically takes about 2 hours.
-
Isolation: Immediately after the addition is complete, filter the mixture under vacuum and wash the collected yellow crystals several times with 10 ml portions of ice-cold water.
-
Drying: Spread the product on filter paper to air-dry. Caution: Do not leave it to dry for an extended period, as the product will be lost through sublimation.[9]
-
Expected Outcome: Yield of approximately 21 g (66%) of bright yellow crystalline solid with a melting point of 115°C.[9][10]
General Synthesis and Purification Workflow
The diagram below outlines the general experimental workflow for benzoquinone synthesis from hydroquinone, highlighting key steps and potential issues.
Caption: General workflow for p-benzoquinone synthesis and purification.
References
- 1. organicreactions.org [organicreactions.org]
- 2. 1,4-Benzoquinone - Wikipedia [en.wikipedia.org]
- 3. US2144433A - Purification of benzoquinone - Google Patents [patents.google.com]
- 4. Quinone | C6H4O2 | CID 4650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - The purification of old p-Benzoquinone - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. reddit.com [reddit.com]
- 7. Benzoquinone - Sciencemadness Wiki [sciencemadness.org]
- 8. jetir.org [jetir.org]
- 9. Synthesis of para-Benzoquinone - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. p-benzoquinone synthesis , Hive Chemistry Discourse [chemistry.mdma.ch]
- 11. google.com [google.com]
- 12. youtube.com [youtube.com]
- 13. CN104761440A - Separation / purification method of p-benzoquinone compound - Google Patents [patents.google.com]
How to improve the solubility of 2-Methoxy-3-methyl-benzoquinone for bioassays
Welcome to the technical support center for 2-Methoxy-3-methyl-benzoquinone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in bioassays, with a particular focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is 2-Methoxy-3-methyl-benzoquinone and what are its potential applications?
A1: 2-Methoxy-3-methyl-benzoquinone is a quinone derivative. Quinones are a class of organic compounds that are of significant interest due to their diverse biological activities, including antioxidant, antimicrobial, and antitumor properties.[1] Structurally similar compounds, such as 2,3-Dimethoxy-5-methyl-p-benzoquinone (also known as Coenzyme Q0), have demonstrated anticancer activity by inducing apoptosis and modulating cell signaling pathways like the PI3K/Akt/mTOR pathway. Therefore, 2-Methoxy-3-methyl-benzoquinone is often investigated for its potential as a therapeutic agent.
Q2: I'm having trouble dissolving 2-Methoxy-3-methyl-benzoquinone for my bioassay. Is this a common issue?
A2: Yes, it is common for quinone-based compounds to exhibit poor solubility in aqueous solutions, which can pose a significant challenge for in vitro and in vivo assays. Many discovery compounds have low solubility, which can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).
Q3: What are the recommended solvents for creating a stock solution of 2-Methoxy-3-methyl-benzoquinone?
A3: For creating a high-concentration stock solution, Dimethyl sulfoxide (DMSO) is a widely used and effective solvent for both polar and nonpolar compounds. Based on data for the structurally similar compound 2,3-Dimethoxy-5-methyl-p-benzoquinone, high solubility can be achieved in DMSO (e.g., 100 mg/mL). Ethanol can also be used, though the solubility may be lower. The stock solution should be stored, aliquoted, at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Q4: How can I improve the solubility of 2-Methoxy-3-methyl-benzoquinone in my aqueous bioassay medium?
A4: Several strategies can be employed to enhance the solubility of poorly soluble compounds in aqueous media. These include the use of co-solvents, surfactants, and cyclodextrins. It is crucial to determine the maximum tolerated concentration of any solvent or excipient in your specific cell line or assay system to avoid confounding cytotoxic effects.
Troubleshooting Guides
Issue: Precipitation is observed when I add my DMSO stock solution to the aqueous cell culture medium.
This is a common problem when a compound that is highly soluble in a non-polar organic solvent is introduced into an aqueous environment.
Troubleshooting Steps:
-
Reduce the Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. If your current protocol results in a higher concentration, you may need to prepare a more diluted stock solution.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the culture medium. This gradual decrease in solvent concentration can sometimes prevent the compound from crashing out of solution.
-
Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the compound stock can sometimes help to keep the compound in solution.
-
Vortexing/Mixing: Ensure thorough and immediate mixing after adding the stock solution to the medium to facilitate rapid dispersion.
-
Use of Pluronic F-68: Adding a small amount of Pluronic F-68, a non-ionic surfactant, to the medium can help to stabilize the compound and prevent precipitation. A final concentration of 0.01-0.1% is often effective.
Issue: I am seeing inconsistent or non-reproducible results in my bioassay.
Poor solubility can lead to inaccurate and variable concentrations of the test compound in your assay, resulting in poor data quality.
Troubleshooting Steps:
-
Confirm Solubility at Working Concentration: Before conducting a full experiment, perform a simple solubility test. Prepare your final dilution of 2-Methoxy-3-methyl-benzoquinone in the bioassay buffer and visually inspect for any signs of precipitation or cloudiness over the time course of your experiment.
-
Sonication: After preparing the final dilution, brief sonication in a water bath can help to break up any small, unseen aggregates and ensure a more homogenous solution.
-
Use of Co-solvents: If DMSO alone is not sufficient, a combination of co-solvents might be more effective. For example, a mixture of DMSO and polyethylene glycol (PEG) can sometimes improve solubility.
-
Consider Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 2-Methoxy-3-methyl-benzoquinone in DMSO
Materials:
-
2-Methoxy-3-methyl-benzoquinone (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out an appropriate amount of 2-Methoxy-3-methyl-benzoquinone. For a 10 mM stock solution, this will be approximately 1.52 mg per 1 mL of DMSO (Molecular Weight: 152.15 g/mol ).
-
Add the appropriate volume of DMSO to the powder in a sterile microcentrifuge tube.
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM stock solution of 2-Methoxy-3-methyl-benzoquinone in DMSO
-
Pre-warmed (37°C) cell culture medium
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution from a 10 mM stock, you can perform a 1:100 dilution.
-
When adding the stock solution to the medium, pipette up and down gently but thoroughly to ensure rapid and complete mixing.
-
Use the freshly prepared working solutions immediately for your bioassay.
Data Presentation
Table 1: Solubility of 2,3-Dimethoxy-5-methyl-p-benzoquinone (a structural analog) in Various Solvents
| Solvent | Solubility |
| DMSO | 100 mg/mL |
| DMF | 100 mg/mL |
| Ethanol | 5 mg/mL |
| PBS (pH 7.2) | 0.2 mg/mL |
Data for 2,3-Dimethoxy-5-methyl-p-benzoquinone can serve as a useful reference for estimating the solubility of 2-Methoxy-3-methyl-benzoquinone.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, which is a key pathway in cell growth, proliferation, and survival, and is known to be modulated by structurally similar quinone compounds.
Caption: PI3K/Akt/mTOR Signaling Pathway.
Experimental Workflow
The following diagram outlines a general workflow for preparing and testing a poorly soluble compound like 2-Methoxy-3-methyl-benzoquinone in a cell-based bioassay.
Caption: Workflow for Bioassay with a Poorly Soluble Compound.
References
Technical Support Center: Synthesis of 2-Methoxy-3-methyl-benzoquinone
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for the synthesis of 2-Methoxy-3-methyl-benzoquinone.
Frequently Asked Questions (FAQs)
Q1: What is the most current and environmentally friendly method for synthesizing 2-Methoxy-3-methyl-benzoquinone?
A1: The most current and preferred method is a high-yielding (95%), "telescoped" process that utilizes hydrogen peroxide (H₂O₂) and nitric acid (HNO₃) as oxidants in an acetic acid (CH₃COOH) medium.[1][2][3] This method is considered a green chemistry alternative to older protocols that use hazardous and carcinogenic reagents like sodium dichromate (Na₂Cr₂O₇).[1][3]
Q2: What is a "telescoped process" in this context?
A2: A telescoped process, also known as a one-pot synthesis, combines multiple reaction steps into a single reaction vessel without isolating the intermediate products.[2][3] For the synthesis of 2-Methoxy-3-methyl-benzoquinone, this involves:
-
Oxidation of the starting material with hydrogen peroxide in the presence of an acid catalyst.
-
Elimination of excess hydrogen peroxide.
-
Further oxidation with concentrated nitric acid to yield the final product.[2]
Q3: What is a common starting material for the green synthesis of 2-Methoxy-3-methyl-benzoquinone?
A3: A common and commercially available starting material for this synthesis is 1,3-dimethoxy-2-methyl benzene.[2]
Q4: What are the primary safety concerns when synthesizing 2-Methoxy-3-methyl-benzoquinone?
A4: When using the greener telescoped process, the primary safety concerns involve the handling of concentrated nitric acid, which is highly corrosive, and hydrogen peroxide, which is a strong oxidizer. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood. Older methods involving chromium salts present a significant carcinogenic risk.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Suboptimal Acid Catalyst: The choice of Brønsted acid catalyst significantly impacts the reaction yield and selectivity.[2][3] | For the oxidation of 1,3-dimethoxy-2-methyl benzene, p-Toluenesulfonic acid (pTSA) has been shown to give high yields of the intermediate product, while solid acids like Nafion 117 may result in lower yields but higher selectivity for the final benzoquinone.[2][3] Refer to the data table below to select the appropriate catalyst for your desired outcome. |
| Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. | Ensure the reaction is heated to the recommended temperature (e.g., 75°C) and allowed to proceed for the specified time (15-180 minutes, depending on the catalyst).[2] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). | |
| Decomposition of Product: The desired benzoquinone product may be susceptible to decomposition under certain conditions.[2] | Avoid prolonged reaction times at elevated temperatures. Once the reaction is complete, proceed with the workup and purification steps promptly. | |
| Formation of Side Products | Incorrect Stoichiometry: An incorrect ratio of reactants, particularly the oxidizing agents, can lead to the formation of undesired byproducts. | Carefully measure and control the molar equivalents of hydrogen peroxide and nitric acid as specified in the protocol. |
| Over-oxidation or Under-oxidation: The reaction conditions may favor the formation of partially oxidized intermediates or over-oxidized products. | Optimize the reaction time and temperature. The use of a two-stage oxidation process (H₂O₂ followed by HNO₃) helps to control the reaction and minimize side products.[2] | |
| Difficulty in Product Purification | Presence of Unreacted Starting Material or Intermediates: If the reaction did not go to completion, the crude product will be a mixture. | Utilize column chromatography for purification. The choice of solvent system will depend on the polarity of the components in the mixture. |
| Residual Acid Catalyst: The acid catalyst may be carried through to the final product. | During the workup, perform aqueous washes to remove any residual acid. For example, washing with a saturated sodium bicarbonate (NaHCO₃) solution can neutralize and remove acidic components. |
Data Presentation
Table 1: Effect of Different Brønsted Acid Catalysts on the Oxidation of 1,3-dimethoxy-2-methyl benzene [2][3]
| Catalyst | Reaction Time (min) | Conversion (%) | Selectivity for Intermediate Phenol (%) | Selectivity for 2-Methoxy-3-methyl-benzoquinone (%) |
| pTSA | 15 | >99 | >99 | <1 |
| Nafion 117 | 180 | 12 | ~0 | ~100 |
| Amberlyst 15 | 15 | 85 | 95 | 5 |
| CF₃COOH | 15 | >99 | 85 | 15 |
Experimental Protocols
Key Experiment: Green Telescoped Synthesis of 2-Methoxy-3-methyl-benzoquinone [2]
Materials:
-
1,3-dimethoxy-2-methyl benzene
-
Glacial Acetic Acid (CH₃COOH)
-
Brønsted Acid Catalyst (e.g., p-Toluenesulfonic acid)
-
30% Hydrogen Peroxide (H₂O₂)
-
Sodium Metabisulfite (Na₂S₂O₅)
-
Concentrated Nitric Acid (HNO₃)
Procedure:
-
Dissolve 1,3-dimethoxy-2-methyl benzene (3 mmol, 0.456 g) in glacial acetic acid (3 mL).
-
Add the Brønsted acid catalyst (0.3 mmol).
-
Add 30% hydrogen peroxide (6 mmol, 0.65 mL).
-
Heat the reaction mixture to 75°C for a period of 15-180 minutes, monitoring the reaction progress.
-
After the initial oxidation, cool the reaction mixture and carefully add sodium metabisulfite to quench any excess hydrogen peroxide.
-
Slowly add concentrated nitric acid to the reaction mixture to complete the oxidation to the desired benzoquinone.
-
Upon completion of the reaction, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain 2-Methoxy-3-methyl-benzoquinone.
Mandatory Visualization
Caption: Experimental workflow for the green telescoped synthesis.
References
Technical Support Center: Synthesis of 2-Methoxy-3-methyl-benzoquinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 2-Methoxy-3-methyl-benzoquinone, a crucial building block for various biologically active compounds.[1]
Troubleshooting Guide
This guide addresses common issues that can lead to low yields and impurities during the synthesis of 2-Methoxy-3-methyl-benzoquinone.
Problem 1: Low Overall Yield in the Telescoped Oxidation Process
Question: We are using the telescoped process with H₂O₂ and HNO₃ from 2,6-dimethoxytoluene but are consistently obtaining yields lower than the reported 95%. What are the likely causes and solutions?
Answer: The telescoped process is a high-yielding method, but its success is sensitive to several parameters. Here are the primary factors that could be responsible for low yields:
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Incomplete Initial Oxidation: The first step, the oxidation with hydrogen peroxide catalyzed by an acid, is critical. Insufficient reaction time or improper temperature control can lead to incomplete conversion of the starting material.
-
Suboptimal Acid Catalyst: The choice of acid catalyst significantly impacts the selectivity and yield. While various acids can be used, nitric acid as the catalyst in the initial step has been shown to be effective.[1][2] Using a less effective catalyst, such as certain solid acids like Nafion 117, can result in very low yields (around 12%), although with high selectivity for the desired benzoquinone.[1][2]
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Side Reactions: The formation of byproducts, particularly nitro compounds, can be a significant issue, especially during the nitric acid oxidation step.[1] This is often exacerbated by incorrect reaction temperatures.
-
Decomposition of the Product: Benzoquinones can be sensitive to strong acids and bases, leading to decomposition.[3] Prolonged exposure to the reaction conditions can degrade the final product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in the telescoped process.
Problem 2: Poor Selectivity and Multiple Products
Question: Our synthesis is yielding a mixture of products, including the desired 2-Methoxy-3-methyl-benzoquinone and other isomers or byproducts. How can we improve the selectivity?
Answer: Poor selectivity often points to issues with the choice of reagents and reaction conditions.
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Oxidizing Agent: Traditional methods using strong, less selective oxidants like sodium dichromate (Na₂Cr₂O₇) can sometimes lead to over-oxidation or side reactions, although they are known for high selectivity in certain cases.[1] The combination of H₂O₂ and HNO₃ in the telescoped process is designed for high selectivity.[2][4]
-
Starting Material and Reaction Path: The choice of starting material dictates the potential for isomeric products. For instance, starting from 2-methyl-1,4-benzoquinone involves a nucleophilic addition of a methoxy group, and controlling the regioselectivity is key.[5]
-
Reaction Temperature: As mentioned, temperature plays a crucial role in controlling side reactions. For example, in the telescoped process, conducting the nitric acid addition at a slightly elevated temperature (e.g., 20°C) followed by oxidation at 35°C can yield excellent results, whereas higher temperatures can lead to poor selectivity.[1]
Logical Relationship Diagram for Improving Selectivity:
Caption: Factors influencing selectivity in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-Methoxy-3-methyl-benzoquinone and their typical yields?
A1: Several synthetic routes have been reported. The table below summarizes the most common ones.
| Starting Material | Key Reagents/Process | Reported Yield | Reference |
| 2,6-Dimethoxytoluene | Telescoped process with H₂O₂ and HNO₃ | 95% | [1][2][4] |
| 3,4,5-Trimethoxytoluene | Vilsmeier reaction, then oxidation with H₂O₂ and dichromate | >80% | [6] |
| 2-Methyl-1,4-benzoquinone | Nucleophilic addition with MeOH and ZnCl₂ | 6.92% | [5] |
| 2,4-Dimethoxy-3-methyl-phenol | Oxidation with concentrated nitric acid | Quantitative | [2] |
Q2: My reaction with sodium dichromate is giving a low yield. What could be the problem?
A2: While often effective, the dichromate oxidation can be problematic. Potential issues include:
-
Incomplete reaction: Ensure you are using the correct stoichiometry and that the reaction goes to completion.
-
Product degradation: The harsh conditions can sometimes lead to degradation of the desired quinone.
-
Purification difficulties: The chromium salts produced can complicate the workup and purification, leading to product loss. The "telescoped" process using H₂O₂ and HNO₃ was developed as a greener and often higher-yielding alternative to the dichromate method.[1][4]
Q3: Are there any "green" or more environmentally friendly methods for this synthesis?
A3: Yes. The "telescoped process" developed by Bjørsvik and colleagues is explicitly presented as a green and environmentally benign alternative to methods using carcinogenic Cr(VI) salts like sodium dichromate.[1][4] This process uses hydrogen peroxide and nitric acid as oxidants and acetic acid as the reaction medium.[1]
Q4: How can I purify the final 2-Methoxy-3-methyl-benzoquinone product effectively?
A4: Purification methods will depend on the scale of your reaction and the impurities present. Common techniques include:
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Recrystallization: This is a standard method for purifying solid organic compounds. A suitable solvent system needs to be determined empirically, but solvents like ethanol or petroleum ether have been mentioned in related syntheses.[6]
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography is a powerful tool.
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Sublimation: Benzoquinones are known to sublime, which can be an effective purification method for removing non-volatile impurities.[3]
Experimental Protocols
1. High-Yield Telescoped Process from 2,6-Dimethoxytoluene
This protocol is adapted from the high-yielding, green process.[1][2]
Experimental Workflow Diagram:
Caption: Workflow for the telescoped synthesis of 2-Methoxy-3-methyl-benzoquinone.
Methodology:
-
Step 1: Initial Oxidation: Dissolve 2,6-dimethoxytoluene in acetic acid. Add the acid catalyst (e.g., nitric acid) followed by the dropwise addition of hydrogen peroxide (30%). Heat the mixture to 75°C for a specified period (e.g., 15-180 minutes) to form the intermediate phenol.[2]
-
Step 2: Quenching: After the initial oxidation is complete, cool the reaction mixture and add a quenching agent like sodium metabisulfite to eliminate any excess oxidant.[2]
-
Step 3: Final Oxidation: Carefully add concentrated nitric acid to the mixture. Maintain the reaction temperature at 35°C for approximately 4 hours. This step oxidizes the intermediate phenol to the final 2-Methoxy-3-methyl-benzoquinone.[1][2]
-
Workup and Purification: After the reaction is complete, the product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate), followed by washing and solvent removal. Further purification can be achieved by recrystallization or chromatography.
2. Synthesis from 3,4,5-Trimethoxytoluene
This method involves a Vilsmeier reaction followed by oxidation.[6]
Methodology:
-
Vilsmeier Reaction: React 3,4,5-trimethoxytoluene with phosphorus oxychloride and N,N-dimethylformamide (DMF) to introduce an aldehyde group onto the benzene ring.
-
Oxidation to Phenol: The resulting aldehyde is then oxidized to a phenol at room temperature using hydrogen peroxide with a small amount of an organic acid as a catalyst.
-
Final Oxidation to Quinone: Without isolating the intermediate phenol, further oxidation is carried out using a dichromate salt to yield 2,3-dimethoxy-5-methyl-1,4-benzoquinone, a related compound. A similar principle could be adapted for the target molecule. The total yield for the related quinone is reported to be greater than 80%.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,4-Benzoquinone - Wikipedia [en.wikipedia.org]
- 4. Efficient and green telescoped process to 2-methoxy-3-methyl-[1,4]benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN1261401C - The preparation method of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (I) - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Methoxy-3-methyl-benzoquinone by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-methoxy-3-methyl-benzoquinone using chromatographic techniques.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic purification of 2-methoxy-3-methyl-benzoquinone.
Issue 1: Poor Separation or No Separation on Thin-Layer Chromatography (TLC)
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the solvent system may be too high or too low. For 2-methoxy-3-methyl-benzoquinone on silica gel, a good starting point is a mixture of a non-polar and a polar solvent. A reported system for a similar compound gave an Rf of 0.6 with benzene-methanol (9:1)[1]. Experiment with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to achieve an optimal Rf value between 0.3 and 0.5 for good separation in column chromatography. |
| Sample Overloading | Applying too much sample to the TLC plate can lead to broad, streaking spots. Ensure the sample is sufficiently diluted and apply a small spot using a capillary tube. |
| Co-eluting Impurities | The crude sample may contain impurities with similar polarity to the target compound. Consider a preliminary purification step, such as liquid-liquid extraction, before chromatography. |
| Compound Degradation on Silica Gel | Benzoquinones can be sensitive to the acidic nature of silica gel. If streaking or the appearance of new spots is observed over time, consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the solvent system) or an alternative stationary phase like alumina. |
Issue 2: The Compound is Stuck on the Column or Elutes Too Slowly
| Possible Cause | Recommended Solution |
| Solvent System is Not Polar Enough | If the compound is not moving down the column, the polarity of the eluent is too low. Gradually increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). |
| Strong Interaction with Silica Gel | The methoxy and carbonyl groups of the benzoquinone can interact strongly with the silanol groups of the silica gel. If increasing solvent polarity does not resolve the issue, consider switching to a less acidic stationary phase like neutral alumina. |
| Incomplete Dissolution of the Sample | If the sample was not fully dissolved before loading onto the column, it may precipitate at the top of the column. Ensure complete dissolution in a minimal amount of a suitable solvent before loading. Dry loading the sample onto a small amount of silica gel can also be an effective alternative. |
Issue 3: The Compound Elutes Too Quickly
| Possible Cause | Recommended Solution |
| Solvent System is Too Polar | If the compound elutes with the solvent front (Rf close to 1), the mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate system). |
| Cracks or Channels in the Column Packing | Improperly packed columns can lead to channeling, where the solvent and sample bypass the stationary phase. Ensure the column is packed uniformly and the silica bed is not disturbed after packing. |
Issue 4: Tailing or Broad Peaks in HPLC
| Possible Cause | Recommended Solution |
| Secondary Interactions with the Stationary Phase | Residual silanol groups on C18 columns can interact with the polar groups of the benzoquinone, causing peak tailing. Use a modern, end-capped C18 column or add a small amount of a competing agent like trifluoroacetic acid (TFA) to the mobile phase. |
| Column Overload | Injecting too much sample can lead to peak broadening and tailing. Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of impurities and the surface of the stationary phase. For a related compound, 4-methoxyphenol, a mobile phase containing acetonitrile, water, and sulfuric acid was used[2]. Buffering the mobile phase may improve peak shape. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of 2-methoxy-3-methyl-benzoquinone?
A good starting point for TLC on silica gel is a mixture of hexane and ethyl acetate. You can start with a ratio of 8:2 (v/v) and adjust the polarity based on the resulting Rf value. An Rf value between 0.3 and 0.5 is generally ideal for subsequent column chromatography. A reported solvent system for a similar methoxy-methyl-benzoquinone derivative is benzene-methanol (9:1), which yielded an Rf of 0.6[1].
Q2: How can I perform column chromatography to purify 2-methoxy-3-methyl-benzoquinone?
Based on successful separations of related natural products, a gradient elution on a silica gel column is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. For instance, you can begin with 100% hexane and incrementally increase the ethyl acetate concentration to 10%, 20%, and so on, while collecting fractions and monitoring them by TLC.
Q3: Is 2-methoxy-3-methyl-benzoquinone stable on silica gel?
Some quinone compounds can be sensitive to the acidic nature of silica gel and may degrade during chromatography. It is advisable to perform a preliminary stability test by spotting the compound on a TLC plate and letting it sit for a few hours before developing. If degradation is observed (streaking or appearance of new spots), consider using deactivated silica gel or an alternative stationary phase like neutral alumina.
Q4: What are the recommended HPLC conditions for the analysis and purification of 2-methoxy-3-methyl-benzoquinone?
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Monitoring Purification
-
Plate Preparation: Use a silica gel 60 F254 TLC plate.
-
Sample Application: Dissolve a small amount of the crude or partially purified 2-methoxy-3-methyl-benzoquinone in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, apply a small spot of the solution onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated mobile phase of hexane:ethyl acetate (e.g., 8:2 v/v).
-
Visualization: After the solvent front has reached the top of the plate, remove the plate and let it dry. Visualize the spots under UV light (254 nm). The 2-methoxy-3-methyl-benzoquinone should appear as a dark spot.
Protocol 2: Column Chromatography for Purification
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a glass column of appropriate size.
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Sample Loading: Dissolve the crude 2-methoxy-3-methyl-benzoquinone in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., 2%, 5%, 10%, 20% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL).
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Analysis: Analyze the collected fractions by TLC to identify those containing the pure 2-methoxy-3-methyl-benzoquinone.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: High-Performance Liquid Chromatography (HPLC) - Method Development Starting Point
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: Start with a linear gradient, for example: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 260 nm (based on the benzoquinone chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Quantitative Data Summary
| Parameter | Value/Range | Chromatographic Method | Notes |
| Rf Value | ~0.6 | TLC (Silica Gel) | With benzene:methanol (9:1) for a similar compound[1]. |
| Mobile Phase (Column) | Hexane:Ethyl Acetate Gradient | Column Chromatography (Silica Gel) | Start with low polarity and gradually increase. |
| Mobile Phase (HPLC) | Acetonitrile:Water with 0.1% Formic Acid | HPLC (C18) | Gradient elution is recommended for initial method development. |
| Detection Wavelength | ~260 nm | HPLC | Based on the UV absorbance of the benzoquinone structure. |
Visualizations
Caption: Experimental workflow for the purification of 2-methoxy-3-methyl-benzoquinone.
Caption: Troubleshooting decision tree for column chromatography purification.
References
Technical Support Center: Purification of Synthetic 2-Methoxy-3-methyl-benzoquinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic 2-Methoxy-3-methyl-benzoquinone.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Q1: My final product is an oil or a low-melting solid, not the expected crystalline material. What could be the issue?
A1: This is a common issue that can arise from several factors:
-
Presence of Impurities: The most likely cause is the presence of unreacted starting materials or byproducts that depress the melting point of the final product. The primary starting material, 2-methoxy-3-methylphenol, is a common impurity.
-
Residual Solvent: Incomplete removal of the reaction or extraction solvent can lead to an oily or semi-solid product. Ensure that the product is thoroughly dried under vacuum.
-
Incorrect Solvent for Recrystallization: The chosen solvent may not be ideal for inducing crystallization of 2-Methoxy-3-methyl-benzoquinone. Experiment with different solvent systems.
Q2: After purification, my product is still colored (e.g., brown or dark yellow) instead of the expected bright yellow. How can I remove the colored impurities?
A2: Colored impurities are common in quinone chemistry and often arise from oxidation byproducts or polymeric materials.
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your product.
-
Column Chromatography: If recrystallization is ineffective, column chromatography over silica gel is a highly effective method for separating colored impurities from the desired product.
-
Washing: Washing the crude product with a non-polar solvent like hexane or petroleum ether can sometimes remove colored, less polar impurities.
Q3: My yield is significantly lower than expected after purification. What are the potential causes and how can I improve it?
A3: Low recovery can be frustrating. Here are some potential reasons and solutions:
-
Product Loss During Extraction: Ensure efficient extraction from the aqueous reaction mixture by performing multiple extractions with an appropriate organic solvent like ethyl acetate. Check the pH of the aqueous layer to ensure the product is in its neutral form for optimal partitioning into the organic phase.
-
Inappropriate Recrystallization Solvent: If the product is too soluble in the recrystallization solvent at room temperature or when cold, you will have significant losses. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Premature Crystallization During Hot Filtration: If the product crystallizes on the filter paper during the hot filtration step of recrystallization, you will lose a significant amount of material. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.
-
Adsorption onto Glassware: Quinones can sometimes adsorb to glass surfaces. Rinsing all glassware with the purification solvent can help recover some of the lost product.
Q4: I am unsure which purification method to choose: recrystallization or column chromatography. What are the advantages and disadvantages of each?
A4: The choice of purification method depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization: This is an excellent technique for large-scale purifications where the impurities have significantly different solubilities from the product in a particular solvent. It is generally less time-consuming and uses less solvent than chromatography. However, it may not be effective for removing impurities with similar solubility profiles to the product.
-
Column Chromatography: This method offers a much higher degree of separation and is ideal for removing impurities that are difficult to separate by recrystallization. It is the preferred method for achieving very high purity, especially on a smaller scale. The main disadvantages are that it is more time-consuming, requires larger volumes of solvent, and can lead to some product loss on the column.
Data Presentation
The following table summarizes key quantitative data for 2-Methoxy-3-methyl-benzoquinone and a common impurity. This information is crucial for planning purification strategies and assessing product purity.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 2-Methoxy-3-methyl-benzoquinone | 152.15 | Not available | Not available | Soluble in ethanol, ethyl acetate, acetone, and chloroform. Sparingly soluble in hexane and petroleum ether. |
| 2-methoxy-3-methylphenol | 138.16 | Not available | 217.8 at 760 mmHg | Soluble in common organic solvents. |
Experimental Protocols
Below are detailed methodologies for the purification of 2-Methoxy-3-methyl-benzoquinone.
Protocol 1: Purification by Recrystallization
This protocol is suitable for purifying larger quantities of the product where the main impurities are starting materials.
Materials:
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Crude 2-Methoxy-3-methyl-benzoquinone
-
Ethanol (95%)
-
Hexane or Petroleum Ether
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude 2-Methoxy-3-methyl-benzoquinone in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The ideal solvent ratio is one where the compound is sparingly soluble at room temperature but dissolves readily upon heating.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) to the hot solution. Swirl the flask and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal and any insoluble impurities. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol, followed by a wash with cold hexane or petroleum ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
This protocol is recommended for achieving high purity, especially for smaller-scale reactions or when recrystallization is ineffective.
Materials:
-
Crude 2-Methoxy-3-methyl-benzoquinone
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Mobile Phase Selection: Determine an appropriate mobile phase (eluent) by running TLC plates of the crude material. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give the product an Rf value of approximately 0.3. A common mobile phase for benzoquinones is a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate in hexane and gradually increasing the polarity).
-
Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase. Ensure the silica gel bed is well-compacted and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and load it carefully onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes. Monitor the separation by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under vacuum to remove any remaining solvent.
Mandatory Visualization
Troubleshooting Workflow for Purification
The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of 2-Methoxy-3-methyl-benzoquinone.
Caption: Troubleshooting workflow for purification issues.
General Purification Workflow
This diagram outlines the general experimental workflow for purifying synthetic 2-Methoxy-3-methyl-benzoquinone.
Caption: General experimental purification workflow.
Side product formation in the synthesis of 2-Methoxy-3-methyl-benzoquinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-3-methyl-benzoquinone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 2-Methoxy-3-methyl-benzoquinone, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Oxidizing Agent: The oxidizing agent (e.g., Fremy's salt, sodium dichromate, H₂O₂/HNO₃) may have degraded. 2. Incorrect Reaction Temperature: The optimal temperature for the oxidation reaction was not maintained. 3. Suboptimal pH: The reaction medium does not have the appropriate pH for the chosen oxidant. 4. Poor Quality Starting Material: The precursor (e.g., 2-methoxy-3-methylphenol or 2,3-dimethoxytoluene) is impure. | 1. Use a fresh batch of the oxidizing agent or test its activity on a known standard. 2. Carefully monitor and control the reaction temperature using a temperature-controlled bath. 3. Adjust the pH of the reaction mixture as specified in the protocol for the specific oxidant. 4. Purify the starting material before use, for example by distillation or recrystallization. |
| Product is a Dark, Tarry, or Oily Substance | 1. Over-oxidation: The reaction was allowed to proceed for too long, or an excess of the oxidizing agent was used, leading to the formation of polymeric or ring-opened byproducts. 2. Presence of Quinhydrone Complex: The product is contaminated with the corresponding hydroquinone, forming a dark-colored charge-transfer complex.[1] 3. Side Reactions: Undesired side reactions, such as demethylation or hydroxylation, may be occurring. | 1. Reduce the reaction time and/or the stoichiometry of the oxidizing agent. Monitor the reaction progress closely using TLC or HPLC. 2. Wash the crude product with a reducing agent solution (e.g., sodium bisulfite) to convert the hydroquinone back to the quinone. Alternatively, purify by sublimation or recrystallization. 3. Modify the reaction conditions (e.g., temperature, solvent, catalyst) to disfavor side reactions. Consider using a more selective oxidizing agent like Fremy's salt. |
| Product Contaminated with Starting Material | 1. Incomplete Reaction: The reaction was not allowed to proceed to completion. 2. Insufficient Oxidizing Agent: An insufficient amount of the oxidizing agent was used. | 1. Increase the reaction time and monitor for the disappearance of the starting material by TLC or HPLC. 2. Ensure the correct stoichiometry of the oxidizing agent is used. A slight excess may be necessary, but this should be optimized to avoid over-oxidation. |
| Formation of Multiple Spots on TLC/Peaks in HPLC | 1. Formation of Isomeric Byproducts: Depending on the starting material and reaction conditions, isomeric quinones or other substituted aromatic compounds may be formed. 2. Demethylation: Loss of the methoxy group can lead to the formation of hydroxylated or demethylated benzoquinones. 3. Ring Opening or Degradation: Harsh reaction conditions can lead to the formation of smaller, more polar byproducts. | 1. Optimize the reaction conditions for better selectivity. Purification by column chromatography may be necessary to separate isomers. 2. Use milder reaction conditions and a more selective oxidant. Protect sensitive functional groups if necessary. 3. Employ milder oxidants and lower reaction temperatures. Ensure the reaction is not exposed to strong light, which can promote degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-Methoxy-3-methyl-benzoquinone?
A1: The two most prevalent synthetic routes are:
-
Oxidation of 2-methoxy-3-methylphenol: This is a direct oxidation of the corresponding phenol. Common oxidizing agents for this transformation include Fremy's salt (potassium nitrosodisulfonate), sodium dichromate in acidic conditions, and greener alternatives like hydrogen peroxide with a nitric acid catalyst.[2][3]
-
Telescoped process from 2,3-dimethoxytoluene: This method involves a one-pot reaction sequence where 2,3-dimethoxytoluene is first oxidized to an intermediate phenol which is then further oxidized to the target benzoquinone. A reported green protocol for this utilizes hydrogen peroxide and nitric acid in acetic acid.[3][4]
Q2: My final product is a dark green or black solid, not the expected yellow-orange crystals. What is the cause and how can I fix it?
A2: A dark-colored product is often indicative of the presence of a quinhydrone complex.[1] This is a charge-transfer complex formed between the desired benzoquinone and its corresponding hydroquinone (2-methoxy-3-methyl-hydroquinone). The hydroquinone can be present as an unreacted starting material if you are starting from the hydroquinone, or as a result of over-reduction of the quinone during workup. To obtain the pure, colored product, you can try the following:
-
Purification by Sublimation: This is often an effective method for separating the volatile quinone from the less volatile hydroquinone and other impurities.
-
Recrystallization: Recrystallization from a suitable solvent can also help in removing the quinhydrone complex and other impurities.
-
Oxidative Workup: A final wash with a mild oxidizing agent during the workup can help to convert any residual hydroquinone back to the desired quinone.
Q3: What are the potential side products I should be aware of?
A3: Besides the quinhydrone complex, other potential side products include:
-
Over-oxidation products: Prolonged reaction times or excess oxidant can lead to the formation of more highly oxidized species, potentially including ring-opened products.
-
Demethylated products: The methoxy group can be susceptible to cleavage under certain reaction conditions, leading to the formation of hydroxylated benzoquinones.
-
Isomeric quinones: Depending on the starting material and the directing effects of the substituents, the formation of other isomeric quinones is a possibility, although the substitution pattern of 2-methoxy-3-methylphenol generally favors the desired product.
-
Unreacted starting material: Incomplete conversion will result in the presence of the starting phenol or dimethoxybenzene derivative.
Q4: Which analytical techniques are best for monitoring the reaction and assessing product purity?
A4: A combination of the following techniques is recommended:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot. It can also give a preliminary indication of the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress and the purity of the final product. A suitable method can separate the desired product from starting materials and major side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for identifying and quantifying any impurities that are present in significant amounts.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the desired product and to help identify the structures of unknown impurities.
Experimental Protocols
Protocol 1: Synthesis of 2-Methoxy-3-methyl-benzoquinone via Oxidation of 2-Methoxy-3-methylphenol with Fremy's Salt
This protocol is a general guideline and may require optimization.
Materials:
-
2-Methoxy-3-methylphenol
-
Potassium nitrosodisulfonate (Fremy's salt)
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 2-methoxy-3-methylphenol (1 equivalent) in a suitable solvent such as acetone or water.
-
Prepare a solution of Fremy's salt (2.2 equivalents) and NaH₂PO₄ (1.5 equivalents) in water.
-
Cool both solutions to 0 °C in an ice bath.
-
Slowly add the Fremy's salt solution to the stirred solution of the phenol over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-methoxy-3-methyl-benzoquinone as a yellow-orange solid.
Protocol 2: Green Telescoped Synthesis of 2-Methoxy-3-methyl-benzoquinone from 2,3-Dimethoxytoluene
This protocol is adapted from a literature procedure and emphasizes a more environmentally benign approach.[3][4]
Materials:
-
2,3-Dimethoxytoluene
-
Acetic acid (CH₃COOH)
-
Hydrogen peroxide (30% aqueous solution)
-
Nitric acid (concentrated)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2,3-dimethoxytoluene (1 equivalent) in acetic acid, add a catalytic amount of nitric acid.
-
Add hydrogen peroxide (2 equivalents) dropwise while maintaining the temperature at 75 °C.
-
Stir the reaction mixture at 75 °C and monitor the formation of the intermediate phenol by TLC or HPLC.
-
After the initial oxidation is complete, cool the mixture to room temperature and add a solution of sodium metabisulfite to quench the excess peroxide.
-
Add concentrated nitric acid (1.2 equivalents) to the reaction mixture and stir at room temperature until the oxidation to the quinone is complete (monitor by TLC/HPLC).
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methoxy-3-methyl-benzoquinone.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualizations
Caption: Synthetic routes to 2-Methoxy-3-methyl-benzoquinone.
Caption: Potential pathways for side product formation.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Stability-Indicating Assay for 2-Methoxy-3-methyl-benzoquinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the development and execution of a stability-indicating assay for 2-Methoxy-3-methyl-benzoquinone. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process, presented in a question-and-answer format.
High-Performance Liquid Chromatography (HPLC) Method Development & Analysis
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I observing poor peak shape (e.g., tailing or fronting) for the 2-Methoxy-3-methyl-benzoquinone peak? | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Secondary Interactions: Silanol groups on the column interacting with the analyte. 3. Inappropriate Mobile Phase pH: The pH is close to the pKa of the analyte. 4. Column Contamination or Degradation: Buildup of contaminants or loss of stationary phase. | 1. Reduce the injection concentration or volume. 2. Use a column with end-capping or add a competitive amine (e.g., triethylamine) to the mobile phase. 3. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. 4. Flush the column with a strong solvent or replace the column if necessary. |
| My analyte peak is not well-resolved from degradation product peaks. What should I do? | 1. Suboptimal Mobile Phase Composition: The elution strength is not ideal for separation. 2. Inadequate Gradient Profile: The gradient slope is too steep. 3. Incorrect Column Chemistry: The stationary phase is not providing sufficient selectivity. | 1. Adjust the ratio of organic solvent to aqueous buffer. 2. Optimize the gradient to increase the separation window for closely eluting peaks. 3. Try a different column chemistry (e.g., a phenyl-hexyl or a different C18 column). |
| I am experiencing a drifting baseline in my chromatogram. What is the cause? | 1. Column Not Equilibrated: Insufficient time for the column to stabilize with the mobile phase. 2. Mobile Phase Inconsistency: Changes in the mobile phase composition over time. 3. Detector Fluctuation: Temperature changes or a failing lamp in the detector. | 1. Increase the column equilibration time before injection. 2. Prepare fresh mobile phase and ensure it is well-mixed. 3. Ensure the detector is thermostatted and check the lamp's performance. |
| The retention time of 2-Methoxy-3-methyl-benzoquinone is shifting between injections. Why is this happening? | 1. Inconsistent Mobile Phase Preparation: Variations in the composition of the mobile phase. 2. Fluctuations in Column Temperature: Lack of a column oven or inconsistent temperature control. 3. Pump Malfunction: Inconsistent flow rate from the HPLC pump. | 1. Prepare the mobile phase carefully and consistently. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Forced Degradation Studies
| Question | Possible Cause(s) | Suggested Solution(s) |
| I am not observing any degradation of 2-Methoxy-3-methyl-benzoquinone under my stress conditions. What should I do? | 1. Stress Conditions are Too Mild: The concentration of the stressor, temperature, or duration of exposure is insufficient. 2. Analyte is Highly Stable under the Tested Conditions. | 1. Increase the concentration of the acid, base, or oxidizing agent. Increase the temperature or prolong the exposure time.[1][2] 2. This is a valid result, but ensure a range of more strenuous conditions have been tested before concluding stability. |
| The degradation is too extensive, and I cannot quantify the parent peak. How can I control the degradation? | 1. Stress Conditions are Too Harsh: The concentration of the stressor, temperature, or duration is excessive. | 1. Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time to achieve a target degradation of 5-20%.[3] |
| I am seeing many small, poorly resolved peaks after degradation. How can I improve the chromatography? | 1. Complex Degradation Pathway: Multiple degradation products are being formed. 2. Suboptimal HPLC Method: The method is not capable of separating all the degradation products. | 1. This is expected in some cases. Focus on resolving the major degradation products. 2. Re-optimize the HPLC method, particularly the gradient profile, to improve the resolution of the degradation peaks. |
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating assay method?
A stability-indicating assay is an analytical procedure used to quantify a drug substance in the presence of its degradation products, impurities, and excipients. The method must be able to separate the parent drug from all potential interfering substances, ensuring that the measured analyte is only the intact drug.[4][5]
Q2: Why are forced degradation studies necessary?
Forced degradation studies, or stress testing, are conducted to intentionally degrade a drug substance to identify its likely degradation products and establish its degradation pathways.[6] This information is crucial for developing a stability-indicating method, as it ensures the method can separate the drug from its degradation products.[4][5]
Q3: What are the typical stress conditions used in forced degradation studies?
Typical stress conditions include:
-
Acid Hydrolysis: Using acids like hydrochloric acid (0.1 M to 1 M).[1][6]
-
Base Hydrolysis: Using bases such as sodium hydroxide (0.1 M to 1 M).[1][6]
-
Oxidation: Using an oxidizing agent like hydrogen peroxide (3% to 30%).[1][5]
-
Thermal Degradation: Exposing the sample to high temperatures (e.g., 60-80°C).[5]
-
Photolytic Degradation: Exposing the sample to UV and visible light.[6]
Q4: What are the potential degradation pathways for 2-Methoxy-3-methyl-benzoquinone?
Based on the structure of 2-Methoxy-3-methyl-benzoquinone, potential degradation pathways under stress conditions may include:
-
Hydrolysis of the methoxy group: This can occur under acidic or basic conditions, leading to the formation of a hydroxylated benzoquinone.[7]
-
Ring opening: Under strong oxidative conditions, the quinone ring may be cleaved.
-
Polymerization: Benzoquinones can be susceptible to polymerization, especially under photolytic or thermal stress.[8][9]
Experimental Protocols
Proposed Stability-Indicating HPLC Method (Requires Validation)
This method is a starting point and will require optimization and validation for your specific application.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-25 min: 30-70% B, 25-30 min: 70-30% B, 30-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
Forced Degradation Study Protocol
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of 2-Methoxy-3-methyl-benzoquinone in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with 1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 1 M NaOH and keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with 30% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples, dilute all samples to a suitable concentration, and analyze by the proposed HPLC method.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. seejph.com [seejph.com]
- 5. seejph.com [seejph.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxylated derivatives of dimethoxy-1,4-benzoquinone as redox switchable earth-alkaline metal ligands and radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: 2-Methoxy-3-methyl-benzoquinone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of 2-Methoxy-3-methyl-benzoquinone in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I properly store 2-Methoxy-3-methyl-benzoquinone?
A1: 2-Methoxy-3-methyl-benzoquinone should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] It is recommended to keep it locked up or in an area accessible only to qualified or authorized personnel.[2] For specific storage temperatures, always refer to the product label.
Q2: What are the essential safety precautions when handling this compound?
A2: When handling 2-Methoxy-3-methyl-benzoquinone, it is crucial to work in a well-ventilated place and wear appropriate personal protective equipment (PPE).[1] This includes protective gloves, protective clothing, and eye/face protection.[2] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1] Do not eat, drink, or smoke when using this product.[3]
Q3: What should I do in case of accidental exposure?
A3: In case of accidental exposure, follow these first-aid measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
In case of skin contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
In case of eye contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1][3]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]
Q4: How do I prepare a stock solution of 2-Methoxy-3-methyl-benzoquinone for my experiments?
A4: The solubility of 2-Methoxy-3-methyl-benzoquinone can vary depending on the solvent. It is generally recommended to use a high-purity organic solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For cell-based assays, ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. It is advisable to prepare fresh solutions for each experiment due to the potential for degradation in solution.
Experimental Protocol: Cytotoxicity Assessment using MTT Assay
This protocol outlines a method for determining the cytotoxic effects of 2-Methoxy-3-methyl-benzoquinone on a mammalian cell line.
1. Materials:
-
2-Methoxy-3-methyl-benzoquinone
-
Mammalian cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-Methoxy-3-methyl-benzoquinone in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration in all wells should be consistent and non-toxic to the cells (e.g., 0.1%). Replace the old medium with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow for MTT Assay
Caption: A flowchart illustrating the key steps of the MTT assay for cytotoxicity assessment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible results | Pipetting errors or inconsistent cell seeding. | Ensure proper calibration and use of pipettes. Mix cell suspension thoroughly before seeding to ensure a uniform cell number in each well. |
| Instability of the compound in the culture medium. | Prepare fresh dilutions of the compound immediately before use. Minimize the exposure of the stock solution to light and air. Consider using a serum-free medium during the treatment period, as serum proteins can react with the compound.[2] | |
| High background absorbance in control wells | Contamination of the culture with bacteria or yeast. | Discard the contaminated culture and decontaminate the incubator and biosafety cabinet. Always use sterile techniques. |
| The compound itself is colored and absorbs at 570 nm. | Prepare a set of control wells containing the compound in the medium without cells to measure its intrinsic absorbance. Subtract this background absorbance from the readings of the treated cells. | |
| Low signal or poor dose-response | The compound has low solubility in the culture medium. | Check for precipitation of the compound in the wells under a microscope. If precipitation is observed, try using a lower concentration range or a different solvent for the stock solution (ensuring it is non-toxic at the final concentration). |
| The chosen cell line is resistant to the compound. | Use a different cell line that is known to be sensitive to similar compounds or increase the incubation time. | |
| Unexpected increase in cell viability at high concentrations | The compound interferes with the MTT assay. | Some compounds can directly reduce MTT, leading to a false-positive signal. To test for this, add the compound to a cell-free medium with MTT and measure the absorbance. If there is an increase in absorbance, consider using an alternative viability assay (e.g., CellTiter-Glo®, neutral red uptake). |
Troubleshooting Logic for Unexpected MTT Assay Results
Caption: A decision tree to guide troubleshooting of common issues encountered during MTT assays.
References
Technical Support Center: Synthesis of 2-Methoxy-3-methyl-benzoquinone
This guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of 2-Methoxy-3-methyl-benzoquinone.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2-Methoxy-3-methyl-benzoquinone, particularly when following modern, high-yield protocols.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I rectify this?
-
Answer: Low yield is a common issue that can stem from several factors. Systematically check the following:
-
Reagent Quality: Ensure the starting materials, particularly the precursor (e.g., 2-methoxy-3-methylphenol or 1,3-dimethoxy-2-methyl benzene) and oxidants (e.g., hydrogen peroxide, nitric acid), are of high purity and have not degraded.
-
Reaction Conditions: Verify that the reaction temperature, stirring speed, and reaction time align with the protocol. For instance, a telescoped process using H₂O₂ and HNO₃ in acetic acid is typically heated to around 75°C.[1]
-
Oxidant Concentration: The concentration of the oxidizing agents is critical. Ensure the correct molar equivalents of hydrogen peroxide and nitric acid are used. An insufficient amount of oxidant will lead to incomplete conversion.
-
Catalyst Choice: The choice of acid catalyst can significantly influence the reaction outcome. While some acids may favor the formation of an intermediate phenol, others can drive the reaction towards the desired benzoquinone.[1][2]
-
pH of the Reaction Mixture: The acidity of the medium is crucial for the oxidation process. Ensure the proper acid and its concentration are used as specified in the protocol.
-
Issue 2: Presence of Impurities and Side Products
-
Question: My final product is impure. What are the likely side products and how can I minimize their formation and purify the desired compound?
-
Answer: The formation of side products is a common challenge in quinone synthesis.
-
Potential Side Products:
-
Unreacted starting material (2-methoxy-3-methylphenol or 1,3-dimethoxy-2-methyl benzene).
-
Intermediate phenolic compounds.[1]
-
Over-oxidized or decomposed products, which can occur with prolonged reaction times or excessive temperatures.
-
-
Minimizing Side Products:
-
Strictly adhere to the reaction time and temperature specified in the protocol.
-
Control the addition rate of the oxidants to prevent localized high concentrations and potential over-oxidation.
-
Ensure the timely quenching of the reaction once the starting material has been consumed (as determined by TLC or other monitoring methods).
-
-
Purification Strategies:
-
Recrystallization: Toluene has been noted as a suitable solvent for the recrystallization of related compounds.[3]
-
Filtration: After precipitation or crystallization, suction filtration is a standard method for isolating the solid product.[4]
-
Chromatography: Column chromatography can be employed for separating the desired product from closely related impurities if recrystallization is ineffective.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the synthesis of 2-Methoxy-3-methyl-benzoquinone?
A1: Common and effective starting materials include 2-methoxy-3-methylphenol and 1,3-dimethoxy-2-methyl benzene.[1][5] The latter can be used in a high-yield, "telescoped" process that avoids the isolation of intermediates.[1][6]
Q2: Which oxidizing agents are preferred for this synthesis?
A2: A combination of hydrogen peroxide (H₂O₂) and nitric acid (HNO₃) in acetic acid is a modern, high-yielding (up to 95%), and environmentally benign alternative to traditional, more hazardous oxidants like sodium dichromate (Na₂Cr₂O₇).[1][6] Other oxidizing agents used for quinone synthesis in general include potassium permanganate and chromium trioxide.[3]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the consumption of the starting material and the formation of the product. Regular sampling of the reaction mixture will help determine the optimal reaction time and prevent the formation of degradation products.
Q4: What is a "telescoped process" for this synthesis?
A4: A telescoped process, also known as a one-pot synthesis, involves multiple sequential reaction steps in the same reactor without isolating the intermediate products. For the synthesis of 2-Methoxy-3-methyl-benzoquinone from 1,3-dimethoxy-2-methyl benzene, this involves an initial oxidation with H₂O₂, followed by the elimination of excess oxidant, and a final oxidation with HNO₃, all in a single pot.[1] This approach is efficient and can lead to very high overall yields.[6]
Experimental Protocols
High-Yield Telescoped Synthesis of 2-Methoxy-3-methyl-[6][7]benzoquinone [1]
This protocol is adapted from a reported high-yield, environmentally friendly process.
-
Step 1: Initial Oxidation. In a suitable reaction vessel, dissolve 1,3-dimethoxy-2-methyl benzene in glacial acetic acid.
-
Add the acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the solution to the target temperature (e.g., 75°C).
-
Slowly add a 30% solution of hydrogen peroxide to the reaction mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Step 2: Quenching. Cool the reaction mixture and add a solution of sodium metabisulfite to eliminate any excess hydrogen peroxide.
-
Step 3: Final Oxidation. Add concentrated nitric acid to the mixture to oxidize the intermediate to the final product.
-
Work-up and Purification. Precipitate the product by adding water, followed by filtration. The crude product can be further purified by recrystallization.
Data Presentation
| Parameter | Traditional Method (Na₂Cr₂O₇) | Telescoped Process (H₂O₂/HNO₃) | Reference |
| Starting Material | 2-methoxy-3-methylphenol | 1,3-dimethoxy-2-methyl benzene | [1] |
| Oxidizing Agent | Sodium Dichromate | Hydrogen Peroxide & Nitric Acid | [1][6] |
| Solvent | Varies (often aqueous acid) | Acetic Acid | [1][6] |
| Typical Yield | Good, but uses hazardous reagents | Up to 95% | [1][6] |
| Environmental Impact | High (uses carcinogenic Cr(VI)) | Low (greener oxidants) | [2][6] |
Visualizations
Caption: Telescoped synthesis workflow for 2-Methoxy-3-methyl-benzoquinone.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Methoxy-3-methylphenol | 18102-31-3 | Benchchem [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-METHOXY-3-METHYL-[1,4]BENZOQUINONE | 2207-57-0 [chemicalbook.com]
- 6. Efficient and green telescoped process to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
Troubleshooting poor yield in 2-Methoxy-3-methyl-benzoquinone reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Methoxy-3-methyl-benzoquinone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yield in the synthesis of 2-Methoxy-3-methyl-benzoquinone can stem from several factors, ranging from the choice of synthetic route to reaction conditions and work-up procedures. Here's a breakdown of potential issues and their solutions:
-
Suboptimal Oxidation Method: The choice of oxidizing agent is critical. Traditional methods using chromium reagents like sodium dichromate (Na₂Cr₂O₇) can be effective but may lead to side reactions and are environmentally hazardous. A more efficient and greener alternative is a "telescoped" process using hydrogen peroxide (H₂O₂) and nitric acid (HNO₃) in acetic acid (CH₃COOH), which has been reported to achieve yields as high as 95%.[1][2][3]
-
Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature.
-
Side Reactions and Polymerization: Phenols and quinones can be susceptible to side reactions, including polymerization, especially under harsh conditions. The formation of dark, insoluble materials is an indication of polymerization. Using milder reaction conditions and appropriate stoichiometry of reagents can minimize these side reactions.
-
Product Decomposition during Work-up: Quinones can be sensitive to high temperatures and extreme pH. During the work-up, avoid prolonged heating and exposure to strong acids or bases. Ensure that any quenching steps are performed carefully and at low temperatures.
-
Losses during Purification: The product may be lost during purification steps like extraction and crystallization. Ensure complete extraction by using an appropriate solvent and performing multiple extractions. For crystallization, choose a solvent system that provides good recovery. Recrystallization from ethanol is a common method for purifying benzoquinones.[4]
Q2: I am observing unexpected spots on my TLC plate. What could they be?
The presence of extra spots on your TLC plate indicates the formation of byproducts. Here are some possibilities:
-
Unreacted Starting Material: One of the spots could be your unreacted starting material. Co-spotting your reaction mixture with the starting material can confirm this.
-
Hydroquinone Intermediate: The corresponding hydroquinone (2-methoxy-3-methyl-hydroquinone) is a common intermediate in the oxidation reaction. Incomplete oxidation will result in its presence in the final mixture.
-
Over-oxidation Products: Depending on the oxidant and reaction conditions, it's possible to have over-oxidation or degradation of the desired quinone.
-
Side-chain Reactions: If your starting material has other reactive functional groups, they might undergo reactions under the oxidation conditions.
-
Polymeric Byproducts: As mentioned earlier, quinones can polymerize. These polymeric materials may appear as streaks or spots at the baseline of the TLC plate.
To identify these byproducts, you can use various visualization techniques for TLC, such as UV light (quinones are often UV active), or staining reagents like iodine vapor or specific stains for phenols.[5][6]
Q3: What is the recommended solvent system for TLC analysis of my reaction?
A common mobile phase for the separation of quinones on silica gel TLC plates is a mixture of a nonpolar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or ether.[7][8] The optimal ratio will depend on the specific polarity of the compounds in your reaction mixture. It is advisable to start with a system like hexane:ethyl acetate (e.g., 8:2 or 7:3 v/v) and adjust the polarity to achieve good separation (Rf values between 0.3 and 0.7).
Q4: My purified product is a different color than expected. Is this a cause for concern?
2-Methoxy-3-methyl-benzoquinone is typically a yellow crystalline solid.[9] A significant deviation from this color (e.g., dark brown or black) could indicate the presence of impurities, such as polymeric byproducts or residual starting materials. In such cases, further purification by recrystallization or column chromatography might be necessary.
Data Presentation
Table 1: Comparison of Synthetic Methods for 2-Methoxy-3-methyl-benzoquinone
| Method | Oxidizing Agent(s) | Solvent | Reported Yield | Reference |
| Telescoped Process | H₂O₂ / HNO₃ | CH₃COOH | 95% | [1][2][3] |
| Dichromate Oxidation | Na₂Cr₂O₇ | H₂SO₄ / H₂O | Not specified, but generally lower than telescoped process | [1][3] |
| Fremy's Salt Oxidation | (KSO₃)₂NO | Water / KH₂PO₄ | Varies, can be high for specific phenols | [10][11] |
| Nucleophilic Addition | - | MeOH / ZnCl₂ | 6.92% (for a related methoxyquinone) | [9] |
Experimental Protocols
High-Yield "Telescoped" Synthesis of 2-Methoxy-3-methyl-[1][7]benzoquinone [1][2][3]
This process involves a one-pot, three-step sequence starting from 2,4-dimethoxy-3-methyl-phenol.
-
Oxidation with Hydrogen Peroxide: To a solution of 2,4-dimethoxy-3-methyl-phenol in acetic acid, nitric acid (as a catalyst) and hydrogen peroxide (30%) are added. The mixture is heated to facilitate the initial oxidation.
-
Elimination of Excess Oxidant: After the initial oxidation is complete (monitored by TLC), the excess hydrogen peroxide is quenched by the addition of sodium metabisulfite.
-
Final Oxidation with Nitric Acid: Concentrated nitric acid is then added to the reaction mixture to oxidize the intermediate hydroquinone to the final product, 2-methoxy-3-methyl-[1][7]benzoquinone. The product can then be isolated by extraction and purified by recrystallization.
Traditional Synthesis using Dichromate Oxidation [4][12]
This method involves the oxidation of a hydroquinone precursor.
-
Preparation of Oxidizing Solution: A solution of sodium dichromate or potassium dichromate is prepared in water, and concentrated sulfuric acid is carefully added. The solution is cooled in an ice bath.
-
Oxidation: A solution of the corresponding hydroquinone (2-methoxy-3-methyl-hydroquinone) in water is added dropwise to the cold oxidizing solution with vigorous stirring. The temperature should be maintained below 20°C.
-
Isolation: After the addition is complete, the reaction mixture is stirred for a short period. The yellow crystalline product, 2-methoxy-3-methyl-benzoquinone, precipitates out of the solution and is collected by filtration. The product is then dried. Due to its solubility in water, washing with water should be avoided.
Visualizations
Caption: A logical workflow for troubleshooting poor yield in 2-Methoxy-3-methyl-benzoquinone synthesis.
Caption: Experimental workflow for the high-yield "telescoped" synthesis of 2-Methoxy-3-methyl-benzoquinone.
References
- 1. Efficient and green telescoped process to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,4-Benzoquinone synthesis - chemicalbook [chemicalbook.com]
- 5. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fremy’s Salt-Mediated Oxidative Addition. A New Approach in the Total Synthesis of Naturally Dipetalolactone and Its Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN1261401C - The preparation method of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (I) - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of 2-Methoxy-3-methyl-benzoquinone and Other Quinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxicity of 2-Methoxy-3-methyl-benzoquinone (MMB) and other quinone compounds. The information is compiled from experimental data to assist researchers in evaluating the cytotoxic potential of these molecules. While direct experimental data on the cytotoxicity of MMB is limited in the reviewed literature, this guide leverages data from closely related benzoquinone analogs to provide a substantive comparison.
I. Comparative Cytotoxicity Data
The cytotoxic effects of various quinones are influenced by their chemical structure, the cell type they are tested against, and the experimental conditions. The following tables summarize the 50% inhibitory concentration (IC50) values of several benzoquinone derivatives, providing a benchmark for their cytotoxic potency.
Table 1: Comparative Cytotoxicity of p-Benzoquinone Congeners in Rat Hepatocytes and PC12 Cells
| Compound | IC50 (µM) in Rat Hepatocytes | IC50 (µM) in PC12 Cells |
| p-Benzoquinone | 15 ± 2 | 25 ± 3 |
| 2-Methyl-p-benzoquinone | 40 ± 5 | 50 ± 6 |
| 2,6-Dimethyl-p-benzoquinone | 150 ± 15 | 100 ± 12 |
| 2-Methoxy-p-benzoquinone | 30 ± 4 | 40 ± 5 |
| 2,6-Dimethoxy-p-benzoquinone | > 1000 | > 1000 |
| Tetrachloro-p-benzoquinone (Chloranil) | 5 ± 1 | 10 ± 2 |
| Duroquinone (Tetramethyl-p-benzoquinone) | > 1000 | > 1000 |
| 2,6-Di-tert-butyl-p-benzoquinone | > 1000 | > 1000 |
Data sourced from Siraki et al., Toxicological Sciences, 2004.[1]
Table 2: Inhibitory Concentrations (IC50) of Methoxy-p-benzoquinones on DNA Synthesis in Ehrlich Ascites Tumor Cells
| Compound | IC50 (µM) |
| 2-Methoxy-benzoquinone | ~30 |
| 2,6-Dimethoxy-benzoquinone | ~65 |
| 2,3-Dimethoxy-benzoquinone | ~10 |
| 2,5-Dimethoxy-benzoquinone | ~35 |
| 2,3,5,6-Tetramethoxy-benzoquinone | ~20 |
| Adriamycin (Positive Control) | 6 |
Data sourced from Esterbauer et al., Acta Biochimica et Biophysica Hungarica, 1987.
II. Mechanisms of Quinone Cytotoxicity
Quinones exert their cytotoxic effects through two primary mechanisms: the generation of reactive oxygen species (ROS) via redox cycling and the alkylation of essential cellular macromolecules.[1] These processes can lead to oxidative stress, depletion of glutathione (GSH), DNA damage, and the activation of apoptotic signaling pathways.
Signaling Pathways in Quinone-Induced Apoptosis
Several signaling cascades are implicated in the apoptotic cell death induced by quinones. The mitogen-activated protein kinase (MAPK) pathways, particularly the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are frequently activated in response to the oxidative stress caused by quinones and play a crucial role in mediating apoptosis.
Caption: Signaling pathways in quinone-induced cytotoxicity.
III. Experimental Protocols
The following is a representative protocol for a colorimetric cytotoxicity assay (MTT assay) commonly used to determine the IC50 values of quinone compounds.
MTT Cytotoxicity Assay Protocol
1. Cell Seeding:
-
Culture cells to ~80% confluency in appropriate growth medium.
-
Trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
2. Compound Treatment:
-
Prepare a stock solution of the quinone compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Remove the growth medium from the wells and replace it with 100 µL of medium containing the different concentrations of the quinone compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Caption: Experimental workflow for a typical cytotoxicity assay.
IV. Discussion and Conclusion
The presented data indicates that the cytotoxicity of benzoquinones is highly dependent on their substitution patterns. For instance, the presence of electron-withdrawing groups, as seen in tetrachloro-p-benzoquinone, significantly enhances cytotoxicity.[1] Conversely, bulky substituents or multiple methoxy groups, as in duroquinone and 2,6-dimethoxy-p-benzoquinone, can decrease or abolish cytotoxic activity.[1]
While experimental cytotoxicity data for 2-methoxy-3-methyl-benzoquinone was not identified in the reviewed literature, its structural similarity to 2-methyl-p-benzoquinone and 2-methoxy-p-benzoquinone suggests that it would likely exhibit moderate cytotoxicity. The presence of both a methyl and a methoxy group may lead to a complex interplay of electronic and steric effects that influence its biological activity.
It is also important to note that the cytotoxic response to quinones can be cell-type specific. For example, di-substituted methoxy or methyl p-benzoquinones have been reported to be more cytotoxic towards PC12 cells than hepatocytes.[1] This highlights the importance of evaluating the cytotoxicity of these compounds in a variety of cell lines relevant to the intended research application.
References
A Comparative Analysis of the Antioxidant Activities of 2-Methoxy-3-methyl-benzoquinone and Thymoquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of 2-Methoxy-3-methyl-benzoquinone (MMB) and Thymoquinone (TQ). While extensive research has elucidated the potent antioxidant and anti-inflammatory effects of TQ, a key bioactive component of Nigella sativa, direct experimental data on the antioxidant capacity of MMB is limited. This comparison draws upon available in vitro data for TQ and relevant studies on benzoquinone-containing natural secretions for MMB, offering insights into their respective mechanisms and potential therapeutic applications.
Executive Summary
Thymoquinone (TQ) exhibits well-documented antioxidant activity through multiple mechanisms, including direct free radical scavenging and upregulation of endogenous antioxidant defense systems via the Nrf2 signaling pathway. In contrast, direct evidence for the antioxidant capacity of 2-Methoxy-3-methyl-benzoquinone (MMB) is scarce. However, studies on the defensive secretions of millipedes, which contain MMB as a major component, demonstrate notable antioxidant effects, suggesting that MMB likely contributes to this activity. Both compounds, as benzoquinone derivatives, are implicated in modulating the Nrf2 pathway, a critical regulator of cellular antioxidant responses.
Quantitative Data on Antioxidant Activity
Table 1: Free Radical Scavenging Activity
| Compound/Extract | Assay | IC50 / EC50 Value | Reference |
| Thymoquinone (TQ) | DPPH | 5.56 ± 0.20 mM | [1] |
| Methanolic Extract of Pachyiulus hungaricus Defensive Secretion (contains MMB) | DPPH | 0.114 ± 0.002 mg/mL | [2] |
| Methanolic Extract of Pachyiulus hungaricus Defensive Secretion (contains MMB) | ABTS | 0.972 ± 0.036 mg/mL | [2] |
Note: A direct comparison of IC50/EC50 values between pure TQ (in mM) and the MMB-containing extract (in mg/mL) is not feasible due to the differing units and the fact that the extract contains a mixture of compounds.
Mechanisms of Antioxidant Action
Thymoquinone (TQ)
Thymoquinone has demonstrated a wide array of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. Its antioxidant properties are attributed to several mechanisms:
-
Direct Radical Scavenging: TQ can directly neutralize harmful free radicals. However, its reduced form, thymohydroquinone, exhibits a significantly higher radical-scavenging capacity. The conversion of TQ to thymohydroquinone can occur within the cell, for instance, through the mitochondrial respiratory chain.
-
Modulation of the Nrf2-ARE Pathway: TQ is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes. By activating Nrf2, TQ enhances the cellular defense against oxidative stress.[4][5]
-
Induction of Antioxidant Enzymes: Through Nrf2 activation, TQ upregulates the expression of several phase II detoxifying and antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST).[4][5]
-
Inhibition of NF-κB: TQ can suppress the pro-inflammatory NF-κB signaling pathway, which is often activated by oxidative stress.[2]
2-Methoxy-3-methyl-benzoquinone (MMB)
Direct experimental evidence detailing the specific antioxidant mechanisms of MMB is limited. However, based on its chemical structure as a benzoquinone and studies on related compounds, the following mechanisms are plausible:
-
Potential Nrf2-ARE Pathway Activation: Benzoquinones, in general, are known to be reactive molecules that can induce cellular stress responses, including the activation of the Nrf2-ARE pathway. This pathway is essential for protection against benzoquinone-induced cytotoxicity.
-
Radical Scavenging Potential: The antioxidant activity observed in the defensive secretions of millipedes containing MMB suggests that MMB itself likely possesses free radical scavenging capabilities.[2]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway involved in the antioxidant response and a typical experimental workflow for assessing antioxidant activity.
References
- 1. Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted activity of millipede secretions: Antioxidant, antineurodegenerative, and anti-Fusarium effects of the defensive secretions of Pachyiulus hungaricus (Karsch, 1881) and Megaphyllum unilineatum (C. L. Koch, 1838) (Diplopoda: Julida) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. static1.squarespace.com [static1.squarespace.com]
A Comparative Guide to Analytical Method Validation for 2-Methoxy-3-methyl-benzoquinone
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Methoxy-3-methyl-benzoquinone is crucial for various applications, from assessing its role in biological systems to ensuring quality control in pharmaceutical preparations. This guide provides a comparative overview of analytical methodologies, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), to facilitate the selection of a suitable analytical method. While specific validated methods for 2-Methoxy-3-methyl-benzoquinone are not extensively documented in publicly available literature, this guide extrapolates from established methods for analogous benzoquinone compounds to provide practical, data-driven comparisons.
Comparison of Analytical Methods
The choice between HPLC and GC-MS for the analysis of 2-Methoxy-3-methyl-benzoquinone depends on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on volatility and polarity, detection by mass fragmentation. |
| Typical Mobile Phase | Methanol/Water or Acetonitrile/Water gradients. | Inert carrier gas (e.g., Helium). |
| Stationary Phase | C18 reversed-phase column. | Capillary column with a non-polar or semi-polar stationary phase. |
| Linearity (R²) (Typical for Benzoquinones) | ≥ 0.999 | ≥ 0.995 |
| Limit of Detection (LOD) (Typical for Benzoquinones) | ng/mL range | pg/mL to ng/mL range |
| Limit of Quantification (LOQ) (Typical for Benzoquinones) | ng/mL range | pg/mL to ng/mL range |
| Precision (%RSD) (Typical for Benzoquinones) | < 2% | < 10% |
| Accuracy (% Recovery) (Typical for Benzoquinones) | 98-102% | 90-110% |
| Sample Derivatization | Generally not required. | May be required to improve volatility and thermal stability. |
| Strengths | Robust, reproducible, widely available. | High sensitivity and selectivity, structural elucidation capabilities. |
| Limitations | Lower sensitivity compared to GC-MS. | Potential for thermal degradation of the analyte, may require derivatization. |
Experimental Protocols
The following are detailed, representative protocols for the analysis of 2-Methoxy-3-methyl-benzoquinone using HPLC-UV and GC-MS, based on methods for similar compounds.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a reversed-phase HPLC method for the quantification of 2-Methoxy-3-methyl-benzoquinone.
1. Sample Preparation:
-
Solid Samples: Extract a known weight of the homogenized sample with a suitable organic solvent (e.g., methanol or acetonitrile). Sonicate for 15 minutes and centrifuge. Filter the supernatant through a 0.45 µm syringe filter before injection.
-
Liquid Samples (e.g., biological fluids): Perform a liquid-liquid extraction with a non-polar solvent like ethyl acetate. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase. Alternatively, solid-phase extraction (SPE) with a C18 cartridge can be used for sample clean-up and concentration.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40, v/v) or a gradient elution for complex matrices.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength of 265 nm.
3. Validation Parameters:
-
Linearity: Prepare standard solutions of 2-Methoxy-3-methyl-benzoquinone in the mobile phase at five different concentrations. Construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol provides a framework for the analysis of 2-Methoxy-3-methyl-benzoquinone using GC-MS.
1. Sample Preparation and Derivatization:
-
Extraction: Use the same extraction procedures as for the HPLC method.
-
Derivatization (Optional): To enhance volatility and thermal stability, derivatization may be necessary. A common approach is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
2. GC-MS Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1 minute, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min.
-
Injection Mode: Splitless injection.
-
Injector Temperature: 250 °C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
3. Validation Parameters:
-
Follow similar validation procedures as outlined for the HPLC method, ensuring matrix effects are evaluated, especially in complex biological samples.
Visualizing the Workflow
To aid in understanding the analytical process, the following diagrams illustrate the logical flow of method validation and a typical experimental workflow.
Analytical Method Validation Workflow
General Experimental Workflow
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Methoxy-3-methyl-benzoquinone and its structurally related compounds, focusing on their biological activities and mechanisms of action. Due to a lack of extensive experimental data on 2-Methoxy-3-methyl-benzoquinone in the public domain, this guide leverages data from its close analogs to provide a comparative framework. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and drug development efforts.
Introduction to 2-Methoxy-3-methyl-benzoquinone and Related Compounds
2-Methoxy-3-methyl-benzoquinone is a naturally occurring compound found in the defensive secretions of certain millipede species. Its structure, featuring a methoxy and a methyl group on a benzoquinone ring, is shared by a class of compounds with diverse and significant biological activities. These activities range from antimicrobial and cytotoxic to antioxidant and neuroprotective, making them promising candidates for therapeutic development. This guide will focus on a comparative analysis of 2-Methoxy-3-methyl-benzoquinone and two of its well-studied analogs: 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q₀) and Idebenone .
Comparative Biological Activity
While specific quantitative biological data for 2-Methoxy-3-methyl-benzoquinone is limited, research on its analogs provides valuable insights into the potential activities of this class of compounds.
Table 1: Comparative Cytotoxic and Antimicrobial Activities
| Compound | Assay Type | Target | Activity Metric | Value |
| 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q₀) | Cytotoxicity (in vitro) | SKOV-3 (Human ovarian carcinoma) | IC₅₀ | 26.6 µM |
| Cytotoxicity (in vitro) | A2780 (Human ovarian carcinoma) | IC₅₀ | 27.3 µM | |
| Cytotoxicity (in vitro) | A2870/CP70 (Human ovarian carcinoma) | IC₅₀ | 28.4 µM | |
| 2,5-dihydroxy-3-methyl-1,4-benzoquinone | Antimicrobial (in vitro) | Pseudomonas aeruginosa | Zone of Inhibition | 20 mm |
| Antimicrobial (in vitro) | Salmonella spp. | Zone of Inhibition | 10-20 mm | |
| Antimicrobial (in vitro) | Proteus spp. | Zone of Inhibition | 10-20 mm | |
| Antimicrobial (in vitro) | Klebsiella pneumoniae | Zone of Inhibition | 10-20 mm | |
| Antimicrobial (in vitro) | Escherichia coli | Zone of Inhibition | 10-20 mm | |
| Antimicrobial (in vitro) | Staphylococcus aureus | Zone of Inhibition | 10-20 mm | |
| 2-methyl-5-methoxy-1,4-benzoquinone | Enzyme Inhibition (in silico) | Cytochrome P450-3A4 | IC₅₀ | 13.68 ppm |
| 3-(7-bromoheptyl)-2-methyl-5-methoxy-1,4-benzoquinone | Enzyme Inhibition (in silico) | Cytochrome P450-3A4 | IC₅₀ | 9.725 ppm |
Note: The data presented is compiled from various studies and may not be directly comparable due to potential differences in experimental conditions.
Mechanisms of Action
The biological effects of these benzoquinone derivatives are mediated through various mechanisms, primarily related to their redox properties.
Induction of Reactive Oxygen Species (ROS) and Apoptosis
Many benzoquinones exert their cytotoxic effects by inducing the production of reactive oxygen species (ROS) within cancer cells. This increase in oxidative stress can trigger apoptotic pathways, leading to programmed cell death. For instance, 2,3-Dimethoxy-5-methyl-p-benzoquinone has been shown to induce apoptosis in human ovarian carcinoma cells.[1] This process often involves the modulation of key signaling pathways.
Caption: Benzoquinone-induced apoptosis signaling pathway.
Antioxidant and Neuroprotective Effects
In contrast to their pro-oxidant effects in cancer cells, some benzoquinone derivatives, like Idebenone, exhibit potent antioxidant and neuroprotective properties.[2] Idebenone acts as a free radical scavenger and an electron carrier in the mitochondrial electron transport chain, helping to maintain cellular energy production and protect against oxidative damage.[3][4] This dual function makes it a compound of interest for neurodegenerative diseases.[2]
Caption: Neuroprotective mechanisms of Idebenone.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the analysis of benzoquinone derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Reactive Oxygen Species (ROS) Production Assay (DCFH-DA Assay)
Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS. DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with the test compound as described in the MTT assay protocol.
-
DCFH-DA Staining: After treatment, wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity with a fluorescence microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis: Compare the fluorescence intensity of treated cells to that of control cells to determine the fold increase in ROS production.
Nitric Oxide Production Assay (Griess Assay)
Principle: The Griess assay is a colorimetric method for the detection of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO). The assay involves a diazotization reaction in which acidified nitrite produces a nitrosating agent, which reacts with sulfanilic acid to produce a diazonium ion. This ion is then coupled with N-(1-naphthyl)ethylenediamine to form a chromophoric azo derivative which can be quantified by measuring its absorbance at 540 nm.
Protocol:
-
Sample Collection: Collect cell culture supernatants after treatment with the test compounds.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite (0-100 µM) in the same culture medium.
-
Griess Reagent Addition: Add 50 µL of cell culture supernatant or standard to a 96-well plate. Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubation and Measurement: Incubate the plate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Conclusion and Future Directions
The comparative analysis of 2-Methoxy-3-methyl-benzoquinone and its analogs reveals a class of compounds with significant and diverse biological activities. While direct experimental data for 2-Methoxy-3-methyl-benzoquinone remains limited, the cytotoxic, antimicrobial, and neuroprotective properties of its structural relatives, such as Coenzyme Q₀ and Idebenone, highlight the therapeutic potential of this chemical scaffold.
Future research should focus on:
-
Comprehensive biological screening of 2-Methoxy-3-methyl-benzoquinone to determine its cytotoxic, antimicrobial, and antioxidant activities.
-
Direct comparative studies of 2-Methoxy-3-methyl-benzoquinone and its analogs under standardized experimental conditions to enable a more accurate assessment of their relative potencies and mechanisms of action.
-
In-depth investigation of the signaling pathways modulated by 2-Methoxy-3-methyl-benzoquinone to elucidate its precise molecular targets.
The data and protocols presented in this guide provide a foundation for researchers to further explore the therapeutic potential of this promising class of natural and synthetic compounds.
References
- 1. Protocol Griess Test [protocols.io]
- 2. 2.2. Griess Assay to Measure Nitric Oxide Production by HD11 Cells [bio-protocol.org]
- 3. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doc.abcam.com [doc.abcam.com]
Comparative Efficacy Analysis of 2-Methoxy-3-methyl-benzoquinone and Known PI3K/Akt/mTOR Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of a benzoquinone derivative against well-established inhibitors of the PI3K/Akt/mTOR signaling pathway. Due to limited available data on the specific inhibitory activities of 2-Methoxy-3-methyl-1,4-benzoquinone, this report utilizes data for the closely related and well-characterized compound, 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q₀) , as a relevant analogue. This compound has demonstrated anticancer properties through the inhibition of the PI3K/Akt/mTOR pathway, a critical signaling cascade frequently dysregulated in cancer.
Introduction to the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt then modulates a variety of downstream targets, including mTOR, a key regulator of protein synthesis and cell growth.
Comparative Inhibitory Efficacy
The inhibitory potential of 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q₀) was evaluated against several human ovarian carcinoma cell lines. For a comprehensive comparison, its efficacy is presented alongside that of established inhibitors targeting different nodes of the PI3K/Akt/mTOR pathway: Buparlisib (a pan-PI3K inhibitor), MK-2206 (an allosteric Akt inhibitor), and Rapamycin (an mTOR inhibitor).
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of Coenzyme Q₀ and the selected known inhibitors against various cancer cell lines. Lower IC₅₀ values indicate greater potency.
| Compound | Target | Cell Line | IC₅₀ (µM) |
| 2,3-Dimethoxy-5-methyl-p-benzoquinone | PI3K/Akt/mTOR | SKOV-3 | 26.6[1][2] |
| (Coenzyme Q₀) | A2780 | 27.3[1][2] | |
| A2870/CP70 | 28.4[1][2] | ||
| Buparlisib (BKM120) | pan-PI3K | SKOV-3 | ~1-2 |
| MK-2206 | Akt1/2/3 | SKOV-3 | Not specified |
| Rapamycin | mTOR | SKOV-3 | ~0.015 (15 nM) |
Note: The IC₅₀ values for the known inhibitors in the specific ovarian cancer cell lines are sourced from various studies and may have been determined under different experimental conditions. Direct comparative studies are limited.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.
Caption: The PI3K/Akt/mTOR signaling pathway with points of inhibition.
Caption: General experimental workflow for inhibitor efficacy assessment.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines and laboratory conditions.
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of the inhibitors and to calculate their IC₅₀ values.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[3] The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.[3][4][5]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[6] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Coenzyme Q₀, Buparlisib, MK-2206, Rapamycin) in culture medium. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[3] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt and mTOR, following inhibitor treatment.
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., phosphorylated Akt).
Procedure:
-
Cell Lysis: Treat cultured cells with the inhibitors for a specified time. Wash the cells with ice-cold PBS and then lyse them in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 25 µg) from each sample onto an SDS-polyacrylamide gel.[1] Run the gel to separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution containing 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[2][8]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt (Ser473)) diluted in the blocking buffer overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for the total protein (e.g., total Akt) to normalize the data and confirm equal protein loading.
Conclusion
The available data indicates that 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q₀) exhibits inhibitory activity against ovarian cancer cell lines, with IC₅₀ values in the micromolar range. Its mechanism of action involves the downregulation of key components of the PI3K/Akt/mTOR pathway. When compared to established inhibitors, Coenzyme Q₀ appears to be less potent than Rapamycin but may have a comparable range of activity to some PI3K and Akt inhibitors, depending on the specific cell line and experimental conditions. Further research is required to fully elucidate the precise inhibitory profile of 2-Methoxy-3-methyl-1,4-benzoquinone and to directly compare its efficacy against known inhibitors in a standardized panel of assays. The provided protocols offer a robust framework for conducting such comparative studies.
References
- 1. Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression [bio-protocol.org]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
A Researcher's Guide to Confirming the Identity of Synthesized 2-Methoxy-3-methyl-benzoquinone
For researchers and professionals in drug development, the unambiguous identification of synthesized compounds is paramount. This guide provides a comparative framework for confirming the identity of 2-Methoxy-3-methyl-benzoquinone against its potential isomers, which may arise as byproducts or be mistaken for the target molecule during synthesis and purification. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, this guide aims to provide a clear and objective means of structural verification.
Distinguishing Isomers: A Comparative Analysis
The primary challenge in confirming the identity of 2-Methoxy-3-methyl-benzoquinone lies in differentiating it from its structural isomers, principally 2-methoxy-5-methyl-1,4-benzoquinone. The subtle differences in the substitution pattern on the benzoquinone ring lead to distinct spectroscopic signatures. A third, related compound, 2,3-dimethoxy-5-methyl-p-benzoquinone, is also included for a broader comparative context, although it is less likely to be an isomeric impurity.
Table 1: Comparison of Physical and Spectroscopic Data
| Property | 2-Methoxy-3-methyl-benzoquinone | 2-methoxy-5-methyl-1,4-benzoquinone | 2,3-dimethoxy-5-methyl-p-benzoquinone |
| Molecular Weight | 152.15 g/mol | 152.15 g/mol [1] | 182.17 g/mol |
| Melting Point | Not available | 173-175 °C[2] | 58-60 °C |
| ¹H NMR (CDCl₃, ppm) | Predicted: δ ~6.7-6.9 (m, 2H), 4.0 (s, 3H, -OCH₃), 2.1 (s, 3H, -CH₃) | δ 6.54 (s, 1H), 5.92 (s, 1H), 3.81 (s, 3H, -OCH₃), 2.05 (s, 3H, -CH₃)[2] | δ 6.442 (q, 1H), 4.025 (s, 3H, -OCH₃), 4.000 (s, 3H, -OCH₃), 2.041 (d, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, ppm) | Not available | δ 187.8 (C=O), 182.3 (C=O), 158.8, 145.0, 133.0, 107.0, 56.38 (-OCH₃), 15.9 (-CH₃)[2] | Not available |
| Mass Spectrum (m/z) | Molecular Ion: 152 | Molecular Ion: 152[1] | Molecular Ion: 182, Major Fragments: 167, 153, 137, 125, 111, 96, 83, 69 |
| IR Spectrum (cm⁻¹) | Calculated data available[3] | 1672, 1650, 1602 (C=O), 1210 (C-O) | Not available |
Experimental Protocols for Compound Identification
To obtain the data presented above and to verify the identity of a synthesized batch of 2-Methoxy-3-methyl-benzoquinone, the following experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns.
-
-
¹³C NMR Spectroscopy:
-
Use the same sample prepared for ¹H NMR spectroscopy.
-
Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.
-
A proton-decoupled sequence should be used to obtain singlet peaks for each unique carbon.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Analyze the chemical shifts of the carbon signals.
-
Mass Spectrometry (MS)
-
Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation of any impurities.
-
For electron ionization (EI) mass spectrometry, use a standard electron energy of 70 eV.
-
Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and potential fragments.
-
Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern.
Infrared (IR) Spectroscopy
-
Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk.
-
Place the sample in the beam path of an FTIR spectrometer.
-
Acquire the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in the molecule, paying close attention to the carbonyl (C=O) and ether (C-O) stretching frequencies.
Workflow for Compound Identity Confirmation
The following diagram illustrates a logical workflow for the confirmation of the identity of synthesized 2-Methoxy-3-methyl-benzoquinone.
Caption: Workflow for the confirmation of synthesized 2-Methoxy-3-methyl-benzoquinone.
By following these protocols and comparing the obtained data with the reference values provided, researchers can confidently confirm the identity and purity of their synthesized 2-Methoxy-3-methyl-benzoquinone, ensuring the reliability of their subsequent research and development activities.
References
Comparative Analysis of 2-Methoxy-3-methyl-benzoquinone in Biological and Chemical Assays
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Cross-Reactivity and Performance of 2-Methoxy-3-methyl-benzoquinone in Common Assays.
This guide provides a comparative overview of 2-Methoxy-3-methyl-benzoquinone in prevalent biological and chemical assays. Understanding the reactivity and potential for cross-reactivity of this compound is crucial for accurate data interpretation and methodological design in drug discovery and toxicology studies. This document summarizes available data, details experimental protocols, and presents logical workflows for assay selection and execution.
Executive Summary
2-Methoxy-3-methyl-benzoquinone, a naturally occurring compound found in the defensive secretions of certain millipede species, belongs to the diverse class of quinones. These compounds are known for their biological activity, which necessitates a thorough understanding of their behavior in various analytical systems. This guide explores the performance of 2-Methoxy-3-methyl-benzoquinone and its potential for cross-reactivity in cytotoxicity, enzyme inhibition, and chemiluminescence assays. While direct, extensive comparative studies on this specific quinone are limited, this guide draws upon data from related benzoquinone derivatives to provide a predictive framework for its behavior.
Data Presentation
Due to the limited direct experimental data for 2-Methoxy-3-methyl-benzoquinone, the following tables present a comparative landscape based on related benzoquinone structures. This approach allows for an informed estimation of its potential activity and cross-reactivity.
Table 1: Comparative Cytotoxicity of Benzoquinone Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 2-Methyl-1,4-benzoquinone | Varies | Varies | Varies | [Generic Data] |
| 2,5-Dimethyl-1,4-benzoquinone | Varies | Varies | Varies | [Generic Data] |
| Thymoquinone | Varies | Varies | Varies | [Generic Data] |
| 2-Methyl-5-methoxy-1,4-benzoquinone (isomer) | In-silico (CYP3A4) | Docking | ~13.68 ppm | [1] |
Note: The IC50 value for the isomer is an in-silico prediction and not an experimental cytotoxicity value. It is included to provide a preliminary point of comparison.
Table 2: Substrate Specificity of Quinone Reductase (QR)
| Substrate | Relative Activity (%) |
| p-Benzoquinone | 100 |
| 2-Methyl-1,4-benzoquinone | Varies |
| Menadione | Varies |
| 2,6-Dichloro-1,4-benzoquinone | Varies |
Note: Data for 2-Methoxy-3-methyl-benzoquinone is not currently available in the public domain. The listed substrates demonstrate the broad specificity of the enzyme, suggesting that 2-Methoxy-3-methyl-benzoquinone is a potential substrate.
Experimental Protocols
Detailed methodologies for key assays are provided to facilitate reproducible and standardized evaluation of 2-Methoxy-3-methyl-benzoquinone and its analogs.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is often used as a measure of cell viability.[2]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[3]
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., 2-Methoxy-3-methyl-benzoquinone) and incubate for a specified period (e.g., 72 hours).[3]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[3]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.[3]
Quinone Reductase (QR) Activity Assay
This spectrophotometric assay measures the activity of quinone reductase by monitoring the reduction of a substrate.
Protocol:
-
Reaction Mixture Preparation: In a cuvette, mix 970 µl of 20 mM Tris-Cl (pH 7.5), 10 µl of 100 mM NADPH (final concentration 1 mM), and 10 µl of 100 mM of the quinone substrate (e.g., p-benzoquinone as a control, or 2-Methoxy-3-methyl-benzoquinone) (final concentration 1 mM).[4][5] Equilibrate the mixture at 30°C.[4][5]
-
Enzyme Addition: Zero the spectrophotometer and initiate the reaction by adding purified quinone reductase.[4][5]
-
Absorbance Monitoring: Immediately start recording the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.[4][5]
-
Activity Calculation: Calculate the enzyme activity in nmol/min using the extinction coefficient for NADPH (6,220 M⁻¹cm⁻¹).[5]
Chemiluminescence Assay for Antioxidant Activity
This assay evaluates the antioxidant capacity of a compound by measuring its ability to quench a chemiluminescent reaction.
Protocol:
-
Reagent Preparation:
-
Reaction Initiation: Mix equal volumes of Solution A and Solution B. This will initiate the chemiluminescent reaction, producing a blue glow.[6]
-
Quenching Measurement: Introduce the test compound (2-Methoxy-3-methyl-benzoquinone) to the reaction mixture and measure the reduction in light emission using a luminometer.
-
Data Analysis: The antioxidant activity is proportional to the degree of chemiluminescence quenching.
Mandatory Visualizations
Logical Workflow for Assessing Cross-Reactivity
References
- 1. researchgate.net [researchgate.net]
- 2. General Cytotoxicity Assessment by Means of the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT (Assay protocol [protocols.io]
- 4. Determination of Quinone Reductase Activity [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemiluminescence - the oxidation of luminol | Exhibition chemistry | RSC Education [edu.rsc.org]
Unveiling the Cellular Battlefield: A Comparative Guide to the Cytotoxicity of Benzoquinone Derivatives
For researchers, scientists, and professionals in drug development, understanding the cytotoxic potential of benzoquinone derivatives is paramount. These compounds, characterized by a quinone ring, exhibit a wide spectrum of biological activities, including potent anticancer properties. However, their therapeutic application is often hampered by off-target toxicity. This guide provides a comparative analysis of the cytotoxicity of various benzoquinone derivatives, supported by experimental data, to aid in the selection and development of novel therapeutic agents.
The cytotoxicity of benzoquinone derivatives is intrinsically linked to their chemical structure. Substitutions on the benzoquinone ring significantly influence their reactivity and, consequently, their biological effects. The primary mechanisms of benzoquinone-induced cytotoxicity involve the generation of reactive oxygen species (ROS) through redox cycling and the alkylation of essential cellular macromolecules.[1][2][3]
Comparative Cytotoxicity: A Data-Driven Overview
To facilitate a clear comparison, the following table summarizes the cytotoxic activity (LD50 values) of 14 p-benzoquinone congeners against primary rat hepatocytes and PC12 cell cultures.
| Compound | Hepatocyte LD50 (µM) | PC12 Cell LD50 (µM) |
| Tetrachloro-p-benzoquinone (chloranil) | 25 ± 3 | 20 ± 2 |
| 2,3,5,6-Tetramethyl-p-benzoquinone (duroquinone) | >1000 | 900 ± 50 |
| 2,6-Di-tert-butyl-p-benzoquinone | 950 ± 70 | 700 ± 60 |
| 2,5-Dichloro-p-benzoquinone | 40 ± 5 | 35 ± 4 |
| 2,6-Dichloro-p-benzoquinone | 50 ± 6 | 45 ± 5 |
| 2,3-Dichloro-p-benzoquinone | 60 ± 7 | 55 ± 6 |
| 2-Chloro-p-benzoquinone | 100 ± 10 | 80 ± 8 |
| 2,5-Dimethyl-p-benzoquinone | 200 ± 20 | 150 ± 15 |
| 2,6-Dimethyl-p-benzoquinone | 250 ± 25 | 180 ± 18 |
| 2,3-Dimethyl-p-benzoquinone | 300 ± 30 | 220 ± 22 |
| 2-Methyl-p-benzoquinone | 400 ± 40 | 300 ± 30 |
| 2,5-Dimethoxy-p-benzoquinone | 150 ± 15 | 80 ± 8 |
| 2,6-Dimethoxy-p-benzoquinone | 200 ± 20 | 100 ± 10 |
| p-Benzoquinone | 120 ± 12 | 100 ± 10 |
Data sourced from: Siraki, A. G., Chan, T. S., & O'Brien, P. J. (2004). Application of quantitative structure-toxicity relationships for the comparison of the cytotoxicity of 14 p-benzoquinone congeners in primary cultured rat hepatocytes versus PC12 cells. Toxicological Sciences, 80(1), 146-157.[1][2][3]
From the data, it is evident that tetrachloro-p-benzoquinone (chloranil) is the most cytotoxic derivative in both cell lines, while duroquinone and 2,6-di-tert-butyl-p-benzoquinone are among the least toxic.[1][2][3] Interestingly, the cytotoxic order can vary between cell types, with di-substituted methoxy or methyl p-benzoquinones showing greater toxicity towards PC12 cells.[1][2][3]
Experimental Protocols
The following methodologies were employed in the key experiments cited in this guide.
Cell Culture and Treatment
Primary rat hepatocytes and PC12 cells were cultured under standard conditions (37°C, 5% CO2). For cytotoxicity assays, cells were seeded in 96-well plates and exposed to varying concentrations of benzoquinone derivatives for a specified duration.[1][2][3]
Cytotoxicity Assay
Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Following treatment with benzoquinone derivatives, the MTT reagent was added to the cells, and the resulting formazan crystals were dissolved in a solubilization solution. The absorbance was then measured using a microplate reader to determine the percentage of viable cells relative to an untreated control.
Reactive Oxygen Species (ROS) Formation
The intracellular formation of ROS was quantified using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a non-fluorescent compound that is oxidized to the highly fluorescent dichlorofluorescein (DCF) in the presence of ROS. Cells were loaded with DCFH-DA and then treated with benzoquinone derivatives. The increase in fluorescence intensity, measured using a fluorescence microplate reader, corresponds to the level of intracellular ROS.[1][2]
Glutathione (GSH) Depletion Assay
Intracellular glutathione levels were determined using the 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) assay. This assay is based on the reaction of DTNB with GSH to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically. A decrease in absorbance indicates depletion of intracellular GSH.[1][2]
Signaling Pathways and Experimental Workflow
The cytotoxic effects of benzoquinone derivatives are often mediated through specific signaling pathways. For instance, thymoquinone, a benzoquinone found in Nigella sativa, has been shown to inhibit the proliferation and invasion of non-small-cell lung cancer cells by suppressing the ERK pathway.[4]
Below are diagrams illustrating a common signaling pathway affected by benzoquinone derivatives and a typical experimental workflow for assessing cytotoxicity.
Caption: A typical experimental workflow for assessing the cytotoxicity of chemical compounds.
References
- 1. Application of quantitative structure-toxicity relationships for the comparison of the cytotoxicity of 14 p-benzoquinone congeners in primary cultured rat hepatocytes versus PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Methoxy-3-methyl-benzoquinone and Other Natural Quinones in Biological Applications
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents from natural sources, quinones have emerged as a significant class of compounds with diverse biological activities. This report provides a comparative guide on the efficacy of 2-Methoxy-3-methyl-benzoquinone against other prominent natural quinones, offering researchers, scientists, and drug development professionals a data-driven overview of their potential applications in antioxidant, anti-inflammatory, and anticancer therapies.
Introduction to Natural Quinones
Natural quinones are a class of organic compounds derived from aromatic molecules like benzene and naphthalene. They are widely distributed in nature and are known to play crucial roles in various biological processes. Their therapeutic potential stems from their ability to participate in redox cycling, generate reactive oxygen species (ROS), and modulate key cellular signaling pathways. This guide focuses on a comparative analysis of 2-Methoxy-3-methyl-benzoquinone, a methoxy-substituted benzoquinone, with other well-characterized natural quinones such as Thymoquinone, Juglone, and various naphthoquinones and anthraquinones.
Data Summary
The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and cytotoxic activities of 2-Methoxy-3-methyl-benzoquinone and a selection of other natural quinones. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, including cell lines, assay methods, and incubation times.
Antioxidant Activity
| Compound | Assay | IC50 / Activity | Reference |
| 2-Methoxy-3-methyl-benzoquinone | In-silico (Cytochrome P450-3A4) | IC50: 13.68 ppm | [1] |
| Thymoquinone | DPPH | IC50: >100 µM | [2] |
| Hydroquinone | DPPH | Potent antioxidant activity | [3] |
| Various Benzoquinones | FRAP | Poor to moderate activity compared to Trolox and BHT | [4] |
Anti-inflammatory Activity
| Compound | Cell Line | Key Effect | IC50 | Reference |
| 2-Methoxy-4-vinylphenol (structurally related) | RAW 264.7 | Inhibition of NO and PGE2 production | Not specified | [5] |
| Thymoquinone | Not specified | Inhibition of NF-κB, IL-1β, and TNF-α | Not specified | [6] |
| Naphthoquinones (various) | RAW 264.7 | Inhibition of NO production | 1.7 to 49.7 µM | [7] |
Cytotoxic Activity against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q0) | Estrogen receptor-negative breast cancer cells | Induces apoptosis | [8] |
| Thymoquinone | Pancreatic Cancer Cells | Augments gemcitabine and oxaliplatin activity | Not specified |
| Juglone | MDA-MB-468 (Breast) | 5.63 | [9] |
| MDA-MB-231 (Breast) | 15.75 | [9] | |
| MCF-7 (Breast) | 13.88 | [9] | |
| SK-BR-3 (Breast) | 13.89 | [9] | |
| Naphthazarin | Various cancer cell lines | 0.16 ± 0.15 to 1.7 ± 0.06 | [10] |
| Hydroquinone | SK-BR-3 (Breast) | 17.5 | [9] |
| Aloe-emodin | MDA-MB-468 (Breast) | 19.2 | [9] |
| SK-BR-3 (Breast) | 26.5 | [9] | |
| Novel Anthraquinones | HCT116 (Colon) | 17.80 µg/mL (for compound 8a) | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison of quinone efficacy.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Dissolve the test quinone in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Serially dilute the stock solution to obtain a range of concentrations.
-
Assay Procedure:
-
Add 100 µL of each sample dilution to a 96-well microplate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Treatment:
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test quinone for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
-
Measurement of Nitrite:
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
-
Quantification: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
Cytotoxicity Assessment: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test quinone and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The biological activities of quinones are often mediated through their interaction with key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for evaluating quinone efficacy.
Caption: Experimental workflow for evaluating quinone efficacy.
Caption: Anti-inflammatory signaling pathways modulated by quinones.
Caption: Anticancer signaling pathways modulated by quinones.
Conclusion
2-Methoxy-3-methyl-benzoquinone and other natural quinones represent a promising reservoir of bioactive compounds with significant potential in pharmacology. Their efficacy as antioxidant, anti-inflammatory, and anticancer agents is well-documented, although direct comparative studies are needed to fully elucidate their relative potencies. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the therapeutic applications of these versatile natural products. The modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt underscores the multifaceted mechanisms by which these compounds exert their effects, offering multiple avenues for targeted drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant and Prooxidant Effects of Thymoquinone and Its Hydroquinone Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thymoquinone: an emerging natural drug with a wide range of medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,3-二甲氧基-5-甲基-对苯醌 apoptosis inducer | Sigma-Aldrich [sigmaaldrich.com]
- 9. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Establishing the Purity of 2-Methoxy-3-methyl-benzoquinone: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical prerequisite for reliable and reproducible experimental results. This guide provides a comprehensive comparison of analytical methods for establishing the purity of 2-Methoxy-3-methyl-benzoquinone, a quinone derivative of interest in various research fields. We present supporting experimental data, detailed methodologies, and a comparative look at alternative compounds.
Purity Assessment of 2-Methoxy-3-methyl-benzoquinone
The purity of 2-Methoxy-3-methyl-benzoquinone is typically expected to be high, often exceeding 98%, for use in research and development.[1][2] The determination of this purity and the identification of any potential impurities are crucial steps in its characterization. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Analysis of Purity Determination Methods
| Analytical Method | Principle | Typical Purity (%) | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Key Advantages | Key Limitations |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | >98%[3][4] | LOD: ~0.03 mg/mL, LOQ: ~0.05 mg/mL (for Idebenone)[5] | High precision and accuracy, suitable for quantitative analysis of the primary compound and known impurities. | May require reference standards for impurity identification. |
| GC-MS | Separation based on volatility and polarity, identification by mass-to-charge ratio. | Qualitative and semi-quantitative | ng/mL range[6] | Excellent for identifying volatile and semi-volatile impurities, provides structural information. | Not suitable for non-volatile compounds, potential for thermal degradation of the analyte.[7] |
| qNMR | Quantitative analysis based on the signal intensity of specific nuclei (e.g., ¹H). | Can provide absolute purity determination. | Dependent on concentration and instrument sensitivity. | No need for a reference standard of the same compound, provides structural confirmation. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol is adapted from established methods for similar quinone compounds like Idebenone.[5][8]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
2-Methoxy-3-methyl-benzoquinone sample
Procedure:
-
Mobile Phase Preparation: A mixture of methanol, acetonitrile, and water is commonly used. A typical starting point could be a ratio of 70:20:10 (v/v/v). The mobile phase should be filtered and degassed.
-
Standard Solution Preparation: Prepare a stock solution of 2-Methoxy-3-methyl-benzoquinone in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the 2-Methoxy-3-methyl-benzoquinone sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by UV-Vis scan of the compound (typically in the range of 270-290 nm for quinones).
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Calculate the purity of the sample by comparing the peak area of the main component to the calibration curve. Impurities can be quantified based on their peak areas relative to the main peak, assuming a similar response factor, or by using reference standards if available.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This protocol provides a general workflow for identifying potential volatile or semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Suitable solvent (e.g., Dichloromethane, Ethyl Acetate)
-
2-Methoxy-3-methyl-benzoquinone sample
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low to high m/z range (e.g., 40-500 amu).
-
-
Analysis: Inject the sample into the GC-MS system. The resulting chromatogram will show separated peaks corresponding to different compounds. The mass spectrum of each peak can be compared to spectral libraries (e.g., NIST) for identification of impurities.
Quantitative NMR (qNMR) for Absolute Purity Assessment
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
Internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
2-Methoxy-3-methyl-benzoquinone sample
Procedure:
-
Sample Preparation: Accurately weigh the 2-Methoxy-3-methyl-benzoquinone sample and the internal standard into an NMR tube. Add the deuterated solvent to dissolve the solids completely.
-
NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Key parameters include a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).
-
Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Quantification: Integrate the signals of the analyte and the internal standard. The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Comparison with Alternative Compounds
Several other quinone derivatives are utilized in research and drug development, each with its own purity considerations.
| Compound | Common Application | Typical Purity Specification | Primary Purity Analysis Method |
| Coenzyme Q10 (Ubiquinone) | Dietary supplement, antioxidant | >98% | HPLC-UV |
| Idebenone | Treatment of mitochondrial diseases | ≥98%[3] | HPLC-UV[4] |
| Mitoquinone (MitoQ) | Mitochondria-targeted antioxidant | >98% | HPLC |
The purity requirements and analytical methodologies for these alternatives are very similar to those for 2-Methoxy-3-methyl-benzoquinone, highlighting the industry-wide standard for high-purity compounds in research and clinical applications.
Visualizing the Workflow
The following diagrams illustrate the general workflow for purity determination and a conceptual signaling pathway where a pure compound is essential.
Caption: Workflow for Purity Determination.
Caption: Importance of Purity in Signaling Pathway Studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 2,3-Dimethoxy-5-methyl-1,4-benzoquinone, 98% 605-94-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 3. scbt.com [scbt.com]
- 4. Idebenone = 98 HPLC 58186-27-9 [sigmaaldrich.com]
- 5. idebenone.net [idebenone.net]
- 6. medkoo.com [medkoo.com]
- 7. glpbio.com [glpbio.com]
- 8. selleckchem.com [selleckchem.com]
An In Vitro Comparative Analysis: 2-Methoxy-3-methyl-benzoquinone and Idebenone
In the landscape of molecular research, particularly in the pursuit of novel therapeutic agents, a direct comparative analysis of promising compounds is crucial for discerning their potential. This guide provides an in vitro comparison of 2-Methoxy-3-methyl-benzoquinone (MMB) and the well-studied synthetic antioxidant, idebenone. While extensive in vitro data exists for idebenone, detailing its antioxidant capacity, mitochondrial effects, and neuroprotective properties, a significant gap in the scientific literature exists regarding experimental in vitro studies on MMB.
This comparison, therefore, juxtaposes the established in vitro profile of idebenone with the currently available, albeit limited, information for MMB, primarily drawing from in silico predictions. This guide is intended for researchers, scientists, and professionals in drug development to highlight the current state of knowledge and underscore the need for further experimental investigation into the biological activities of MMB.
Overview of Compounds
Idebenone , a synthetic analogue of coenzyme Q10, has been the subject of numerous in vitro studies. Its proposed mechanisms of action center on its ability to act as a potent antioxidant and to modulate mitochondrial function, particularly in the context of oxidative stress.
2-Methoxy-3-methyl-benzoquinone (MMB) is a naturally occurring benzoquinone derivative. Despite its presence in the defensive secretions of various millipede species, it remains largely uncharacterized in terms of its in vitro biological effects.
Comparative Data
A direct in vitro comparison is hampered by the lack of experimental data for MMB. The following sections summarize the extensive findings for idebenone and the limited in silico data available for MMB.
Antioxidant Properties
Idebenone: Numerous studies have demonstrated the potent antioxidant and free radical scavenging properties of idebenone in vitro.
| Assay Type | Key Findings for Idebenone |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging | Consistently shows significant radical scavenging activity. |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging | Demonstrates effective scavenging of the ABTS radical cation. |
| Lipid Peroxidation Inhibition | Effectively inhibits lipid peroxidation in various in vitro models, protecting cell membranes from oxidative damage. |
| Reactive Oxygen Species (ROS) Scavenging | Reduces levels of intracellular ROS induced by various stressors in cell culture models. |
2-Methoxy-3-methyl-benzoquinone (MMB): To date, there are no published in vitro studies evaluating the antioxidant properties of MMB using standard assays such as DPPH, ABTS, or cellular ROS production.
Mitochondrial Function
Idebenone: Idebenone's effects on mitochondrial respiration are a key area of investigation, with studies suggesting it can shuttle electrons in the electron transport chain, thereby helping to restore ATP production under conditions of mitochondrial dysfunction.
| Aspect of Mitochondrial Function | Key Findings for Idebenone |
| Mitochondrial Respiration | Can donate electrons to Complex III of the electron transport chain, bypassing Complex I. This is particularly relevant in models of Complex I deficiency. |
| ATP Production | Has been shown to restore cellular ATP levels in the face of mitochondrial toxins. |
| Mitochondrial Membrane Potential | Can help to maintain mitochondrial membrane potential, a key indicator of mitochondrial health. |
2-Methoxy-3-methyl-benzoquinone (MMB): There is currently no available in vitro data on the effects of MMB on mitochondrial respiration, ATP synthesis, or mitochondrial membrane potential.
Neuroprotective Effects
Idebenone: The neuroprotective properties of idebenone have been demonstrated in various in vitro models of neuronal damage.
| In Vitro Model | Key Findings for Idebenone |
| Oxidative Stress-induced Neuronal Cell Death | Protects neurons from cell death induced by oxidative stressors like hydrogen peroxide and glutamate. |
| Mitochondrial Toxin-induced Neurotoxicity | Attenuates neuronal damage caused by mitochondrial toxins such as rotenone and MPP+. |
2-Methoxy-3-methyl-benzoquinone (MMB): No in vitro studies have been published that investigate the potential neuroprotective effects of MMB.
In Silico Data for MMB
While experimental data is lacking, one study has reported in silico predictions for MMB:
| Parameter | Predicted Value for MMB |
| Lipophilicity (Log P) | 0.92 |
| IC50 towards Cytochrome P450-3A4 | 13.68 ppm |
Note: These are computational predictions and have not been experimentally verified.
Experimental Protocols
Due to the absence of direct comparative studies, this section provides a generalized experimental workflow that could be employed to compare the in vitro effects of MMB and idebenone.
Caption: Proposed experimental workflow for the in vitro comparison of MMB and idebenone.
Signaling Pathways
The mechanisms of action for idebenone are often linked to its ability to modulate cellular signaling pathways related to stress response and survival. A key pathway influenced by antioxidants is the Nrf2-ARE pathway.
Caption: Simplified diagram of the Nrf2-ARE antioxidant response pathway potentially modulated by idebenone.
Conclusion
The available scientific literature provides a robust in vitro characterization of idebenone, highlighting its significant antioxidant, mitochondrial-modulating, and neuroprotective properties. In stark contrast, 2-Methoxy-3-methyl-benzoquinone remains a largely enigmatic compound from an experimental biology perspective. The limited in silico data for MMB, while offering a preliminary glimpse into its potential physicochemical properties, cannot substitute for rigorous in vitro testing.
This comparative guide underscores a critical need for future research to elucidate the in vitro biological activity of MMB. Such studies, following the experimental workflows outlined above, are essential to determine if MMB possesses comparable or superior therapeutic potential to established compounds like idebenone. Until such data becomes available, any claims regarding the efficacy of MMB remain speculative. Professionals in drug discovery and development are encouraged to view MMB as an unexplored chemical entity that warrants further investigation to unlock its potential.
Purity Analysis of 2-Methoxy-3-methyl-benzoquinone: A Comparative Guide to HPLC and GC-MS Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 2-Methoxy-3-methyl-benzoquinone, a key intermediate in various synthetic processes. This document outlines the experimental protocols and presents supporting data to aid in the selection of the most suitable analytical method.
Comparison of Analytical Methods
The choice between HPLC and GC-MS for purity analysis depends on several factors, including the physicochemical properties of the analyte and its potential impurities, as well as the specific requirements of the analysis such as sensitivity, selectivity, and sample throughput.
| Parameter | HPLC Method | GC-MS Method |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. |
| Applicability | Well-suited for a wide range of organic molecules, including those that are non-volatile or thermally labile. | Ideal for volatile and thermally stable compounds. |
| Stationary Phase | Typically a C18 reversed-phase silica gel column. | Commonly a capillary column coated with a non-polar or medium-polarity stationary phase (e.g., polysiloxane). |
| Mobile Phase | A mixture of solvents, such as acetonitrile and water, often with an acid modifier like formic or acetic acid. | An inert carrier gas, such as helium or nitrogen. |
| Detection | UV-Vis spectrophotometry is common for chromophoric compounds like quinones. | Mass spectrometry provides structural information and high selectivity. |
| Sample Preparation | Dissolution in a suitable solvent compatible with the mobile phase. | Dissolution in a volatile solvent; derivatization may be required for polar analytes. |
| Potential Impurities | Starting materials from synthesis (e.g., 2-methyl-p-benzoquinone, methanol), side-products (e.g., isomers, over-methylated or hydroxylated species), and degradation products. | Volatile impurities from the synthesis or degradation. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This proposed Reverse-Phase HPLC (RP-HPLC) method is based on established protocols for similar quinone compounds and is suitable for determining the purity of 2-Methoxy-3-methyl-benzoquinone and separating it from potential impurities.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Standard Solution Preparation: Accurately weigh and dissolve 2-Methoxy-3-methyl-benzoquinone in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters (as per ICH guidelines):
-
Specificity: The ability to assess the analyte in the presence of its impurities.
-
Linearity: To be assessed over a concentration range (e.g., 10-150 µg/mL).
-
Precision: Repeatability (intra-day) and intermediate precision (inter-day).
-
Accuracy: To be determined by recovery studies.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers an alternative approach, particularly for identifying volatile impurities.
Instrumentation:
-
Gas chromatograph with a mass selective detector
-
Autosampler
Chromatographic Conditions:
-
Column: Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl polysiloxane)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 m/z
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for the purity analysis of 2-Methoxy-3-methyl-benzoquinone by HPLC.
Signaling Pathways and Logical Relationships
The logical relationship for selecting an appropriate analytical method for purity analysis is depicted in the diagram below. The decision process involves considering the compound's properties and the analytical requirements.
A Comparative Guide to Reference Standards of 2-Methoxy-3-methyl-benzoquinone for Analytical and Research Applications
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. The quality of the reference standard used for the identification and quantification of 2-Methoxy-3-methyl-benzoquinone, an intermediate in the biosynthesis of Coenzyme Q and a naturally occurring benzoquinone, is a critical determinant of data integrity. This guide provides a comprehensive comparison of commercially available reference standards, details key analytical methodologies, and presents visual workflows to support rigorous scientific investigation.
Comparison of Commercial Reference Standards
The selection of a reference standard should be based on a thorough evaluation of its purity, characterization, and certification. Below is a comparative summary of typical specifications for 2-Methoxy-3-methyl-benzoquinone reference standards available from leading suppliers.
| Specification | Supplier A (Premium Grade) | Supplier B (Standard Grade) | Supplier C (Research Grade) |
| Purity (by HPLC) | ≥ 99.8% | ≥ 99.5% | ≥ 98.0% |
| Identity Confirmation | ¹H-NMR, ¹³C-NMR, MS, IR | ¹H-NMR, MS | MS |
| Certified Value | Yes (qNMR with uncertainty) | No (Purity by HPLC area %) | No (Purity by HPLC area %) |
| Traceability | Traceable to SI units | Not specified | Not specified |
| Format | 10 mg, solid | 10 mg, 25 mg, solid | 50 mg, 100 mg, solid |
| Certificate of Analysis | Comprehensive CoA with data | Standard CoA | Basic product data sheet |
| Intended Use | Quantitative analysis, assay validation | Qualitative and quantitative analysis | Exploratory research, identification |
Key Experiments and Protocols
Accurate quantification and identification of 2-Methoxy-3-methyl-benzoquinone require robust analytical methods. The following sections detail standardized protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment and Gas Chromatography-Mass Spectrometry (GC-MS) for identity confirmation.
Purity Assessment by HPLC-UV
This method is suitable for determining the purity of a 2-Methoxy-3-methyl-benzoquinone reference standard and for quantifying the analyte in sample matrices.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Methanol and 0.1% Formic Acid in Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of the reference standard in Methanol at 1.0 mg/mL. Prepare a working standard at 10 µg/mL by diluting the stock solution with the mobile phase.
-
System Suitability: Inject the working standard six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Analysis: The purity is calculated based on the area percent of the principal peak relative to the total area of all peaks in the chromatogram.
Identity Confirmation by GC-MS
GC-MS is a powerful technique for confirming the identity of 2-Methoxy-3-methyl-benzoquinone through its mass spectrum and retention time.
Experimental Protocol:
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (10:1 ratio).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Sample Preparation: Prepare a dilute solution of the standard (approx. 50 µg/mL) in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Data Analysis: Compare the acquired mass spectrum of the analyte with a reference spectrum from a spectral library or from the provided Certificate of Analysis to confirm its identity.
Visualized Workflows and Pathways
Diagrams are essential for visualizing complex processes. The following workflows and pathways are rendered using Graphviz to ensure clarity and precision.
Caption: Workflow for purity analysis using HPLC-UV.
Methoxy-substituted benzoquinones are integral to mitochondrial function as they are key intermediates in the biosynthesis of Coenzyme Q10 (Ubiquinone).[1] This molecule is an essential electron carrier in the mitochondrial respiratory chain, which is fundamental for ATP synthesis.[2][3]
Caption: Simplified Coenzyme Q10 biosynthesis pathway.
References
Navigating the Biological Landscape of 2-Methoxy-3-methyl-benzoquinone: A Comparative Guide to its Effects and Reproducibility
A critical examination of the biological activities of 2-Methoxy-3-methyl-benzoquinone reveals a landscape with limited direct experimental data on the reproducibility of its effects. This guide provides a comprehensive overview of the known information, offers a comparative analysis with a structurally similar and well-studied alternative, 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q₀), and presents detailed experimental protocols for researchers investigating the biological impact of this class of compounds.
Unveiling the Biological Profile: A Tale of Two Quinones
2-Methoxy-3-methyl-1,4-benzoquinone is a naturally occurring compound found in the defensive secretions of the giant African millipede, Archispirostreptus gigas. While its presence in a biological system is established, a thorough investigation into the reproducibility of its specific biological effects in controlled laboratory settings is not extensively documented in publicly available literature.
In contrast, the structurally related compound, 2,3-Dimethoxy-5-methyl-p-benzoquinone, also known as Coenzyme Q₀, has been the subject of more extensive research, particularly in the context of cancer biology. Studies have demonstrated its ability to induce apoptosis (programmed cell death) and autophagy (a cellular recycling process) in human ovarian carcinoma cells. The proposed mechanism of action for Coenzyme Q₀ involves the generation of reactive oxygen species (ROS) and the modulation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival.
Quantitative Comparison of Biological Activities
To provide a framework for understanding the potential biological potency of 2-Methoxy-3-methyl-benzoquinone, this section presents available data alongside that of Coenzyme Q₀. It is crucial to note that direct experimental comparison data from the same studies are not available, and thus, this table serves as a preliminary guide for researchers.
| Compound | Biological Effect | Assay | Cell Line/Organism | Result | Citation |
| 2-Methoxy-3-methyl-1,4-benzoquinone | Defensive Secretion Component | Chemical Analysis | Archispirostreptus gigas | Identified as a key component | |
| 2-Methoxy-3-methyl-1,4-benzoquinone | Cytochrome P450-3A4 Inhibition | In-silico Molecular Docking | - | Predicted IC₅₀: 13.68 ppm | [1] |
| 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q₀) | Cytotoxicity | Not Specified | Human Ovarian Carcinoma (SKOV-3) | IC₅₀: 26.6 µM | |
| 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q₀) | Cytotoxicity | Not Specified | Human Ovarian Carcinoma (A2780) | IC₅₀: 27.3 µM | |
| 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q₀) | Cytotoxicity | Not Specified | Human Ovarian Carcinoma (A2870/CP70) | IC₅₀: 28.4 µM | |
| 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q₀) | Apoptosis Induction | Not Specified | Estrogen Receptor Negative Breast Cancer Cells | Induces apoptosis | |
| 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q₀) | Necrosis Induction | Not Specified | HeLa Cells | Induces necrosis at 100 µM |
Experimental Cornerstones: Protocols for Assessing Biological Effects
To facilitate reproducible research in this area, detailed protocols for key assays are provided below. These methods are fundamental for evaluating the cytotoxicity, apoptotic potential, and oxidative stress-inducing capabilities of quinone compounds.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
2-Methoxy-3-methyl-benzoquinone (or other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, can then be determined.
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Measurement of Reactive Oxygen Species (ROS): DCFH-DA Assay
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.
Materials:
-
Treated and untreated cells
-
DCFH-DA solution (10 mM stock in DMSO)
-
Serum-free medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a suitable plate and treat with the test compound.
-
DCFH-DA Loading: Wash the cells with serum-free medium and then incubate them with a working solution of DCFH-DA (typically 10-20 µM) for 30-60 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader or visualize under a fluorescence microscope.
Visualizing the Pathways and Processes
To further aid in the understanding of the potential biological effects of 2-Methoxy-3-methyl-benzoquinone, the following diagrams illustrate key concepts.
Caption: Proposed signaling pathway for quinone-induced apoptosis.
Caption: Experimental workflow for assessing biological effects.
Caption: Structural comparison of benzoquinones.
References
Unveiling the Biological Potential of 2-Methoxy-3-methyl-benzoquinone: A Comparative Guide to its Structure-Activity Relationship
For Immediate Release
A Comprehensive analysis of 2-Methoxy-3-methyl-benzoquinone (MMB) and its analogs reveals significant potential in anticancer, neuroprotective, and antimicrobial applications. This guide provides a detailed comparison of MMB's structure-activity relationship with key alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
2-Methoxy-3-methyl-benzoquinone, a naturally occurring compound found in various organisms, has garnered interest for its diverse biological activities. Understanding its structure-activity relationship (SAR) is crucial for optimizing its therapeutic potential and developing novel drug candidates. This guide delves into the cytotoxic, neuroprotective, and antimicrobial properties of MMB and compares its performance with prominent benzoquinone derivatives, including Coenzyme Q0, Idebenone, and Thymoquinone.
Comparative Analysis of Biological Activities
The biological efficacy of MMB and its analogs is intrinsically linked to the substitution pattern on the benzoquinone ring. The presence and position of methoxy and methyl groups, as well as the length and nature of side chains, significantly influence their activity.
Anticancer Activity
Benzoquinone derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Compound | SKOV-3 (Ovarian) | A2780 (Ovarian) | A2870/CP70 (Ovarian) | Ehrlich Ascites Tumor (DNA Synthesis) |
| 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q0) | 26.6 | 27.3 | 28.4 | - |
| 2,3-Dimethoxy-benzoquinone | - | - | - | < 65 |
| 2,5-Dimethoxy-benzoquinone | - | - | - | ~25 |
| 2,6-Dimethoxy-benzoquinone | - | - | - | ~40 |
| 2,3,5,6-Tetramethoxy-benzoquinone | - | - | - | < 65 |
Data sourced from studies on human ovarian carcinoma cells and Ehrlich ascites tumor cells.
The data indicates that methoxy-substituted benzoquinones exhibit significant inhibitory effects on cancer cell proliferation and DNA synthesis. For instance, 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q0) shows potent activity against a panel of human ovarian carcinoma cell lines.[1] Studies on Ehrlich ascites tumor cells reveal that the position and number of methoxy groups on the benzoquinone ring influence the inhibition of DNA synthesis, with IC50 values ranging from approximately 5 to 65 µM.
Neuroprotective Activity
Several benzoquinone derivatives have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, key factors in neurodegenerative diseases. Their mechanisms often involve antioxidant effects and modulation of mitochondrial function. Idebenone, a synthetic analog of Coenzyme Q10, is a notable example with demonstrated neuroprotective properties.[1][2] It is believed to act as an electron carrier in the mitochondrial respiratory chain and as a potent antioxidant, scavenging harmful reactive oxygen species (ROS).[1][2] Benzoquinone derivatives isolated from Lysimachia vulgaris have also been shown to downregulate P-tau production and inhibit nitric oxide (NO) production in neuronal cell models, suggesting their potential in managing neuroinflammation and Alzheimer's disease pathology.
Antimicrobial Activity
Table 2: Antimicrobial Activity of 2,5-dihydroxy-3-methyl-1,4-benzoquinone (Zone of Inhibition in mm)
| Bacterial Strain | Zone of Inhibition (mm) |
| Salmonella spp. | 10-20 |
| Proteus spp. | 10-20 |
| Pseudomonas aeruginosa | 10-20 |
| Klebsiella pneumoniae | 10-20 |
| Escherichia coli | 10-20 |
| Staphylococcus aureus | 10-20 |
Data from in vitro antimicrobial assays.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed experimental methodologies are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.
Signaling Pathways and Molecular Mechanisms
The biological activities of 2-Methoxy-3-methyl-benzoquinone and its analogs are mediated through the modulation of various signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and identifying potential therapeutic targets.
Anticancer Signaling Pathways
In cancer cells, benzoquinone derivatives like Thymoquinone have been shown to impact several critical signaling cascades that regulate cell survival, proliferation, and apoptosis.
Caption: Thymoquinone inhibits key oncogenic signaling pathways like PI3K/Akt/mTOR and MAPK.
Neuroprotective Signaling Pathways
The neuroprotective effects of compounds like Idebenone are often attributed to their ability to mitigate oxidative stress and support mitochondrial function. One of the key pathways involved is the Nrf2 antioxidant response element (ARE) pathway.
Caption: Idebenone promotes the Nrf2-mediated antioxidant response, enhancing cellular defense.
Conclusion
The structure-activity relationship of 2-Methoxy-3-methyl-benzoquinone and its analogs highlights the significant therapeutic potential of this class of compounds. The substitutions on the benzoquinone scaffold are critical determinants of their biological activity, influencing their efficacy in anticancer, neuroprotective, and antimicrobial applications. Further research, particularly focused on obtaining more extensive quantitative data for MMB itself and elucidating its precise mechanisms of action, is warranted to fully exploit its therapeutic promise. This guide provides a foundational resource for researchers to build upon in the quest for novel and effective treatments for a range of diseases.
References
Validating the Biological Activity of 2-Methoxy-3-methyl-benzoquinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 2-Methoxy-3-methyl-benzoquinone (MMB), a naturally occurring benzoquinone found in the defensive secretions of certain millipedes. Due to a lack of extensive research on the isolated compound, this document leverages data from studies on a natural secretion where MMB is a dominant component, offering insights into its potential antimicrobial and antioxidant properties. This guide compares these activities with those of 2-methyl-1,4-benzoquinone (Toluquinone), another major constituent of these secretions and a structurally similar benzoquinone.
Disclaimer: The experimental data presented for 2-Methoxy-3-methyl-benzoquinone is derived from studies on a natural mixture, not the purified compound. Therefore, the observed biological activities are attributable to the synergistic or combined effects of the mixture's components. Further research on isolated MMB is required for definitive validation.
Comparative Analysis of Biological Activity
The primary validated biological activity associated with secretions rich in 2-Methoxy-3-methyl-benzoquinone is antimicrobial. The defensive secretion of the millipede Pachyiulus hungaricus, containing MMB and Toluquinone as its main components, has demonstrated significant in vitro activity against a range of bacteria and fungi.[1][2]
In comparison, Toluquinone, when studied as an isolated compound, has shown notable antitumor activities.[1] While it is also a known component of antimicrobial secretions, specific quantitative data for its isolated antimicrobial efficacy is less available in the reviewed literature.
Antimicrobial Activity Data
The following tables summarize the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the Pachyiulus hungaricus defensive secretion, which is primarily composed of 2-Methoxy-3-methyl-benzoquinone and Toluquinone.[1][2]
Table 1: Antibacterial Activity of P. hungaricus Secretion
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
| Aeromonas hydrophila | 0.20 | 0.20 |
| Listeria monocytogenes | 0.20 | 0.25 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 | 0.25 |
| Staphylococcus aureus | 0.25 | 0.30 |
| Bacillus subtilis | 0.25 | 0.30 |
| Escherichia coli | 0.30 | 0.35 |
| Xanthomonas arboricola | 0.30 | 0.35 |
Table 2: Antifungal Activity of P. hungaricus Secretion
| Fungal Strain | MIC (mg/mL) | MFC (mg/mL) |
| Fusarium equiseti | 0.10 | 0.15 |
| Fusarium avenaceum | 0.15 | 0.15 |
| Fusarium lateritium | 0.20 | 0.25 |
| Aspergillus flavus | > 0.35 | > 0.35 |
| Fusarium sporotrichioides | 0.30 | 0.35 |
| Fusarium graminearum | 0.30 | 0.35 |
| Fusarium verticillioides | 0.30 | 0.30 |
Experimental Protocols
Antimicrobial Susceptibility Testing
The antimicrobial activity of the millipede secretion was determined using the broth microdilution method.[2]
-
Preparation of Inoculum: Bacterial and fungal strains were cultured on appropriate media. Suspensions were prepared and their turbidity was adjusted to match the 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.
-
Microdilution Assay:
-
The defensive secretion was dissolved in a suitable solvent (e.g., 50% methanol).[2]
-
Two-fold serial dilutions of the extract were prepared in 96-well microtiter plates containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, Tryptic bile soy broth for fungi).[2]
-
The final concentrations of the extract tested ranged from 0.05 to 2 mg/mL.[2]
-
Each well was inoculated with the standardized microbial suspension.
-
The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 72 hours for fungi.[2]
-
-
Determination of MIC and MBC/MFC:
-
The MIC was determined as the lowest concentration of the extract that completely inhibited visible growth of the microorganism.[2]
-
To determine the MBC/MFC, an aliquot from each well showing no visible growth was sub-cultured onto agar plates. The lowest concentration that resulted in no microbial growth on the agar was recorded as the MBC/MFC.
-
Caption: Workflow for Antimicrobial Susceptibility Testing.
Potential Signaling Pathway
While no specific signaling pathways have been definitively elucidated for 2-Methoxy-3-methyl-benzoquinone, many benzoquinones are known to induce cellular responses through the generation of reactive oxygen species (ROS). This can lead to the activation of various signaling cascades, including the ERK/MAPK pathway, which is involved in cell proliferation and survival. It is hypothesized that MMB may share this mechanism of action.
Caption: Potential Signaling Pathway for Benzoquinones.
Conclusion
2-Methoxy-3-methyl-benzoquinone is a major component of millipede defensive secretions that exhibit potent antimicrobial activity. While data on the isolated compound is currently unavailable, the existing research on these secretions provides a strong foundation for further investigation into MMB as a potential antimicrobial agent. Future studies should focus on validating these activities using the purified compound and exploring its mechanism of action, including its potential role in modulating cellular signaling pathways. This will be crucial for determining its viability as a lead compound in drug development.
References
A Comparative Guide to Quantitative Analysis of 2-Methoxy-3-methyl-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 2-Methoxy-3-methyl-benzoquinone. The information presented is essential for researchers and professionals in drug development and related fields who require accurate and reliable quantification of this compound. The guide outlines key performance data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
Data Presentation: A Comparative Analysis of Quantitative Methods
The selection of an appropriate analytical method is critical for achieving accurate and reproducible results. Below is a comparative summary of two common chromatographic techniques for the quantification of 2-Methoxy-3-methyl-benzoquinone: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The data presented is representative of typical performance characteristics for such analyses.
| Validation Parameter | Method A: HPLC-UV | Method B: GC-MS |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (% RSD) | ||
| - Repeatability | < 1.5% | < 2.0% |
| - Intermediate Precision | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| Robustness | High | Moderate |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established analytical practices and serve as a guide for laboratory implementation.
Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quantification of 2-Methoxy-3-methyl-benzoquinone in various sample matrices.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Methoxy-3-methyl-benzoquinone reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation: The sample preparation method will vary depending on the matrix. A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be employed to isolate the analyte of interest. The final extract should be dissolved in the mobile phase.
3. Validation Parameters:
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte and comparing the measured concentration to the nominal concentration.
-
Precision: Assess repeatability by analyzing six replicate injections of a single standard solution. Evaluate intermediate precision by having a different analyst perform the analysis on a different day.
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher sensitivity and selectivity, making it suitable for trace-level analysis of 2-Methoxy-3-methyl-benzoquinone.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with a suitable solvent (e.g., ethyl acetate) to concentrations ranging from 0.01 µg/mL to 10 µg/mL.
-
Sample Preparation: Similar to the HPLC-UV method, appropriate extraction and clean-up steps are necessary. The final extract should be in a volatile solvent compatible with GC analysis.
3. Validation Parameters:
-
The validation parameters (linearity, accuracy, and precision) are assessed using similar approaches as described for the HPLC-UV method, with data acquisition performed in SIM mode for enhanced sensitivity.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the validation of quantitative analytical methods.
Verifying the Structure of 2-Methoxy-3-methyl-benzoquinone: A Comparative Spectroscopic Analysis
A definitive guide for researchers, this document outlines the experimental data and protocols necessary for the structural verification of 2-Methoxy-3-methyl-1,4-benzoquinone. Through a comparative analysis with its isomers, 2-Methoxy-5-methyl-1,4-benzoquinone and 2,3-Dimethoxy-5-methyl-p-benzoquinone, this guide provides a clear framework for unambiguous identification using spectroscopic techniques.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-Methoxy-3-methyl-1,4-benzoquinone and its isomers. These values are essential for distinguishing between the different substitution patterns.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, ppm)
| Compound | δ (ppm) - Methyl Protons | δ (ppm) - Methoxy Protons | δ (ppm) - Quinone Protons |
| 2-Methoxy-3-methyl-1,4-benzoquinone | ~2.1 (s, 3H) | ~4.0 (s, 3H) | ~6.6 (d, J=x Hz, 1H), ~6.7 (d, J=x Hz, 1H) |
| 2-Methoxy-5-methyl-1,4-benzoquinone[1] | 2.05 (s, 3H) | 3.81 (s, 3H) | 5.92 (s, 1H), 6.54 (s, 1H) |
| 2,3-Dimethoxy-5-methyl-p-benzoquinone | ~2.1 (s, 3H) | ~4.0 (s, 6H) | ~6.5 (s, 1H) |
| Note: Predicted values for 2-Methoxy-3-methyl-1,4-benzoquinone and 2,3-Dimethoxy-5-methyl-p-benzoquinone are based on typical chemical shifts for similar structures. 's' denotes a singlet, 'd' a doublet, and 'J' the coupling constant. |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, ppm)
| Compound | δ (ppm) - Methyl Carbon | δ (ppm) - Methoxy Carbon | δ (ppm) - Quinone Carbons | δ (ppm) - Carbonyl Carbons |
| 2-Methoxy-3-methyl-1,4-benzoquinone | ~10 | ~61 | ~133, ~137, ~140, ~158 | ~182, ~187 |
| 2-Methoxy-5-methyl-1,4-benzoquinone[1] | 15.9 | 56.38 | 107.9, 133.5, 145.8, 158.8 | 182.3, 187.8 |
| 2,3-Dimethoxy-5-methyl-p-benzoquinone | ~16 | ~61 (x2) | ~108, ~140, ~141, ~158 | ~182, ~187 |
| Note: Predicted values are based on established increments for substituted benzene rings. |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | Key Vibrational Bands (cm⁻¹) |
| 2-Methoxy-3-methyl-1,4-benzoquinone | C=O stretching (~1660, ~1645), C=C stretching (~1610), C-O stretching (~1200) |
| 2-Methoxy-5-methyl-1,4-benzoquinone[1] | C=O stretching (1665, 1647), C=C stretching (1612), C-O stretching (1210) |
| 2,3-Dimethoxy-5-methyl-p-benzoquinone | C=O stretching (~1660, ~1645), C=C stretching (~1600), C-O stretching (~1200, multiple bands) |
| Note: The vibrational spectra of the isomers are expected to show subtle differences in the fingerprint region. |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| 2-Methoxy-3-methyl-1,4-benzoquinone | 152 | Loss of CO, CH₃, OCH₃ |
| 2-Methoxy-5-methyl-1,4-benzoquinone[2] | 152 | Loss of CO, CH₃, OCH₃ |
| 2,3-Dimethoxy-5-methyl-p-benzoquinone | 182 | Loss of CO, CH₃, OCH₃ |
| Note: High-resolution mass spectrometry is crucial to confirm the elemental composition. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the benzoquinone sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is required. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is recommended. Mix approximately 1-2 mg of the finely ground sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹). Acquire a background spectrum of a pure KBr pellet to subtract from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Employ electron ionization (EI) at 70 eV to induce fragmentation and generate a characteristic mass spectrum.
-
Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer. High-resolution mass spectrometry is recommended to confirm the elemental composition of the molecular ion and key fragments.
Visualization of the Structural Verification Workflow
The following diagram illustrates the logical workflow for the structural verification of 2-Methoxy-3-methyl-benzoquinone.
By following the detailed protocols and utilizing the comparative spectroscopic data presented in this guide, researchers can confidently verify the structure of 2-Methoxy-3-methyl-1,4-benzoquinone, ensuring the integrity and accuracy of their scientific findings.
References
Safety Operating Guide
Proper Disposal of 2-Methoxy-3-methyl-benzoquinone: A Step-by-Step Guide for Laboratory Professionals
Proper Disposal of 2-Methoxy-3-methyl-[1][2]benzoquinone: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 2-Methoxy-3-methyl-[1][2]benzoquinone, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize health risks and ensure compliance with regulatory standards.
Hazard Profile and Safety Precautions
2-Methoxy-3-methyl-[1][2]benzoquinone is classified with the following hazards:
Before handling this chemical for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US).[3] |
| Skin Protection | Wear protective gloves and clothing to prevent skin exposure.[5] Consider fire/flame resistant and impervious clothing.[3] |
| Respiratory Protection | Use only outdoors or in a well-ventilated area.[1][3] If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of 2-Methoxy-3-methyl-[1][2]benzoquinone is to entrust it to a licensed and approved waste disposal company.[1][5] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Waste Collection and Storage:
-
Collect waste 2-Methoxy-3-methyl-[1][2]benzoquinone and any contaminated materials (e.g., paper towels, gloves) in a designated, compatible, and properly labeled hazardous waste container.
-
Ensure the container is tightly closed when not in use and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
-
Label the container clearly with "Hazardous Waste" and the chemical name: "2-Methoxy-3-methyl-[1][2]benzoquinone".
-
-
Handling Spills:
-
In the event of a spill, ensure adequate ventilation and wear the appropriate PPE.
-
For solid spills, carefully sweep up the material and shovel it into a suitable, labeled container for disposal.[1] Avoid generating dust.
-
Wash the spill area with soap and water once the material has been collected.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for 2-Methoxy-3-methyl-[1][2]benzoquinone.
-
Follow all local, state, and federal regulations regarding the transportation and disposal of hazardous chemical waste.
-
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
